1-Bromo-3,5-dimethyladamantane
描述
Structure
3D Structure
属性
IUPAC Name |
1-bromo-3,5-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXLVDIVQWYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916495 | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-37-7 | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 941-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-3,5-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE68KQ68T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Profile of 1-Bromo-3,5-dimethyladamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,5-dimethyladamantane is a halogenated organic compound featuring a rigid, tricyclic adamantane (B196018) core.[1] This synthetic intermediate plays a crucial role in the pharmaceutical industry, primarily as a precursor in the synthesis of Memantine, a drug used in the management of moderate to severe Alzheimer's disease.[2] Its unique cage-like structure imparts specific physicochemical properties, including high thermal stability and lipophilicity, which are of significant interest in medicinal chemistry and organic synthesis.[1][3] This document provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.
Physicochemical Characteristics
This compound is typically a white to off-white crystalline solid or a clear, colorless to pale yellow liquid at room temperature.[1][2][4] It is characterized by its low solubility in polar solvents like water and better solubility in nonpolar organic solvents such as chloroform (B151607), dichloromethane, and methanol.[1][2]
General and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉Br | [5][6] |
| Molecular Weight | 243.18 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid or clear colorless to pale yellow liquid | [1][2][4] |
| Boiling Point | 201 °C (lit.) | [4][5] |
| Density | 1.224 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n20/D) | 1.52 (lit.) | [4][5] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [4] |
| Solubility | Sparingly soluble in water; Soluble in Chloroform, Dichloromethane, and Methanol | [1][2] |
| Storage Temperature | 2-8 °C | [2][5] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound. While detailed spectral data with peak assignments are not extensively available in the public domain, ¹H NMR spectra are referenced in several chemical databases.
| Spectral Data Type | Description | Reference |
| ¹H NMR | Spectra available in CDCl₃. | [7][8] |
| Mass Spectrometry | Data available through NIST Mass Spectrometry Data Center. | [8] |
Experimental Protocols
The synthesis of this compound is a key process for its utilization as a pharmaceutical intermediate. The primary synthetic route involves the bromination of 1,3-dimethyladamantane (B135411).
Synthesis of this compound
Method 1: Bromination using Bromine and HBr in Acetic Acid
This method involves the direct bromination of 1,3-dimethyladamantane.
-
Materials: 1,3-dimethyladamantane, Bromine, Hydrobromic acid in Acetic Acid (HBr in AcOH), Methylene Dichloride (MDC), 5% Sodium Hydrosulfite solution, Deionized (DM) Water.[9]
-
Procedure:
-
Charge 1,3-dimethyladamantane (100 gm, 0.6 moles) and HBr in AcOH (1 ml) into a reaction vessel at 25-30 °C.[9]
-
Heat the reaction mixture to 50-55 °C.[9]
-
Slowly add bromine (124.7 ml, 2.41 moles) drop-wise at 50-55 °C.[9]
-
Maintain the reaction at this temperature for 12 hours.[9]
-
Distill off the excess bromine atmospherically up to 85 °C.[9]
-
Cool the reaction mixture to 25-30 °C and add MDC (800 ml). Stir for 30 minutes.[9]
-
Cool the MDC mixture to 5 °C and add a 5% solution of sodium hydrosulfite in DM water (1500 ml) drop-wise.[9]
-
Separate the MDC layer and wash it twice with DM water (100 ml).[9]
-
Distill off the MDC completely to obtain an oily residue of this compound.[9]
-
Method 2: Bromination using Bromine and a Catalyst
This alternative method utilizes a catalyst to facilitate the bromination.
-
Materials: 1,3-dimethyladamantane, Liquid Bromine, Benzoyl Peroxide, Chloroform, Anhydrous Sodium Sulfate (B86663).[10]
-
Procedure:
-
In a 500ml four-hole flask equipped with a mechanical stirrer, reflux condenser, thermometer, and constant pressure funnel, add 1,3-dimethyladamantane (82.2 grams, 0.5 mol) and benzoyl peroxide (3.3 grams).[10]
-
Heat the mixture to 65 °C.[10]
-
Add liquid bromine (640 grams, 4.0 mol) drop-wise and stir for 6 hours.[10]
-
After the reaction is complete (monitored by vapor detection), reclaim the excess bromine (544 grams).[10]
-
Cool the reaction solution to 35 °C and extract twice with chloroform (80 ml).[10]
-
Dry the combined organic phase with anhydrous sodium sulfate and filter.[10]
-
Remove the chloroform under reduced pressure to yield this compound.[10]
-
Visualizations
Synthesis and Work-up Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols.
Caption: Synthesis and Purification Workflow.
Application in Drug Synthesis
This compound is a key intermediate in the synthesis of Memantine. The following diagram shows its role in this process.
Caption: Role in Memantine Synthesis.
Safety and Handling
Conclusion
This compound is a well-characterized synthetic intermediate with defined physicochemical properties. Its rigid, cage-like structure and functionalization make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the production of Memantine. The synthesis protocols outlined provide a basis for its laboratory-scale and industrial production. Further research into its reactivity and the development of more efficient synthetic routes could further enhance its utility in medicinal chemistry and materials science.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 941-37-7 [chemicalbook.com]
- 3. This compound|CAS 941-37-7 [benchchem.com]
- 4. This compound [extendabio.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound(941-37-7) 1H NMR [m.chemicalbook.com]
- 8. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 10. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane (B135411), a critical intermediate in the production of pharmaceuticals such as Memantine HCl, an FDA-approved treatment for moderate to severe Alzheimer's disease.[1][2][3] This document provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters to assist researchers and drug development professionals in optimizing this key chemical transformation.
Core Synthesis Overview
The primary method for synthesizing this compound involves the direct bromination of 1,3-dimethyladamantane.[4] This electrophilic substitution reaction targets the tertiary bridgehead protons of the adamantane (B196018) cage. While the fundamental transformation is straightforward, the reaction conditions, including the choice of catalyst and solvent, significantly influence the yield and purity of the final product. Several methods have been reported, primarily utilizing elemental bromine as the brominating agent in the presence of a catalyst.
Comparative Analysis of Synthetic Protocols
The selection of a specific synthetic route for the bromination of 1,3-dimethyladamantane is critical for achieving high purity and yield.[4] The following table summarizes quantitative data from various reported experimental protocols, offering a clear comparison of their efficiencies.
| Catalyst/Initiator | Solvent | Molar Ratio (Bromine : Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| HBr in Acetic Acid | None | ~4:1 | 50-55 | 12 | - | - | [5][6] |
| Aluminum Trichloride | 1,2-dichloroethane (B1671644) | 1.15:1 | 15 | - | 92 | ≥99 | [6] |
| Benzoyl Peroxide | None | 8:1 | 65 | 6 | 95.1 | 99.3 | [7] |
| None (Direct Bromination) | None | 2:1 | 80 | 5 | 85 | - | [7] |
| None (Direct Bromination) | None | 2.5-5:1 | 50-100 | - | up to 90 | - | [7] |
Experimental Protocols
Below are detailed methodologies for two prominent synthetic approaches for the preparation of this compound.
Protocol 1: Bromination using HBr in Acetic Acid
This procedure utilizes a catalytic amount of hydrobromic acid in acetic acid to facilitate the bromination.
Materials:
-
1,3-dimethyladamantane
-
Bromine
-
HBr in Acetic Acid
-
Methylene Dichloride (MDC)
-
5% Sodium Hydrosulfite solution
-
Deionized (DM) Water
Procedure:
-
Charge 100 g (0.6 moles) of 1,3-dimethyladamantane into a reaction vessel at 25-30°C.[5]
-
Add 1 ml of HBr in acetic acid to the vessel.[5]
-
Heat the reaction mixture to 50-55°C.[5]
-
Slowly add 124.7 ml (2.41 moles) of bromine drop-wise, maintaining the temperature at 50-55°C.[5]
-
Maintain the reaction mixture at 50-55°C for 12 hours.[5]
-
Distill off the excess bromine atmospherically until the temperature reaches 85°C.[5]
-
Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.[5]
-
Cool the mixture to 5°C and add a pre-prepared 1500 ml of 5% sodium hydrosulfite solution drop-wise.[5]
-
Separate the MDC layer and wash it twice with 100 ml of DM water.[5]
-
Distill off the MDC completely under atmospheric pressure, followed by vacuum to remove traces, yielding an oily residue of this compound.[5]
Protocol 2: Bromination using Aluminum Trichloride
This method employs a Lewis acid catalyst, aluminum trichloride, in a chlorinated solvent.
Materials:
-
1,3-dimethyladamantane
-
Bromine
-
Anhydrous Aluminum Trichloride
-
1,2-dichloroethane
-
Saturated Sodium Bisulfite solution
-
Anhydrous Sodium Sulfate
-
5% Sodium Hydroxide (B78521) solution (for gas absorption)
Procedure:
-
In a reactor, add 59.9 g (0.345 mol) of bromine, 10 g (0.075 mol) of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane and stir well.[6]
-
Heat the reaction solution to 15°C.[6]
-
Add 50 g (0.3 mol) of 1,3-dimethyladamantane to the mixture. Absorb any evolved gases with a 5% sodium hydroxide solution.[6]
-
After the reaction is complete, add 400 g of saturated sodium bisulfite solution until the red color of bromine disappears.[6]
-
Separate the organic phase and wash it with 400 g of water.[6]
-
Dry the organic phase with 20 g of anhydrous sodium sulfate.[6]
-
Distill off the solvent to obtain the crude product.[6]
-
Purify the crude product by reduced pressure distillation to yield this compound.[6]
Synthesis Workflow and Logic
The general workflow for the synthesis of this compound from 1,3-dimethyladamantane is depicted in the following diagram. This process involves the initial reaction setup, followed by the controlled addition of bromine, a reaction period, quenching of excess bromine, work-up involving extraction and washing, and final purification.
Caption: Experimental workflow for the synthesis of this compound.
Quality Control
Rigorous quality control is essential at every stage of the manufacturing process to ensure the final product meets the high purity standards required for pharmaceutical applications, often exceeding 99%.[4] Standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are employed to verify the identity and purity of each batch of this compound.[4]
Conclusion
The synthesis of this compound is a well-established process with multiple effective protocols. The choice of methodology will depend on the desired scale, available resources, and specific purity requirements. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this vital pharmaceutical intermediate with high yield and purity. Careful control over reaction conditions and rigorous quality control are paramount to achieving consistent and reliable results.
References
- 1. This compound | 941-37-7 [chemicalbook.com]
- 2. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Bromo-3,5-dimethyladamantane (CAS: 941-37-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals, most notably Memantine, a drug used in the management of Alzheimer's disease. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in drug development, including the mechanism of action of its primary derivative.
Chemical and Physical Properties
This compound is a halogenated organic compound with a rigid, tricyclic adamantane (B196018) core.[1] It typically appears as a colorless to pale yellow oil or a white to off-white crystalline solid.[1][2] Its structural characteristics contribute to high thermal stability and low solubility in polar solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 941-37-7 | [1][2] |
| Molecular Formula | C₁₂H₁₉Br | [1][3] |
| Molecular Weight | 243.18 g/mol | [1][3] |
| Appearance | Colorless to pale yellow oil/liquid | [2][4] |
| Boiling Point | 201 °C (lit.) | [2][4] |
| Density | 1.224 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.52 (lit.) | [2][3] |
| Flash Point | 109 °C (228 °F) - closed cup | [5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ether, alcohol, chloroform, and dichloromethane. | [1][2][6] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the distinct proton environments within its structure are observed. | |
| ¹³C NMR | Spectral data available from various sources. | |
| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 163 and 107. | [2] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the adamantane cage and C-Br bond are present. | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the bromination of 1,3-dimethyladamantane (B135411). Several protocols exist, with variations in catalysts and reaction conditions to optimize yield and purity. High purity (often exceeding 99%) is crucial for its use in pharmaceutical applications.
Experimental Protocol 1: Bromination with Aluminum Trichloride Catalyst
This method utilizes a Lewis acid catalyst to facilitate the bromination of the adamantane core.
Materials:
-
1,3-dimethyladamantane
-
Bromine
-
Anhydrous aluminum trichloride
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate
-
5% Sodium hydroxide (B78521) solution (for gas absorption)
Procedure:
-
In a suitable reactor, combine 59.9 g (0.345 mol) of bromine, 10 g (0.075 mol) of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane with thorough stirring.
-
Heat the reaction mixture to 15°C.
-
Slowly add 50 g (0.3 mol) of 1,3-dimethyladamantane to the mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide solution trap.
-
After the addition is complete, continue to stir the reaction mixture.
-
Quench the reaction by adding 400 g of saturated sodium bisulfite solution until the red color of the bromine completely disappears.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with 400 g of water.
-
Dry the organic phase with 20 g of anhydrous sodium sulfate.
-
Distill the organic phase to remove the solvent and obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Expected Yield: Approximately 92% with a purity of ≥99% as determined by gas chromatography.[2]
Experimental Protocol 2: Bromination with HBr in Acetic Acid
This protocol describes a synthesis using hydrobromic acid in acetic acid.
Materials:
-
1,3-dimethyladamantane (100 g, 0.6 moles)
-
HBr in Acetic Acid (1 ml)
-
Bromine (124.7 ml, 2.41 moles)
-
Methylene dichloride (MDC) (800 ml)
-
5% Sodium hydrosulfite solution
Procedure:
-
Charge a reactor with 100 g (0.6 moles) of 1,3-dimethyladamantane and 1 ml of HBr in acetic acid at 25-30°C.
-
Heat the reaction mixture to 50-55°C.
-
Slowly add 124.7 ml (2.41 moles) of bromine drop-wise while maintaining the temperature at 50-55°C.
-
Maintain the reaction mixture at this temperature for 12 hours.
-
Distill off the excess bromine atmospherically up to 85°C.
-
Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.
-
Cool the MDC mixture to 5°C and add a 5% sodium hydrosulfite solution drop-wise to quench the remaining bromine.
-
Separate the MDC layer and wash it twice with demineralized water.
-
The MDC solution containing the product can then be used in subsequent steps or the product can be isolated by solvent evaporation.
References
- 1. This compound(941-37-7) IR Spectrum [m.chemicalbook.com]
- 2. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H19Br) [pubchemlite.lcsb.uni.lu]
- 4. This compound 98 941-37-7 [sigmaaldrich.com]
- 5. This compound | 941-37-7 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 1-Bromo-3,5-dimethyladamantane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3,5-dimethyladamantane, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Executive Summary
This compound (C₁₂H₁₉Br) is a crucial building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and spectroscopic properties is essential for quality control, reaction monitoring, and characterization of related derivatives. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, IR, and MS data, complete with experimental protocols and a logical framework for spectral interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Description |
| 2.170 - 2.144 | Adamantane (B196018) CH₂ protons |
| 2.041 - 1.952 | Adamantane CH protons |
| 1.433 - 1.326 | Adamantane CH₂ protons |
| 1.205 | Adamantane CH proton |
| 0.858 | Methyl (CH₃) protons |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Carbon Type |
| 71.4 | C-Br |
| 52.1 | CH |
| 49.9 | CH₂ |
| 42.6 | CH₂ |
| 35.8 | C |
| 31.8 | CH₃ |
| 30.2 | CH |
Note: Specific peak assignments for ¹³C NMR can vary slightly based on the reference and solvent.
Table 3: Mass Spectrometry (GC-MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 163 | 100.0 | [M-Br]⁺ |
| 107 | 65.0 | [C₈H₁₁]⁺ |
| 93 | 12.6 | [C₇H₉]⁺ |
| 91 | 11.4 | [C₇H₇]⁺ |
| 79 | 7.6 | [C₆H₇]⁺ |
| 164 | 13.3 | Isotopic peak of [M-Br]⁺ |
| 242/244 | Not observed | Molecular Ion (M⁺) |
The molecular ion is often not observed in the mass spectrum of adamantane derivatives due to the stability of the adamantyl cation.
Table 4: Infrared (IR) Spectroscopy Peak Analysis
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~2850 | Strong | C-H stretch (alkane) |
| ~1450 | Medium | CH₂ bend (scissoring) |
| ~1365 | Medium | CH₃ bend (symmetric) |
| ~690-515 | Medium-Strong | C-Br stretch |
Data estimated from the provided IR spectrum. The C-Br stretch is a key characteristic absorption for alkyl halides.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 5-25 mg for ¹H, 50-100 mg for ¹³C) is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the range of 0-10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum shows the relative abundance of the different fragment ions.
Data Interpretation and Visualization
The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.
The logical flow of data interpretation begins with the individual analysis of each spectrum, followed by the integration of all data to confirm the molecular structure.
References
An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-3,5-dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 1-Bromo-3,5-dimethyladamantane. This information is critical for its application in organic synthesis and as a key intermediate in the manufacturing of pharmaceuticals, such as Memantine.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉Br | [4][5] |
| Molecular Weight | 243.18 g/mol | [4][5][6] |
| Appearance | Clear colorless to pale yellow oil/liquid | |
| Boiling Point | 201 °C (lit.) | [4][5][7] |
| Density | 1.224 g/mL at 25 °C (lit.) | [4][5][7] |
| Refractive Index | n20/D 1.52 (lit.) | [4][5][7] |
| Flash Point | 228 °F (109 °C) - closed cup | [1][4][5] |
| Storage Temperature | 2-8°C | [1] |
Solubility Profile
Currently, there is limited quantitative data available on the solubility of this compound in various solvents. The available qualitative information is summarized in Table 2.
| Solvent | Solubility | Reference |
| Water | Does not mix well / Insoluble | [8] |
| Chloroform | Sparingly soluble | [1] |
| Dichloromethane | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Ether | Soluble | |
| Alcohol | Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a standard technique for solubility measurement.
Objective: To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.
Materials:
-
This compound (purity >99%)
-
Solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Chloroform, Toluene, Hexane
-
Thermostatically controlled shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed flasks.
-
Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking speed should be optimized to ensure good mixing without causing splashing.
-
After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.
-
Immediately filter the aliquot through a suitable filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.
-
Calculate the solubility in g/L or mol/L.
-
Repeat the experiment at different temperatures to determine the temperature dependency of solubility.
References
- 1. This compound | 941-37-7 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-溴-3,5-二甲基金刚烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-ブロモ-3,5-ジメチルアダマンタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [extendabio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
The Adamantane Core: A Journey from Obscurity to a Cornerstone of Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018), a unique tricyclic hydrocarbon with a rigid, diamondoid structure, has carved a remarkable path from a chemical curiosity to a privileged scaffold in medicinal chemistry. First isolated from petroleum in 1933, its derivatives have since become indispensable in the treatment of a wide array of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes. This technical guide delves into the discovery and rich history of adamantane and its derivatives, providing a comprehensive overview of their synthesis, mechanisms of action, and key pharmacological properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental insights and a structured presentation of critical data.
The Dawn of Adamantane: Discovery and Early Synthesis
The story of adamantane begins in 1933 when it was first isolated from Hodonín petroleum by the Czech chemists S. Landa and V. Machacek.[1][2] Its name, derived from the Greek "adamantinos" meaning "diamond-like," was aptly chosen for its structural resemblance to the diamond lattice, bestowing upon it exceptional stability and rigidity.[1]
For years, adamantane remained a laboratory curiosity due to the minuscule amounts extractable from natural sources. The first chemical synthesis, achieved by Vladimir Prelog in 1941, was a multi-step and inefficient process, hindering further exploration of its chemical and biological potential.[1] A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a practical and efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[3] This development made adamantane and its derivatives readily accessible, paving the way for systematic investigation into their therapeutic applications.
The Antiviral Breakthrough: Amantadine (B194251) and Rimantadine (B1662185)
The first major therapeutic success for an adamantane derivative came with the discovery of the antiviral properties of amantadine (1-aminoadamantane hydrochloride).
Discovery and Synthesis
The synthesis of amantadine was a critical step in unlocking its therapeutic potential. A common and scalable method involves a two-step process starting from 1-bromoadamantane (B121549).
Experimental Protocol: Synthesis of Amantadine Hydrochloride [4]
-
Step 1: Formation of N-(1-adamantyl)formamide:
-
To formamide (B127407) (15.0 mol) at 85°C, add 1-bromoadamantane (1.5 mol) with stirring.
-
Heat the reaction mixture to 90°C.
-
Slowly add concentrated sulfuric acid (8.35 mol) dropwise, maintaining the temperature at 90°C.
-
Continue stirring at 90°C for 4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it slowly into ice-cold water (2.5 L) with stirring at 0-5°C for 1 hour.
-
Filter the precipitated white solid and wash with cold water.
-
-
Step 2: Hydrolysis and Salt Formation:
-
The obtained N-(1-adamantyl)formamide is hydrolyzed using an aqueous solution of potassium hydroxide (B78521) in a mixture of water and propylene (B89431) glycol.
-
The resulting amantadine free base is then treated with aqueous hydrochloric acid to yield amantadine hydrochloride.
-
The final product is isolated by filtration and dried under vacuum.
-
Rimantadine, a close analog of amantadine, was developed to improve upon the parent compound's therapeutic profile. Its synthesis often starts from 1-acetyladamantane.
Experimental Protocol: Synthesis of Rimantadine [5][6]
-
Reductive Amination of 1-Acetyladamantane:
-
A mixture of 1-acetyladamantane, hydrogen gas, ammonia, and a metal catalyst (such as Cobalt, Ruthenium, or Nickel) is subjected to high temperature (approximately 250°C) and high pressure (up to 15,000 psi) in a specialized reactor.
-
This one-step process directly yields rimantadine.
-
Mechanism of Action: Targeting the Influenza M2 Proton Channel
Amantadine and rimantadine exhibit their antiviral activity against influenza A virus by targeting the M2 proton channel, a crucial protein for viral replication.
After the influenza virus enters the host cell through endocytosis, the endosome becomes acidified. This low pH environment activates the M2 proton channel, which allows protons to flow into the viral core. This influx of protons is essential for the uncoating of the virus and the release of its genetic material into the cytoplasm, a prerequisite for viral replication. Amantadine and rimantadine bind to the pore of the M2 channel, effectively blocking this proton transport and thereby inhibiting viral uncoating.[7]
Quantitative Data: Antiviral Activity
The antiviral efficacy of amantadine and rimantadine is typically quantified using a plaque reduction assay, which measures the concentration of the drug required to inhibit the formation of viral plaques in a cell culture by 50% (IC50).
Experimental Protocol: Plaque Reduction Assay [8][9]
-
Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in well plates.
-
Virus Infection: Infect the cell monolayers with a diluted influenza A virus suspension.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the adamantane derivative being tested.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.
-
IC50 Determination: Calculate the IC50 value as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
| Compound | Virus Strain | IC50 (µg/mL) | Reference |
| Amantadine | Influenza A (H1N1, H3N2) | 0.2 - 0.4 | [8] |
| Rimantadine | Influenza A (H1N1, H3N2) | 0.2 - 0.4 | [8] |
A New Frontier in Neurology: Memantine (B1676192) for Alzheimer's Disease
The therapeutic utility of the adamantane scaffold extended into the realm of neurodegenerative diseases with the development of memantine for the treatment of moderate to severe Alzheimer's disease.
Discovery and Synthesis
Memantine was first synthesized in the 1960s, but its potential for treating neurological disorders was not recognized until later. A simple and efficient two-step synthesis from 1,3-dimethyladamantane (B135411) has been developed.
Experimental Protocol: Synthesis of Memantine Hydrochloride [3][10]
-
Step 1: Formamidation of 1,3-Dimethyladamantane:
-
To a mixture of formamide and nitric acid, slowly add 1,3-dimethyladamantane with stirring.
-
Heat the reaction mixture to 85°C for 2 hours.
-
After cooling, the reaction mixture is quenched with ice-cold water and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and concentrated to yield N-formyl-1-amino-3,5-dimethyladamantane.
-
-
Step 2: Hydrolysis to Memantine Hydrochloride:
-
The N-formyl intermediate is heated to reflux in a mixture of water and concentrated hydrochloric acid for 1 hour.
-
The reaction mixture is then concentrated under vacuum.
-
The product is precipitated by the addition of a non-polar solvent like n-hexane and cooling.
-
The resulting white solid is filtered, washed, and dried to give memantine hydrochloride.
-
Mechanism of Action: NMDA Receptor Antagonism
Memantine's therapeutic effect in Alzheimer's disease is attributed to its role as a non-competitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.
In Alzheimer's disease, it is hypothesized that excessive levels of the neurotransmitter glutamate lead to chronic overactivation of NMDA receptors. This, in turn, results in a sustained influx of calcium ions (Ca2+), leading to neuronal excitotoxicity and cell death. Memantine's "uncompetitive" nature means it only blocks the NMDA receptor channel when it is open. This use-dependent blockade allows it to preferentially inhibit the excessive, pathological activation of NMDA receptors while having minimal effect on their normal, physiological function in learning and memory.[11]
Quantitative Data: NMDA Receptor Binding Affinity
The binding affinity of memantine to the NMDA receptor is a key determinant of its therapeutic efficacy and is often measured through radioligand binding assays.
Experimental Protocol: NMDA Receptor Radioligand Binding Assay [12][13]
-
Membrane Preparation: Prepare synaptic membrane fractions from a suitable source, such as rat brain tissue or cells expressing NMDA receptors.
-
Radioligand Incubation: Incubate the membrane preparation with a specific radioligand for the NMDA receptor (e.g., [3H]MK-801) in the presence of varying concentrations of memantine.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of memantine that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. The dissociation constant (Kd) can also be calculated from these experiments.
| Compound | Receptor | IC50 (µM) | Reference |
| Memantine | GluN1/GluN2B NMDA Receptor | 0.38 ± 0.03 | [14][15][16][17] |
| Amantadine | GluN1/GluN2B NMDA Receptor | 28.6 ± 2.4 | [14][15][16][17] |
Expanding Horizons: Adamantane in Metabolic Disease - Saxagliptin (B632) and Vildagliptin (B1682220)
The versatility of the adamantane scaffold is further demonstrated by its incorporation into drugs for type 2 diabetes, namely saxagliptin and vildagliptin. These drugs are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).
Discovery and Synthesis
The synthesis of these more complex adamantane derivatives involves multi-step sequences, often starting from chiral precursors to ensure the desired stereochemistry.
Experimental Workflow: Synthesis of Saxagliptin [18][19][20][21]
Experimental Workflow: Synthesis of Vildagliptin [6][11][22][23]
Mechanism of Action: DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in regulating blood glucose levels by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes.
Quantitative Data: DPP-4 Inhibition
The potency of saxagliptin and vildagliptin as DPP-4 inhibitors is determined by measuring their inhibitory constant (Ki) or the concentration required to inhibit 50% of the enzyme's activity (IC50).
Experimental Protocol: DPP-4 Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Inhibitor Incubation: Pre-incubate the DPP-4 enzyme with various concentrations of the adamantane-based inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the rate of substrate cleavage.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 or Ki value by fitting the data to an appropriate inhibition model.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Saxagliptin | DPP-4 | 1.3 | 0.5 | [24] |
| Vildagliptin | DPP-4 | - | ~50 | [25][26] |
Pharmacokinetic Properties of Adamantane Derivatives
The rigid and lipophilic nature of the adamantane cage often imparts favorable pharmacokinetic properties to the drug molecules, including good oral bioavailability and metabolic stability.
| Compound | Bioavailability (%) | Half-life (hours) | Protein Binding (%) | Primary Excretion Route |
| Amantadine | ~90 | 12-18 | ~67 | Renal (unchanged)[12][27][28][29][30] |
| Rimantadine | Well absorbed | 24-36 | ~40 | Hepatic metabolism, then renal[2][31][32][33][34] |
| Memantine | ~100 | 60-80 | ~45 | Renal (mostly unchanged)[9][35][36][37][38] |
| Saxagliptin | ~75 | 2.5 (parent), 3.1 (active metabolite) | Low | Hepatic metabolism and renal[1][13][24][39][40] |
| Vildagliptin | 85 | ~2-3 | 9.3 | Hepatic metabolism, then renal[3][4][10][25][26] |
Conclusion
The journey of adamantane from its discovery in crude oil to its central role in a diverse range of therapeutic agents is a testament to the power of chemical innovation in medicine. The unique structural and physicochemical properties of the adamantane nucleus have enabled the development of drugs with novel mechanisms of action and favorable pharmacokinetic profiles. From combating viral infections and neurodegeneration to managing metabolic disorders, adamantane derivatives have had a profound impact on human health. This technical guide provides a foundational understanding of the history, synthesis, and pharmacology of these remarkable compounds, with the aim of inspiring and equipping the next generation of scientists to continue exploring the vast therapeutic potential of the adamantane scaffold.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111606837A - Synthetic method of vildagliptin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Key binding interactions for memantine in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. asianpubs.org [asianpubs.org]
- 24. scispace.com [scispace.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. go.drugbank.com [go.drugbank.com]
- 32. Rimantadine - Wikipedia [en.wikipedia.org]
- 33. RiMANTAdine Monograph for Professionals - Drugs.com [drugs.com]
- 34. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 35. go.drugbank.com [go.drugbank.com]
- 36. Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 38. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
The Adamantane Cage: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the adamantane (B196018) cage has established it as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and the ability to serve as a robust anchor for pharmacophoric groups, have been instrumental in the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of the adamantane cage in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways influenced by adamantane-containing drugs.
Physicochemical Properties and Their Impact on Drug Design
The adamantane moiety, a perfectly symmetrical, strain-free tricycle[3.3.1.13,7]decane, confers several advantageous properties to a drug molecule.[1][2][3] Its bulky, cage-like structure provides steric hindrance, which can shield adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life.[1] The high lipophilicity of the adamantane cage significantly enhances a drug's ability to cross cellular membranes, including the blood-brain barrier, a critical feature for central nervous system (CNS) acting drugs.[1][4] Furthermore, the rigid framework allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets.[1]
Therapeutic Applications of Adamantane-Containing Drugs
The versatility of the adamantane scaffold is evident in the broad spectrum of clinically approved drugs that incorporate this unique chemical entity.[1][5] Adamantane derivatives have found applications as antiviral, neuroprotective, antidiabetic, and anticancer agents.[6]
Antiviral Agents
The first therapeutic application of an adamantane derivative was amantadine (B194251), approved for the treatment of Influenza A infections.[7] Adamantane-based antivirals, including amantadine and rimantadine, function by blocking the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle.
Neuroprotective Agents (CNS Disorders)
In the realm of neuropharmacology, memantine (B1676192), an adamantane derivative, is a well-established treatment for moderate-to-severe Alzheimer's disease. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and protecting against excitotoxicity.[7]
Antidiabetic Agents
The adamantane scaffold is also a key feature in modern antidiabetic drugs. Vildagliptin (B1682220) and saxagliptin (B632) are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones.[8][9] By inhibiting DPP-4, these drugs enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative adamantane derivatives across different therapeutic areas, providing a basis for comparison of their biological activity.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |
| Amantadine | Influenza A (general) | Varies with strain | >100 | [11] |
| Rimantadine | Influenza A (general) | Varies with strain | >100 | [11] |
| (R)-10 (enol ester) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 | >40 | [4] |
| (S)-10 (enol ester) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 13.7 | >40 | [4] |
| Gly-Thz-rimantadine | A/Hongkong/68 | 0.11 µg/mL | 50 µg/mL | [12] |
Table 2: Binding Affinity of Adamantane Derivatives for the NMDA Receptor
| Compound | Preparation | Kᵢ (µM) | Reference |
| Memantine | Human frontal cortex | 0.54 ± 0.23 | [13] |
| Amantadine | Human frontal cortex | 10.50 ± 6.10 | [13] |
| 1-amino-3,5-diethyl-adamantane | Human frontal cortex | 0.19 ± 0.06 | [13] |
| 1-N-methyl-amino-adamantane | Human frontal cortex | 21.72 ± 1.63 | [13] |
Table 3: DPP-4 Inhibition by Adamantane-Containing Drugs
| Compound | Enzyme Source | IC₅₀ (nM) | Reference |
| Vildagliptin | Human recombinant | 3.5 ± 1.5 | [6] |
| Saxagliptin | Human recombinant | Data not readily available in provided snippets |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of adamantane derivatives.
Synthesis of Amantadine Hydrochloride
This protocol describes a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane (B121549).[1][14][15]
Step 1: Formation of N-(1-adamantyl)acetamide
-
To a reaction vessel, add 1-bromoadamantane and acetylamide.
-
Heat the mixture to 125 °C with stirring.
-
Slowly add concentrated sulfuric acid to the mixture.
-
Maintain the temperature and continue stirring for approximately 3.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(1-adamantyl)acetamide.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Prepare a mixture of sodium hydroxide, water, and propylene (B89431) glycol.
-
Add the N-(1-adamantyl)acetamide from the previous step to this mixture.
-
Heat the reaction mixture to 125-130 °C and reflux for approximately 7.5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add ice-cold water.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water.
-
Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[16][17][18][19]
-
Cell Culture: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates and grow to a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the adamantane derivative in a serum-free medium. Mix the virus stock with each drug dilution and incubate for 1 hour at 37°C.
-
Infection: Aspirate the culture medium from the cell monolayers and infect with the virus-drug mixture for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum, wash the cells with phosphate-buffered saline (PBS), and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days for influenza).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the adamantane derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.[3][22][23][24]
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer to prepare a crude membrane suspension.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the adamantane test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
DPP-4 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[25][26][27][28][29]
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the test compound (adamantane derivative), and a fluorogenic substrate (e.g., Gly-Pro-AMC) in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, mix the DPP-4 enzyme with various concentrations of the test compound and incubate for a short period.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm). The fluorescence is proportional to the amount of product formed.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value is the concentration of the compound that inhibits DPP-4 activity by 50% compared to the uninhibited control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving adamantane derivatives.
Caption: Inhibition of Influenza A M2 Proton Channel by Amantadine.
Caption: Modulation of NMDA Receptor Activity by Memantine.
Caption: DPP-4 Inhibition by Vildagliptin and its Downstream Effects.
Caption: General Experimental Workflow for Plaque Reduction Assay.
Conclusion
The adamantane cage continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful clinical application of adamantane-containing drugs across a wide range of diseases underscores the enduring importance of this remarkable hydrocarbon in the ongoing quest for novel and more effective therapies. Future research will undoubtedly continue to unlock new therapeutic opportunities by leveraging the unique attributes of the adamantane core.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 5. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans | Semantic Scholar [semanticscholar.org]
- 10. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 11. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 27. sigmaaldrich.cn [sigmaaldrich.cn]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. abcam.com [abcam.com]
An In-depth Technical Guide to the Lipophilicity and Steric Effects of 1-Bromo-3,5-dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the lipophilicity and steric effects of 1-bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmacologically active compounds such as Memantine. This document outlines the physicochemical properties, experimental protocols for their determination, and the structural basis for this molecule's utility in drug design.
Core Physicochemical Properties
This compound possesses a unique combination of high lipophilicity and significant steric bulk, primarily due to its rigid, three-dimensional adamantane (B196018) core. These characteristics are crucial in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Lipophilicity
Lipophilicity, a critical parameter in drug design, influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity of this compound is predominantly attributed to its large, non-polar hydrocarbon cage.
Data Presentation: Lipophilicity of this compound
| Parameter | Value | Method | Source |
| XLogP3 | 4.5 | Computed | PubChem[1] |
| logP | No experimental data found | - | - |
| logD | No experimental data found | - | - |
Steric Effects
The adamantane cage is a sterically demanding substituent. This bulkiness can be leveraged in drug design to control molecular interactions, enhance binding selectivity, and protect susceptible functional groups from metabolic degradation. The steric hindrance of this compound is further amplified by the presence of two methyl groups and a bromine atom at the bridgehead positions.
Data Presentation: Steric Parameters of the Adamantyl Group
While specific steric parameters for the 1-bromo-3,5-dimethyladamantyl group have not been reported, the values for the parent adamantyl group provide a strong quantitative basis for its significant steric profile. The addition of methyl and bromo substituents will further increase these steric dimensions.
| Parameter | Value | Description | Source |
| Sterimol L | 6.61 Å | Length of the substituent | ChemRxiv[2] |
| Sterimol B1 | 3.15 Å | Minimum width of the substituent | ChemRxiv[2] |
| Sterimol B5 | 3.49 Å | Maximum width of the substituent | ChemRxiv[2] |
| Taft Steric Parameter (E_s) | No data found | - | - |
| Charton's Steric Parameter (ν) | No data found | - | - |
Experimental Protocols
Detailed methodologies for the experimental determination of lipophilicity and the synthesis of this compound are provided below.
Experimental Determination of Lipophilicity (logP) via Shake-Flask Method
The shake-flask method is the gold-standard technique for the experimental determination of the n-octanol/water partition coefficient (logP).
Protocol:
-
Preparation of Pre-saturated Solvents:
-
Mix n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a large separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or n-octanol).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases in a centrifuge tube. The final concentration of the analyte should be low enough to avoid self-association but high enough for accurate quantification.
-
-
Partitioning:
-
Cap the tube and shake it gently for a predetermined period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning equilibrium to be reached.
-
Centrifuge the tube to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation of logP:
-
The logP value is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: logP = log10([Analyte]_octanol / [Analyte]_aqueous)
-
Synthesis of this compound
This compound is typically synthesized via the bromination of 1,3-dimethyladamantane (B135411).
Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,3-dimethyladamantane in a suitable solvent (e.g., a halogenated solvent like dichloromethane (B109758) or neat bromine can be used).
-
Cool the mixture in an ice bath.
-
-
Bromination:
-
Slowly add bromine dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
This compound is a valuable building block in medicinal chemistry, primarily due to its pronounced lipophilicity and steric hindrance. The high lipophilicity, indicated by a computed XLogP3 of 4.5, is instrumental in enhancing the ability of drug candidates to cross biological membranes.[1] The significant steric bulk, quantifiable by parameters such as Sterimol values, offers a strategic tool for optimizing drug-receptor interactions and improving metabolic stability. The experimental protocols provided herein for the determination of lipophilicity and for its synthesis offer a practical guide for researchers. A thorough understanding of these core properties is essential for the rational design and development of novel therapeutics.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-3,5-dimethyladamantane
For Immediate Release
This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the hazards and safety precautions for handling 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7). This key intermediate, notably used in the synthesis of Memantine, an antagonist of the NMDA receptor for the treatment of Alzheimer's disease, requires careful handling due to its specific chemical properties and potential hazards.[1]
Physicochemical Properties
Understanding the fundamental physical and chemical properties of this compound is the first step in ensuring its safe handling. The compound is a colorless to pale yellow, clear oily liquid.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C12H19Br | [1] |
| Molecular Weight | 243.18 g/mol | [1][2] |
| Melting Point | 109 °C / 228.2 °F | [3] |
| Boiling Point | 201 °C / 393.8 °F | [1][3] |
| Density | 1.224 g/cm³ at 25 °C | [1][3][4] |
| Flash Point | 228 °F | [1] |
| Refractive Index | n20/D 1.52 | [1] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Dichloromethane and Methanol. Does not mix well with water. | [1][4] |
| Vapor Density | >1 (air=1) | [4] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance.[4] While comprehensive toxicological data is not available, the existing information necessitates a cautious approach. The primary hazards are associated with skin and eye irritation.[2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Toxicological Information:
-
The toxicological properties have not been fully investigated.[3]
-
Direct contact with the eyes may cause transient discomfort, characterized by tearing or redness.[4]
-
The liquid can degrease the skin, potentially leading to non-allergic contact dermatitis.[4] It is advised that individuals with open cuts, abraded, or irritated skin should avoid exposure.[4]
-
While not classified as harmful by ingestion based on current evidence, caution is still warranted.[4]
-
There is no data available on carcinogenicity, teratogenicity, or reproductive toxicity.[3][5]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
An eye wash unit should be readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[3][4] A lab coat or overalls and a PVC apron are recommended.[4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if there is a risk of overexposure, an approved respirator should be worn.[4]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[4]
-
Avoid contact with skin, eyes, or clothing.[3]
-
Do not ingest or inhale.[3]
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
No smoking, naked lights, or ignition sources should be present in the handling area.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store in original containers.[4]
-
Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3][4]
-
Protect containers against physical damage and check regularly for leaks.[4] Recommended storage temperature is 2-8°C.[1]
Reactivity and Stability
This compound is stable under normal conditions.[3][4] However, it is crucial to be aware of its incompatibilities and potential hazardous reactions.
-
Incompatible Materials: Avoid contact with oxidizing agents, such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[3][4]
-
Hazardous Decomposition Products: Upon combustion, this compound may emit carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3] Poisonous fumes may also be emitted.[4]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
Accidental Release Measures:
-
Minor Spills: Remove all ignition sources.[4] Clean up spills immediately.[4] Sweep up and shovel the material into suitable containers for disposal.[3]
-
Major Spills: This is considered a moderate hazard.[4] Evacuate the area and move upwind.[4] Alert emergency responders and inform them of the location and nature of the hazard.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6] If irritation persists, seek medical attention.[4]
-
Skin Contact: Flush skin and hair with running water and soap if available.[4] Remove contaminated clothing immediately.[6] Seek medical attention in the event of irritation.[4]
-
Inhalation: Remove the individual to fresh air.[3] If breathing is difficult or symptoms occur, get medical attention immediately.[3]
-
Ingestion: Rinse mouth with water.[6] Do not induce vomiting.[5] Seek immediate medical attention.[5]
Fire-Fighting Measures
This compound is combustible and presents a slight fire hazard when exposed to heat or flame.[4]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][4][5]
-
Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3] For major fires and large quantities, evacuate the area and fight the fire remotely due to the risk of explosion.[3]
Experimental Workflow: Risk Assessment and Control
The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.
Caption: Risk assessment and control workflow for handling this compound.
References
Methodological & Application
Synthetic Routes to 1-Amino-3,5-dimethyladamantane from 1-Bromo-3,5-dimethyladamantane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-amino-3,5-dimethyladamantane, a crucial pharmaceutical intermediate, using 1-bromo-3,5-dimethyladamantane as the starting material. The following sections outline various synthetic strategies, present quantitative data for process optimization, and provide step-by-step methodologies for key reactions.
Introduction
1-Amino-3,5-dimethyladamantane, widely known as Memantine (B1676192), is a prominent drug used in the management of moderate-to-severe Alzheimer's disease.[1][2][3] Its synthesis from readily available precursors is a subject of significant interest in medicinal and process chemistry. This compound serves as a key starting material for several synthetic routes to Memantine.[4][5] This document details three primary synthetic pathways: direct amination with urea (B33335), direct amination with thiourea (B124793), and a two-step Ritter reaction followed by hydrolysis.
Synthetic Strategies Overview
The conversion of this compound to 1-amino-3,5-dimethyladamantane involves the substitution of the bromine atom with an amino group. The adamantane (B196018) cage's bulky nature and the tertiary position of the bromine atom influence the reaction mechanisms, which can proceed through carbocation intermediates.
Caption: Synthetic pathways from this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes, allowing for easy comparison of their efficiencies.
| Synthetic Route | Reagents | Solvent | Reaction Time | Overall Yield (%) | Reference |
| Direct Amination with Urea | Urea | Diphenyl ether | 6 hours | 75.81% | [6] |
| Direct Amination with Thiourea | Thiourea | Propylene (B89431) glycol | 5.5 hours | 82.44% - 83.11% | [1][2][7] |
| Ritter Reaction & Hydrolysis | Acetonitrile, H₂SO₄, NaOH | Acetonitrile, Diethylene glycol | >11 hours | High (unspecified) | [8][9] |
Experimental Protocols
Protocol 1: Direct Amination with Urea
This protocol is based on the direct reaction of this compound with urea in a high-boiling solvent.[6][10]
Materials:
-
This compound
-
Urea
-
Diphenyl ether
-
Sodium hydroxide (B78521) solution (30%)
-
Toluene (B28343) or Dichloromethane
-
Hydrochloric acid solution (18%)
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.
-
Heating: Heat the mixture to 170°C for 4 hours.[6]
-
Second Stage: Reduce the temperature to 100°C and maintain for an additional 2 hours.[6]
-
Work-up:
-
Cool the reaction mixture.
-
Adjust the pH to 12 by adding 30% sodium hydroxide solution.
-
Extract the memantine base with toluene or dichloromethane.
-
Wash the organic layer with water.
-
-
Salt Formation:
-
Treat the organic solution containing the memantine base with an 18% aqueous solution of HCl to precipitate the hydrochloride salt.
-
-
Purification:
-
Filter the crude solid.
-
Wash the solid with dichloromethane.
-
Recrystallize the product from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure 1-amino-3,5-dimethyladamantane hydrochloride.
-
Caption: Workflow for direct amination with urea.
Protocol 2: Direct Amination with Thiourea
This improved protocol utilizes thiourea, resulting in a higher yield and potentially safer reaction conditions.[1][2][3]
Materials:
-
This compound
-
Thiourea
-
Propylene glycol (PG)
-
Hydrochloric acid
Procedure:
-
Reaction Setup: Combine this compound, thiourea, and propylene glycol. An optimized molar ratio of this compound to thiourea to propylene glycol to HCl is 1:4:8:8.[7]
-
First Heating Stage: Heat the reaction mixture to 160°C.[1][2]
-
Second Heating Stage: After the initial heating period, reduce the temperature to 80°C. The total reaction time is approximately 5.5 hours.[1][2]
-
Work-up and Purification: The specific work-up procedure following the reaction is not detailed in the provided abstracts but would typically involve basic work-up to isolate the free amine, followed by conversion to the hydrochloride salt and recrystallization, similar to the urea protocol.
Protocol 3: Ritter Reaction Followed by Hydrolysis
This two-step method involves the formation of an amide intermediate, which is then hydrolyzed to the desired amine.[8][9][11]
Materials:
-
This compound
-
Acetonitrile
-
Ice-cold water
-
Toluene
-
Sodium hydroxide
-
Diethylene glycol
-
Ethyl acetate
-
Ethyl acetate hydrochloride
Procedure:
Step 1: Synthesis of 1-Acetamido-3,5-dimethyladamantane (Ritter Reaction)
-
Reaction Setup: In a reaction vessel, dissolve this compound in acetonitrile.[9]
-
Acid Addition: Cool the mixture to 5°C and slowly add concentrated sulfuric acid, maintaining the temperature between 5-20°C.[9]
-
Reaction: Allow the mixture to warm to 25-30°C and stir for 3 hours. Then, heat the mixture to 45-50°C for 8 hours.[9]
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. Extract the product with toluene.[9]
Step 2: Hydrolysis of 1-Acetamido-3,5-dimethyladamantane
-
Reaction Setup: Combine the 1-acetamido-3,5-dimethyladamantane obtained from Step 1 with sodium hydroxide and diethylene glycol.[8]
-
Heating: Heat the mixture to reflux for 6 hours.[8]
-
Work-up: Cool the reaction and add water. Extract the free amine with dichloromethane.[8]
-
Salt Formation and Purification:
-
Distill off the dichloromethane.
-
Dissolve the residue in ethyl acetate.
-
Add ethyl acetate hydrochloride to precipitate the product.
-
Cool to 0-5°C, filter the solid, and dry to obtain 1-amino-3,5-dimethyladamantane hydrochloride.[8]
-
Caption: Workflow for the Ritter reaction and hydrolysis route.
Conclusion
The synthesis of 1-amino-3,5-dimethyladamantane from this compound can be achieved through several effective methods. The direct amination with thiourea offers the highest reported yield and a relatively short reaction time.[1][2][7] The direct amination with urea is also a viable, one-pot method.[6][10] The Ritter reaction provides a reliable, albeit longer, two-step alternative that proceeds through a stable amide intermediate.[8][9] The choice of synthetic route will depend on factors such as desired yield, process safety, reagent availability, and scalability for industrial production.
References
- 1. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
- 2. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound CAS#: 941-37-7 [amp.chemicalbook.com]
- 5. This compound | 941-37-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 9. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 10. SYNTHESIS OF MEMANTINE HYDROCHLORIDE BY DIRECT AMINOATION OF this compound WITH | Journal of Military Pharmaco-medicine [jmpm.vn]
- 11. CN103288650A - Hydrochloric acid 1-amino-3, 5-dimethyl adamantane preparation method - Google Patents [patents.google.com]
Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memantine (B1676192), an adamantane (B196018) derivative, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate to severe Alzheimer's disease. Its therapeutic effect is attributed to its ability to modulate glutamatergic neurotransmission, which is often dysregulated in neurodegenerative disorders. A key precursor in the chemical synthesis of Memantine is 1-Bromo-3,5-dimethyladamantane. This document provides detailed application notes and experimental protocols for the synthesis of Memantine hydrochloride from this precursor, along with relevant analytical data and a depiction of its mechanism of action.
Synthetic Routes and Data Presentation
The synthesis of Memantine from this compound can be achieved through several methods, primarily involving direct amination or a Ritter-type reaction followed by hydrolysis. Below are summaries of key quantitative data from established protocols.
| Parameter | Direct Amination with Urea[1] | Direct Amination with Thiourea[2] |
| Starting Material | This compound | This compound |
| Reagents | Urea, Diphenyl ether | Thiourea, Propylene glycol, HCl |
| Molar Ratio (Precursor:Aminating Agent) | 1:3 | 1:4 |
| Solvent | Diphenyl ether | Propylene glycol |
| Reaction Temperature | Step 1: 170°C; Step 2: 100°C | Step 1: 160°C; Step 2: 80°C |
| Reaction Time | 6 hours | 5.5 hours |
| Overall Yield | 75.81% | 82.44% |
| Purity (GC) | Meets USP 43 Standards | 99.91% |
Table 1: Comparison of Direct Amination Methods for Memantine Synthesis.
Experimental Protocols
Protocol 1: Direct Amination with Urea
This protocol is adapted from a method describing the direct amination of this compound using urea.
Materials:
-
This compound
-
Urea
-
Diphenyl ether
-
Sodium hydroxide (B78521) (30% solution)
-
Hydrochloric acid (18% solution)
-
Dichloromethane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.
-
Heating: Heat the reaction mixture to 170°C and maintain for 4 hours.
-
Second Stage: Reduce the temperature to 100°C and continue the reaction for an additional 2 hours.
-
Work-up: After cooling, adjust the pH of the reaction mixture to 12 with a 30% sodium hydroxide solution.
-
Extraction: Extract the memantine base with toluene and wash the organic layer with water.
-
Salt Formation: Treat the memantine base with an 18% solution of hydrochloric acid to form memantine hydrochloride.
-
Purification: Filter the resulting white solid, wash with dichloromethane, and dry under vacuum. Recrystallize the crude product from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure 1-amino-3,5-dimethyladamantane hydrochloride (Memantine HCl).
Protocol 2: Ritter-Type Reaction and Hydrolysis
This protocol follows a classical approach involving the formation of an acetamido intermediate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Sodium hydroxide
-
Diethylene glycol
-
Ethyl acetate
-
Hydrochloric acid (in ethyl acetate)
Procedure:
-
Ritter Reaction: React this compound with acetonitrile in the presence of concentrated sulfuric acid to yield N-(3,5-dimethyladamantan-1-yl)acetamide.
-
Hydrolysis: Heat the resulting acetamido intermediate with sodium hydroxide in diethylene glycol.
-
Extraction: After cooling, extract the memantine free base.
-
Salt Formation: Dissolve the free base in ethyl acetate and treat with a solution of hydrochloric acid in ethyl acetate to precipitate Memantine hydrochloride.
-
Purification: Filter and dry the solid product.
Visualization of Synthetic and Mechanistic Pathways
To illustrate the synthetic process and the mechanism of action of Memantine, the following diagrams are provided.
Caption: Synthetic route from this compound to Memantine HCl.
Caption: Memantine's role as an NMDA receptor antagonist.
Characterization Data of Memantine Hydrochloride
The synthesized Memantine hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the adamantane cage protons and the two methyl groups. A characteristic singlet for the two methyl groups is expected around 0.75 ppm in D₂O. |
| ¹³C NMR | Resonances for the quaternary carbons, methine groups, methylene (B1212753) groups, and methyl groups of the dimethyladamantane structure. |
| FTIR (KBr) | Characteristic absorption bands for N-H stretching of the amine salt, C-H stretching of the adamantane cage, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the memantine free base (C₁₂H₂₁N, m/z ≈ 179.17). |
| Melting Point | Approximately 258°C.[3] |
| Solubility | Soluble in water and ethanol.[3] |
Table 2: Analytical Characterization Data for Memantine Hydrochloride.
Conclusion
The synthesis of Memantine from this compound is a well-documented process that can be achieved with good yields and high purity. The choice of synthetic route may depend on available resources, safety considerations, and desired scale. Proper analytical characterization is crucial to ensure the quality of the final product for research and development purposes. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis and study of this important therapeutic agent.
References
Application of 1-Bromo-3,5-dimethyladamantane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-3,5-dimethyladamantane is a key organobromine compound featuring a rigid, three-dimensional adamantane (B196018) cage. This unique structural motif imparts desirable physicochemical properties to molecules, such as high lipophilicity, metabolic stability, and a defined spatial orientation, making it a valuable building block in medicinal chemistry and materials science.[1][2] Its primary application lies in its role as a crucial intermediate for the synthesis of pharmacologically active compounds, most notably Memantine (B1676192), a drug used in the treatment of moderate-to-severe Alzheimer's disease.[1][3][4][5][6][7][8]
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the preparation of Memantine hydrochloride.
Synthesis of Memantine Hydrochloride
Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] Several synthetic routes have been developed for its preparation starting from this compound, primarily involving nucleophilic substitution of the bromine atom.
Below are protocols for three common methods for the synthesis of Memantine hydrochloride.
This method provides a direct route to Memantine through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed.[3][4][5][7]
Reaction Scheme:
Caption: Synthesis of Memantine HCl via Thiourea.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, thiourea, and propylene glycol. The molar ratio of this compound to thiourea is typically 1:4.[5]
-
Heating: Heat the reaction mixture to 160°C and maintain this temperature for a specified period (e.g., 5.5 hours total reaction time, with a second stage at 80°C).[3][4][7]
-
Hydrolysis: After cooling, the intermediate is hydrolyzed by adding a solution of sodium hydroxide (B78521) to adjust the pH to approximately 12.
-
Extraction: Extract the resulting Memantine base with an organic solvent such as toluene.
-
Salt Formation: Treat the organic extract with a solution of hydrochloric acid (e.g., 18% aqueous HCl) to precipitate Memantine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and ethyl acetate.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Substrate:Thiourea:PG:HCl) | 1:4:8:8 | [5] |
| Temperature (Stage 1) | 160°C | [3][4][5][7] |
| Temperature (Stage 2) | 80°C | [3][4][5][7] |
| Total Reaction Time | 5.5 hours | [3][4][7] |
| Overall Yield | 82.44% - 83.11% | [3][4][5][7] |
The Ritter reaction provides an alternative pathway to Memantine, proceeding through an N-acetyl intermediate.[9][10]
Reaction Scheme:
Caption: Synthesis of Memantine HCl via Ritter Reaction.
Experimental Protocol:
-
Amidation: To a cooled solution of this compound in acetonitrile, slowly add concentrated sulfuric acid while maintaining a low temperature (5-20°C).[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 45-50°C for several hours (e.g., 8 hours) to form 1-acetamido-3,5-dimethyladamantane.[10]
-
Hydrolysis: The intermediate is subjected to alkaline hydrolysis using a strong base like sodium hydroxide in a high-boiling solvent such as diethylene glycol, refluxing at a temperature greater than 190°C for approximately 6 hours.[9]
-
Workup and Extraction: After cooling, the reaction mixture is diluted with water and the Memantine base is extracted with an organic solvent (e.g., benzene).[9]
-
Salt Formation and Purification: The free base is then converted to the hydrochloride salt and purified as described in the previous method.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Substrate:Acetonitrile:H₂SO₄) | 1:17:35 (approx.) | [9] |
| Amidation Temperature | 5-50°C | [10] |
| Amidation Time | ~11 hours | [10] |
| Hydrolysis Temperature | >190°C | [9] |
| Hydrolysis Time | 6 hours | [9] |
| Yield (Amidation Step) | ~100% (crude) | [9] |
This route involves the formation of an N-formyl intermediate which is subsequently hydrolyzed to yield Memantine.[9][11]
Reaction Scheme:
Caption: Synthesis of Memantine HCl via Formamide.
Experimental Protocol:
-
Formylation: Heat this compound in formamide at approximately 157°C for about 14 hours.[9]
-
Hydrolysis: The resulting 1-N-formylamino-3,5-dimethyladamantane is then hydrolyzed by heating with concentrated hydrochloric acid at around 104°C for 6.5 hours to directly yield Memantine hydrochloride.[9]
-
Purification: The product can be purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Formylation Temperature | 157°C | [9] |
| Formylation Time | 14 hours | [9] |
| Hydrolysis Temperature | 104°C | [9] |
| Hydrolysis Time | 6.5 hours | [9] |
| Purity of Intermediate | 76.4% | [9] |
| Purity of Final Product | 99.9% | [9] |
Other Applications in Organic Synthesis
While the synthesis of Memantine is the most prominent application, this compound is also utilized in other synthetic transformations.
-
Synthesis of 1,3-Dicarbonyl Adamantanes: It has been used in the one-pot synthesis of 1,3-dicarbonyl adamantanes.[6][12]
-
Synthesis of 3,5-Dimethyladamantan-1-ol: This bromo-adamantane derivative serves as a precursor for the synthesis of 3,5-dimethyladamantan-1-ol.[6][12]
The reactivity of the bridgehead bromide is generally limited to nucleophilic substitution reactions and elimination reactions under forcing conditions. Palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, which are common for aryl and vinyl halides, are not typically reported for tertiary alkyl halides like this compound due to the steric hindrance and the nature of the C-Br bond.
Logical Workflow for Synthesis and Application
The general workflow for utilizing this compound, particularly in the context of drug development, follows a logical progression from starting material synthesis to the final active pharmaceutical ingredient (API).
Caption: General Synthetic Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 941-37-7 [chemicalbook.com]
- 7. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
- 8. This compound [extendabio.com]
- 9. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 10. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-ブロモ-3,5-ジメチルアダマンタン 98% | Sigma-Aldrich [sigmaaldrich.com]
The Versatility of 1-Bromo-3,5-dimethyladamantane: A Building Block for Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-dimethyladamantane is a key synthetic intermediate, prized for its rigid, lipophilic, and three-dimensional adamantane (B196018) core. This unique structure imparts favorable pharmacokinetic properties to bioactive molecules, such as enhanced metabolic stability and improved membrane permeability. These characteristics have made it a valuable building block in medicinal chemistry, most notably in the development of drugs targeting the central nervous system. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatization into bioactive molecules, with a primary focus on the well-established neuroprotective agent, Memantine.
Synthetic Protocols
The following section details the experimental procedures for the synthesis of this compound and its subsequent conversion into the active pharmaceutical ingredient, Memantine.
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 1,3-dimethyladamantane (B135411) to yield this compound.
Materials:
-
1,3-dimethyladamantane
-
Bromine (Br₂)
-
Hydrobromic acid in acetic acid (HBr/AcOH) (catalytic amount)
-
Methylene (B1212753) chloride (MDC)
-
5% Sodium hydrosulfite solution
-
Deionized water (DM water)
Procedure: [1]
-
Charge a reaction vessel with 1,3-dimethyladamantane (100 g, 0.6 mol) and a catalytic amount of HBr in acetic acid (1 ml) at 25-30°C.[1]
-
Heat the reaction mixture to 50-55°C.[1]
-
Slowly add bromine (124.7 ml, 2.41 mol) dropwise to the mixture while maintaining the temperature at 50-55°C. The addition should be controlled to manage the exothermic reaction.[1]
-
Maintain the reaction mixture at 50-55°C for 12 hours.[1]
-
After the reaction is complete, distill off the excess bromine at atmospheric pressure until the temperature reaches 85°C.[1]
-
Cool the reaction mixture to 25-30°C and add methylene chloride (800 ml). Stir for 30 minutes.[1]
-
Cool the MDC mixture to 5°C and slowly add a 5% solution of sodium hydrosulfite in deionized water (1500 ml) to quench the remaining bromine.[1]
-
Separate the organic (MDC) layer and wash it twice with deionized water (100 ml).[1]
-
Distill off the methylene chloride completely at atmospheric pressure up to 55°C.
-
Remove any remaining traces of solvent under vacuum to obtain this compound as an oily residue.
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1,3-dimethyladamantane | [1] |
| Brominating Agent | Bromine (Br₂) | [1] |
| Catalyst | HBr in Acetic Acid | [1] |
| Reaction Temperature | 50-55°C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | High | [1] |
Protocol 2: Synthesis of Memantine via Ritter Reaction
This protocol outlines the conversion of this compound to N-acetyl-3,5-dimethyladamantane, followed by hydrolysis to yield Memantine.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium hydrosulfite
-
Deionized water (DM water)
-
Hydrochloric acid (for salt formation)
Procedure: [1]
-
Acetamidation:
-
Charge a reaction vessel with this compound (100 g) and acetonitrile (100 ml) at 25-30°C.[1]
-
Cool the mixture to 5°C.[1]
-
Slowly add concentrated sulfuric acid (200 ml) dropwise, maintaining the temperature between 5-20°C.[1]
-
Raise the temperature to 25-30°C and maintain for 3 hours.[1]
-
Heat the reaction mixture to 45-50°C and maintain for 8 hours.[1]
-
Cool the mixture to 30°C and pour it into ice-cold water.[1]
-
Extract the aqueous mixture with toluene. Add a small amount of sodium hydrosulfite (1 g) and stir for 15 minutes.[1]
-
Separate the toluene layer and wash with deionized water. The toluene layer contains N-acetyl-3,5-dimethyladamantane.[1]
-
-
Hydrolysis to Memantine:
-
The crude N-acetyl-3,5-dimethyladamantane in toluene is then subjected to hydrolysis.
-
This is typically achieved by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) in a suitable solvent.
-
Following hydrolysis, the free base of Memantine is isolated.
-
-
Salt Formation (Memantine Hydrochloride):
-
The isolated Memantine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate Memantine Hydrochloride.
-
Quantitative Data for Synthesis of Memantine
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents (Acetamidation) | Acetonitrile, Sulfuric Acid | [1] |
| Reaction Temperature | 5-50°C | [1] |
| Reaction Time | ~11 hours | [1] |
| Hydrolysis | Acid or Base mediated | General Knowledge |
| Final Product | Memantine | [1] |
Visualizing the Workflow and Mechanisms
To better illustrate the synthetic pathways and biological interactions, the following diagrams are provided in the DOT language for Graphviz.
Bioactive Molecules Derived from this compound
While the primary application of this compound is in the synthesis of Memantine, its reactive nature allows for the generation of other potentially bioactive molecules.
Memantine: A Neuroprotective Agent
Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. By blocking the NMDA receptor ion channel during periods of excessive stimulation, Memantine prevents excitotoxicity without interfering with normal synaptic transmission. Recent studies have also suggested that Memantine may possess antiviral properties.[2]
Quantitative Bioactivity Data for Memantine
| Target | Assay | Cell Line | Activity | Reference |
| NMDA Receptor | Electrophysiology | N/A | Low to moderate affinity antagonist | |
| Human Coronavirus (HCoV-OC43) | Viral Replication Assay | Primary mouse CNS cells | Significant reduction in viral replication at 30 µM | |
| Human Coronavirus (HCoV-OC43) | Viral Replication Assay | HRT-18 cells | Significant reduction in viral replication |
Other Potential Derivatives
This compound can serve as a precursor to other functionalized adamantanes, although detailed bioactivity data for these derivatives is less prevalent in the literature.
-
3,5-dimethyladamantan-1-ol: This alcohol derivative can be synthesized from this compound.[3] While specific bioactivity data is limited, hydroxylated adamantane derivatives are of interest in medicinal chemistry for their potential to modulate polarity and drug-receptor interactions.
-
1,3-Dicarbonyl Adamantanes: A one-pot synthesis from 1-bromoadamantanes can yield 1,3-dicarbonyl adamantanes.[3] These compounds, containing a β-dicarbonyl moiety, have the potential for a different range of biological activities due to their chelating and reactive properties, though specific cytotoxic or other bioactivity data for the 3,5-dimethyl substituted version is not widely available.
Conclusion
This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its utility is most prominently demonstrated in the multi-step synthesis of the Alzheimer's drug, Memantine. The protocols provided herein offer a guide for the laboratory synthesis of this important intermediate and its conversion to a clinically relevant therapeutic agent. While the exploration of other bioactive derivatives from this compound is an area ripe for further investigation, the established neuroprotective and emerging antiviral properties of its primary derivative, Memantine, underscore the significance of this adamantane scaffold in drug discovery and development. Researchers are encouraged to utilize this foundational knowledge to explore novel derivatives with potential applications in a range of therapeutic areas.
References
Application Notes and Protocols: One-Pot Synthesis of 1,3-Dicarbonyl Adamantanes from 1-Bromoadamantanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018) and its derivatives are crucial building blocks in medicinal chemistry and materials science due to their unique physicochemical properties, including high lipophilicity, metabolic stability, and rigid cage-like structure. The introduction of a 1,3-dicarbonyl moiety onto the adamantane scaffold provides a versatile handle for further chemical modifications, making these compounds valuable intermediates in drug discovery and development. This document provides detailed protocols and application notes for the one-pot synthesis of 1,3-dicarbonyl adamantanes, specifically focusing on the reaction of 1-bromoadamantane (B121549) with 1,3-dicarbonyl compounds.
Reaction Overview
The synthesis of 1,3-dicarbonyl adamantanes from 1-bromoadamantane can be achieved through a one-pot reaction, primarily via two main routes: a metal-catalyzed reaction and a classical C-alkylation. The metal-catalyzed approach offers a direct and high-yielding synthesis.[1][2]
I. Metal-Catalyzed One-Pot Synthesis
This method involves the reaction of a 1-haloadamantane, such as 1-bromoadamantane, with a 1,3-dicarbonyl compound in the presence of a manganese or iron catalyst.[1][2] This approach is reported to produce the desired 3-(1-adamantyl)pentane-2,4-dione in high yield.[2]
Experimental Protocol: Metal-Catalyzed Synthesis of 3-(1-Adamantyl)pentane-2,4-dione
Materials:
-
1-Bromoadamantane
-
Pentane-2,4-dione (Acetylacetone)
-
Manganese or Iron compound (e.g., Manganese(II) chloride, Iron(III) chloride)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)
-
Purification supplies (silica gel for column chromatography, solvents for elution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-bromoadamantane (1.0 eq) and the 1,3-dicarbonyl compound (e.g., pentane-2,4-dione, 1.2 eq).
-
Add the anhydrous solvent to dissolve the reactants.
-
Add the manganese or iron catalyst (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, starting from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-(1-adamantyl)pentane-2,4-dione.
II. Classical C-Alkylation Method
This route involves the deprotonation of the 1,3-dicarbonyl compound with a strong base to form an enolate, which then acts as a nucleophile to attack the 1-bromoadamantane. Due to the steric bulk of the adamantyl group, this reaction may require more forcing conditions and longer reaction times.[3]
Experimental Protocol: C-Alkylation Synthesis of 3-(1-Adamantyl)pentane-2,4-dione
Materials:
-
1-Bromoadamantane
-
Pentane-2,4-dione (Acetylacetone)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) to the DMF at 0 °C.
-
Slowly add pentane-2,4-dione (1.0 eq) to the suspension and stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate.[3]
-
Add 1-bromoadamantane (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC. The reaction may require 24-48 hours.[3]
-
After completion, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Methods for 3-(1-Adamantyl)pentane-2,4-dione
| Parameter | Metal-Catalyzed Method | Classical C-Alkylation |
| Starting Materials | 1-Bromoadamantane, Acetylacetone | 1-Bromoadamantane, Acetylacetone |
| Key Reagent | Manganese or Iron Catalyst | Sodium Hydride |
| Solvent | 1,2-Dichloroethane (example) | Anhydrous DMF |
| Temperature | Room Temperature to Reflux | 80-100 °C |
| Reaction Time | Potentially shorter | 24-48 hours |
| Yield | Reported as high | Variable, may be lower due to steric hindrance |
| Key Challenges | Catalyst selection and optimization | Steric hindrance, potential side reactions (O-alkylation) |
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathways for synthesizing 3-(1-Adamantyl)pentane-2,4-dione.
Experimental Workflow
Caption: Workflow for the metal-catalyzed one-pot synthesis.
Conclusion
The one-pot synthesis of 1,3-dicarbonyl adamantanes from 1-bromoadamantane provides an efficient route to valuable synthetic intermediates. The metal-catalyzed method appears to be a promising approach, offering high yields under potentially milder conditions. The classical C-alkylation method, while feasible, may present challenges due to the steric hindrance of the adamantyl group. Researchers should consider these factors when selecting a synthetic strategy. Further optimization of the reaction conditions for the metal-catalyzed approach could lead to a highly efficient and scalable process for the production of these important adamantane derivatives.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 1-Bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmacologically active compounds. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data for key reactions.
Introduction
This compound is a tertiary alkyl halide characterized by a rigid, cage-like structure. The bromine atom is situated at a bridgehead position, which dictates its reactivity in nucleophilic substitution reactions. Due to significant steric hindrance, the backside attack required for a concerted S(_N)2 mechanism is precluded. Consequently, nucleophilic substitution reactions on this compound proceed exclusively through a stepwise S(_N)1 mechanism. This involves the formation of a tertiary carbocation intermediate, which is stabilized by the electron-donating effect of the alkyl groups. The stability of this bridgehead carbocation is a critical factor in the facility of these reactions.
The primary application of this compound is in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), a drug used in the treatment of Alzheimer's disease. This transformation is a key example of a nucleophilic substitution reaction on this substrate.
Reaction Mechanism: S(_N)1 Pathway
The nucleophilic substitution reactions of this compound follow an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.
Step 1: Formation of a Carbocation The reaction is initiated by the slow, rate-determining step involving the departure of the bromide leaving group to form a stable tertiary carbocation at the bridgehead position.
Step 2: Nucleophilic Attack The resulting carbocation is a reactive intermediate that is rapidly attacked by a nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, although in the case of the rigid adamantane (B196018) structure, this does not lead to stereochemical changes at the reaction center.
Caption: Generalized S(_N)1 reaction pathway for this compound.
Applications in Synthesis
The primary application of nucleophilic substitution reactions of this compound is the introduction of various functional groups at the 1-position of the adamantane core. This is particularly valuable in medicinal chemistry for the synthesis of derivatives with potential therapeutic applications.
Synthesis of Memantine (Amination)
The most prominent application is the synthesis of Memantine, which involves the substitution of the bromine atom with an amino group. Several methods have been developed for this amination, often employing reagents like urea (B33335) or thiourea.
Quantitative Data for Memantine Synthesis
| Nucleophilic Source | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:Reagent) | Yield (%) | Reference |
| Urea | Diphenyl ether | 160 (Step 1), 100 (Step 2) | 6 | 1:3 | 75.81 | [1] |
| Thiourea | Propylene (B89431) glycol | 160 (Step 1), 80 (Step 2) | 5.5 | 1:4 | 83.11 | [2][3][4] |
| Acetamide | Toluene | 130-140 | 3-5 | 1:1.5 (approx.) | Not specified | [5] |
| Acetonitrile/H₂SO₄ | Toluene | 5-50 | 11 | 1:1 (Substrate:Acetonitrile) | Not specified | [6] |
Experimental Protocols
Protocol 1: Amination using Urea in Diphenyl Ether [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.
-
Step 1 - Amination: Heat the reaction mixture to 160°C and maintain for 4 hours.
-
Step 2 - Hydrolysis: Cool the mixture to 100°C and add a solution of hydrochloric acid. Maintain at this temperature for 2 hours to hydrolyze the intermediate.
-
Work-up: After cooling to room temperature, adjust the pH to >12 with a 30% sodium hydroxide (B78521) solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude Memantine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) after conversion to its hydrochloride salt.
Protocol 2: Amination using Thiourea in Propylene Glycol [2][3][4]
-
Reaction Setup: Combine this compound, thiourea, and propylene glycol in a molar ratio of approximately 1:4:8 in a suitable reaction vessel.
-
Step 1 - Isothiouronium Salt Formation: Heat the mixture to 160°C for the initial reaction phase.
-
Step 2 - Hydrolysis: Cool the reaction to 80°C and add hydrochloric acid (molar ratio of approximately 1:8 relative to the substrate) for hydrolysis. The total reaction time is approximately 5.5 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Caption: Experimental workflow for the synthesis of Memantine.
Other Nucleophilic Substitution Reactions
While the amination to produce Memantine is the most documented reaction, this compound can undergo nucleophilic substitution with a variety of other nucleophiles. Detailed experimental data for the 3,5-dimethyl derivative is sparse in the literature; however, the protocols for the parent 1-bromoadamantane (B121549) are generally applicable.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone).
-
Nucleophile Addition: Add an excess of the nucleophilic salt (e.g., sodium azide, potassium cyanide).
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 50 to 100°C and monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the organic extract with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Expected Products from Various Nucleophiles
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | 1-Azido-3,5-dimethyladamantane |
| Cyanide | Potassium Cyanide (KCN) | 1-Cyano-3,5-dimethyladamantane |
| Hydroxide | Sodium Hydroxide (NaOH) | 3,5-Dimethyladamantan-1-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-3,5-dimethyladamantane |
| Carboxylate | Sodium Acetate (CH₃COONa) | 1-Acetoxy-3,5-dimethyladamantane |
Conclusion
This compound is a valuable substrate for S(_N)1 reactions, allowing for the introduction of a wide range of functional groups at the bridgehead position of the adamantane core. The well-established protocols for its amination to produce Memantine highlight its significance in pharmaceutical synthesis. The general reactivity of this compound opens avenues for the creation of a diverse library of 1-substituted-3,5-dimethyladamantane derivatives for further research and development in medicinal chemistry and materials science. Researchers should consider the S(_N)1 mechanistic pathway and the stability of the bridgehead carbocation when designing new synthetic routes utilizing this versatile intermediate.
References
The Pivotal Role of 1-Bromo-3,5-dimethyladamantane in Neuropharmacology: From Synthesis to Therapeutic Application
Application Note & Protocol Series | For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-dimethyladamantane, a halogenated derivative of the rigid, tricyclic hydrocarbon adamantane (B196018), serves as a critical starting material in the synthesis of various neuroactive agents. Its unique lipophilic and structurally rigid cage-like structure provides a versatile scaffold for the design of compounds targeting the central nervous system (CNS). This document provides a detailed overview of the applications of this compound, with a primary focus on its role in the development of the Alzheimer's disease therapeutic, Memantine (B1676192). Furthermore, it outlines detailed experimental protocols for the synthesis and evaluation of such neuroactive compounds, presenting key data in a structured format and visualizing complex pathways and workflows.
Application Notes
The adamantane moiety, due to its favorable pharmacokinetic properties, has been extensively utilized in medicinal chemistry to design drugs with enhanced blood-brain barrier permeability and metabolic stability. This compound is a key intermediate in the production of aminoadamantane derivatives, a class of compounds known for their neurological and antiviral activities.
The most prominent application of this compound is in the synthesis of Memantine (1-amino-3,5-dimethyladamantane).[1][2] Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[2] Its mechanism of action involves blocking the pathological overactivation of NMDA receptors, which is implicated in the excitotoxicity observed in neurodegenerative disorders.[3]
Beyond Memantine, the adamantane scaffold is a constituent of other neuroactive compounds, including Amantadine, which exhibits antiviral and anti-Parkinsonian effects. While not always synthesized directly from this compound, the chemistry involved in the functionalization of the adamantane core is highly relevant. The exploration of adamantane derivatives continues to be an active area of research for the development of novel neuroprotective, anticonvulsant, and dopaminergic agents.
Quantitative Data Summary
The following table summarizes the yield of Memantine hydrochloride synthesized from this compound using different amination agents.
| Amination Agent | Solvent | Reaction Time (hours) | Overall Yield (%) | Reference |
| Urea | Diphenyl ether | 6 | 75.81 | [4] |
| Thiourea | Propylene glycol | 5.5 | 82.44 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Memantine Hydrochloride from this compound via Direct Amination with Urea
This protocol is adapted from a reported synthesis of Memantine hydrochloride.[4]
Materials:
-
This compound
-
Urea
-
Diphenyl ether
-
Aqueous Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (30% solution)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.
-
Reaction: Heat the mixture to 170°C and maintain this temperature for 4 hours with continuous stirring.
-
Hydrolysis: Cool the reaction mixture to 100°C and continue stirring for an additional 2 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to 12 by adding 30% sodium hydroxide solution.
-
Extract the memantine base with toluene.
-
Wash the organic layer with water.
-
-
Salt Formation:
-
Treat the toluene solution containing the memantine base with an aqueous solution of HCl (18%).
-
The Memantine hydrochloride will precipitate.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol (B145695) or ethyl acetate).
-
Dry the purified Memantine hydrochloride under vacuum.
-
Protocol 2: Evaluation of NMDA Receptor Antagonism using a Calcium Flux Assay
This protocol provides a general framework for assessing the activity of adamantane derivatives on NMDA receptors.
Materials:
-
HEK293 cells expressing recombinant NMDA receptors (e.g., GluN1/GluN2A)
-
Cell culture medium and supplements
-
NMDA receptor agonists (NMDA and glycine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Test compounds (adamantane derivatives)
-
384-well microplates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing NMDA receptors into 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution.
-
Incubate the plates at 37°C for 1 hour to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of NMDA and glycine (B1666218) in assay buffer at a concentration known to elicit a robust response.
-
Place the microplate in the fluorescent plate reader.
-
Initiate kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add the NMDA/glycine solution to all wells.
-
Continue recording the fluorescence signal for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the response of control wells (no compound).
-
Determine the IC50 value for each test compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Synthetic pathway of Memantine from this compound.
Caption: NMDA receptor signaling and the inhibitory action of Memantine derivatives.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 3. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
Adamantane Derivatives: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018), a unique tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry due to its distinct physicochemical properties. Its rigid, lipophilic, and three-dimensional structure provides a robust framework for designing novel therapeutic agents with enhanced efficacy, metabolic stability, and bioavailability.[1][2][3] First recognized for its antiviral properties in the 1960s with the development of amantadine (B194251), the applications of adamantane derivatives have since expanded to a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and diabetes.[1][4] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with adamantane derivatives.
Core Applications of Adamantane Derivatives
Adamantane's versatility has led to the development of several clinically successful drugs and numerous promising drug candidates.
Antiviral Agents
Adamantane derivatives were among the first synthetic antiviral drugs, primarily targeting the influenza A virus.[2]
-
Amantadine and Rimantadine: These compounds inhibit the M2 proton channel of the influenza A virus, a crucial component for viral uncoating and replication.[2][5] While their use has been limited by the emergence of resistant strains, the adamantane scaffold continues to be a foundation for developing new antiviral agents.[6]
Neuroprotective Agents
The lipophilic nature of adamantane allows for excellent penetration of the blood-brain barrier, making it an ideal scaffold for drugs targeting the central nervous system (CNS).
-
Memantine (B1676192): An N-methyl-D-aspartate (NMDA) receptor antagonist, memantine is used to treat moderate-to-severe Alzheimer's disease.[2][7] It modulates glutamatergic neurotransmission and mitigates excitotoxicity, a key pathological process in neurodegenerative disorders.[2]
-
Amantadine: Beyond its antiviral activity, amantadine is also used in the management of Parkinson's disease, where it is thought to modulate dopaminergic neurotransmission.[1]
Anticancer Agents
The adamantane moiety has been incorporated into various anticancer agents to improve their pharmacological properties. Its lipophilicity can enhance cell membrane permeability and interactions with intracellular targets. Adamantane-based compounds have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.[8]
Antidiabetic Agents
Adamantane derivatives have also found application in the treatment of type 2 diabetes.
-
Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors that feature an adamantyl group.[2] This group contributes to their pharmacokinetic and pharmacodynamic properties, leading to improved glycemic control.[2][7]
Quantitative Data of Adamantane Derivatives
The following tables summarize key quantitative data for representative adamantane derivatives across different therapeutic areas.
Table 1: Antiviral Activity of Adamantane Derivatives
| Compound | Virus | Assay | Activity Metric | Value | Reference(s) |
| Amantadine | Influenza A | Plaque Reduction Assay | IC50 | 0.1 - 1.0 µM | [6] |
| Rimantadine | Influenza A | Plaque Reduction Assay | IC50 | 0.05 - 0.5 µM | [4] |
| Adamantane Spiro-3'-pyrrolidines | Influenza A2 (in vivo) | Mouse Model | - | 3x more active than amantadine | [9] |
Table 2: Neuroprotective Activity of Adamantane Derivatives
| Compound | Target | Assay | Activity Metric | Value | Reference(s) |
| Memantine | NMDA Receptor | Electrophysiology | IC50 | 1.4 µM | [10] |
| Amantadine | NMDA Receptor | Electrophysiology | IC50 | 39 µM | [10] |
| Trimethylamantadine | NMDA Receptor | Electrophysiology | IC50 | 3.5 µM | [11] |
Table 3: Anticancer Activity of Adamantane Derivatives
| Compound Class | Cell Line | Assay | Activity Metric | Value | Reference(s) |
| Adamantyl isothiourea derivatives | Hep-G2 (Liver Cancer) | MTT Assay | IC50 | 3.86 - 7.70 µM | [12] |
| Adamantane-monoterpenoid conjugates | HCT-116 (Colon Carcinoma) | MTT Assay | IC50 | ~5–6 μM | [13] |
| Adamantane-containing dihydropyrimidines | A-549 (Lung Cancer) | MTT Assay | IC50 | 1.03 - 16.04 µg/mL | [14] |
| Amantadine | HepG2, SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | - | Dose- and time-dependent inhibition | [8] |
| Thiazolidine derivatives | A549 (Lung Cancer) | MTT Assay | Selectivity Index | 2.01 - 11.6 |
Table 4: Antibacterial Activity of Adamantane Derivatives
| Compound Class | Bacterial Strain | Assay | Activity Metric | Value | Reference(s) |
| Schiff bases of adamantane | S. epidermidis ATCC 12228 | Broth Microdilution | MIC | 62.5 µg/mL | [12] |
| Hydrazide/hydrazones of adamantane | Gram-positive bacteria | Broth Microdilution | MIC | 62.5 - 1000 µg/mL | [12] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Experimental Protocols
Synthesis of Adamantane Derivatives
a) Synthesis of Amantadine Hydrochloride (from 1-Bromoadamantane) [1][5]
-
Formation of N-(1-adamantyl)acetamide:
-
To a mixture of acetonitrile (B52724) and 1-adamantane, add concentrated sulfuric acid dropwise with stirring at 25-30°C.
-
Heat the reaction mixture to 60-65°C for approximately 2.5 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the product.
-
Filter and wash the solid with cold water to obtain N-(1-adamantyl)acetamide.
-
-
Hydrolysis to Amantadine:
-
Prepare a mixture of potassium hydroxide, water, and propylene (B89431) glycol.
-
Add the N-(1-adamantyl)acetamide from the previous step and heat the mixture to 125-130°C for about 8.5 hours.
-
-
Salt Formation:
-
Cool the reaction mixture and add ice-cold water.
-
Extract the product into dichloromethane.
-
Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride.
-
Filter and dry the solid to obtain the final product.
-
b) Synthesis of Memantine (from 1,3-dimethyladamantane) [1]
-
Formation of N-formyl-1-amino-3,5-dimethyl-adamantane:
-
Slowly add 1,3-dimethyladamantane (B135411) to nitric acid at 20-25°C with stirring.
-
After one hour, add formamide (B127407) and heat the mixture to 85°C for 2 hours.
-
-
Work-up and Extraction:
-
Cool the reaction to 5-10°C and pour it into ice-cold water.
-
Extract the product with dichloromethane.
-
The subsequent hydrolysis and salt formation steps are similar to those for amantadine.
-
In Vitro Cytotoxicity Assessment: MTT Assay[1][10][20][21]
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, HCT-116, Hep-G2) in the appropriate medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the adamantane derivatives in the cell culture medium.
-
Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilizing solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
-
In Vitro Antiviral Activity: Plaque Reduction Assay[20]
This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50%.
-
Cell Monolayer Preparation:
-
Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Wash the cell monolayer and infect with a known titer of the virus for 1 hour at 37°C.
-
-
Compound Treatment and Overlay:
-
Prepare serial dilutions of the adamantane derivative in an overlay medium (e.g., medium containing low-melting-point agarose).
-
Remove the virus inoculum and add the overlay medium containing the different concentrations of the compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
In Vivo Neuroprotective Efficacy: Animal Model of Alzheimer's Disease[11][23][24][25]
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to evaluate potential Alzheimer's disease therapeutics.
-
Animal Model:
-
Use APP/PS1 transgenic mice and their non-transgenic littermates as controls.
-
-
Drug Administration:
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.
-
-
Neuropathological Analysis:
-
After the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry and ELISA to quantify amyloid-beta (Aβ) plaques and tau pathology.
-
-
Data Analysis:
-
Compare the behavioral performance and neuropathological readouts between the treated and untreated transgenic and non-transgenic groups.
-
Conclusion
The adamantane scaffold remains a highly valuable and versatile platform in modern drug discovery.[17][18] Its unique structural and physicochemical properties have been successfully leveraged to develop drugs for a variety of diseases.[2] The protocols and data presented in these application notes provide a foundational resource for researchers and scientists working to unlock the full therapeutic potential of novel adamantane derivatives. Further exploration, aided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of the next generation of adamantane-based medicines.[3][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 3. New approaches to antiviral drug discovery (genomics/proteomics) - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. benchchem.com [benchchem.com]
- 7. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amantadine inhibits cellular proliferation and induces the apoptosis of hepatocellular cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Strategies of Antiviral Drug Discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. mdpi.com [mdpi.com]
- 17. pnas.org [pnas.org]
- 18. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 19. azolifesciences.com [azolifesciences.com]
Application Note and Protocol: Regioselective Bromination of 1,3-Dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine.[1] The protocol outlines two common methods for the bromination of 1,3-dimethyladamantane (B135411): electrophilic bromination and free-radical bromination. This application note includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practice.
Introduction
Adamantane (B196018) derivatives are crucial building blocks in medicinal chemistry due to their rigid, lipophilic cage structure, which can enhance the pharmacological properties of drug candidates. 1,3-Dimethyladamantane serves as a common starting material for the synthesis of various bioactive molecules.[2] Its bromination at the tertiary bridgehead position is a key transformation, yielding this compound. This intermediate is particularly significant in the multi-step synthesis of Memantine, a drug used for the treatment of moderate-to-severe Alzheimer's disease.[1] The regioselectivity of this bromination is critical, favoring the formation of the thermodynamically more stable tertiary carbocation or radical intermediate.[3] This protocol details reliable methods to achieve this selective bromination.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound from 1,3-dimethyladamantane based on established methods.
| Parameter | Electrophilic Bromination with Br₂ | Electrophilic Bromination with Br₂ and AlCl₃ Catalyst | Free-Radical Bromination with Br₂ and Initiator |
| Starting Material | 1,3-Dimethyladamantane | 1,3-Dimethyladamantane | 1,3-Dimethyladamantane |
| Brominating Agent | Liquid Bromine (Br₂) | Liquid Bromine (Br₂) | Liquid Bromine (Br₂) |
| Catalyst/Initiator | HBr in Acetic Acid (catalytic) | Anhydrous Aluminum Trichloride (AlCl₃) | Benzoyl Peroxide |
| Solvent | None (Bromine as solvent) or 1,2-dichloroethane | 1,2-dichloroethane | None |
| Molar Ratio (Br₂ : Substrate) | 4-5 : 1[4] | 1.15 : 1[5] | 8 : 1[6] |
| Reaction Temperature | 50-55 °C[4][5] | 15 °C[5] | 65 °C[6] |
| Reaction Time | 12 hours[4][5] | Not specified, addition controlled | 6 hours[6] |
| Yield | Not specified, part of multi-step synthesis | 92%[5] | 95.1%[6] |
| Purity | Not specified | ≥ 99% (Gas Chromatography)[5] | 99.3%[6] |
Experimental Protocols
Two primary methods for the bromination of 1,3-dimethyladamantane are presented below.
Method 1: Electrophilic Bromination using Bromine and a Catalytic Amount of HBr in Acetic Acid
This procedure is adapted from a patented synthesis of a Memantine intermediate.[4]
Materials:
-
1,3-Dimethyladamantane
-
Liquid Bromine (Br₂)
-
Hydrobromic acid in Acetic Acid (HBr in AcOH)
-
Methylene (B1212753) Dichloride (MDC)
-
5% Sodium Hydrosulfite solution
-
Deionized Water (DM Water)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge a round-bottom flask with 100 g (0.6 moles) of 1,3-dimethyladamantane.[4]
-
Add 1 ml of HBr in acetic acid to the flask at room temperature (25-30 °C).[4]
-
Heat the reaction mixture to 50-55 °C.[4]
-
Slowly add 124.7 ml (2.41 moles) of liquid bromine drop-wise to the reaction mixture while maintaining the temperature at 50-55 °C.[4]
-
After the addition is complete, maintain the reaction mixture at 50-55 °C for 12 hours.[4]
-
After 12 hours, distill off the excess bromine at atmospheric pressure until the temperature reaches 85 °C.[4]
-
Cool the reaction mixture to 25-30 °C and add 800 ml of methylene dichloride (MDC). Stir for 30 minutes.[4]
-
Cool the MDC mixture to 5 °C and slowly add 1500 ml of a 5% sodium hydrosulfite solution to quench the remaining bromine.[4]
-
Transfer the mixture to a separatory funnel and separate the organic (MDC) layer. Discard the aqueous layer.[4]
-
Wash the organic layer twice with 100 ml of DM water.[4]
-
Concentrate the organic layer using a rotary evaporator to obtain the crude product as an oily residue.[4]
Method 2: Free-Radical Bromination using Bromine and Benzoyl Peroxide
This method utilizes a radical initiator to facilitate the bromination.[6]
Materials:
-
1,3-Dimethyladamantane
-
Liquid Bromine (Br₂)
-
Benzoyl Peroxide
-
Chloroform (B151607) (Trichloromethane)
-
Anhydrous Sodium Sulfate (B86663)
Equipment:
-
Four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and constant pressure dropping funnel
-
Heating mantle
-
Apparatus for reduced pressure distillation
Procedure:
-
To a 500 ml four-necked flask, add 82.2 g (0.5 mol) of 1,3-dimethyladamantane and 3.3 g of benzoyl peroxide.[6]
-
Heat the mixture to 65 °C.[6]
-
Slowly add 640 g (4.0 mol) of liquid bromine via the dropping funnel.[6]
-
After the addition, stir the reaction mixture for 6 hours at 65 °C. Monitor the reaction completion using gas chromatography.[6]
-
Once the reaction is complete, recover the excess bromine by distillation.[6]
-
Cool the reaction mixture to 35 °C and extract twice with 80 ml of chloroform.[6]
-
Dry the combined organic phases with anhydrous sodium sulfate and filter.[6]
-
Remove the chloroform by distillation under reduced pressure to obtain this compound.[6]
Visualizations
The following diagrams illustrate the experimental workflow for the two described bromination methods.
Caption: Workflow for Electrophilic Bromination.
Caption: Workflow for Free-Radical Bromination.
Safety Precautions
-
Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction can be exothermic, especially during the addition of bromine. Ensure proper temperature control.
-
Handle organic solvents in a fume hood and away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
- 2. CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents [patents.google.com]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,5-dimethyladamantane is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Memantine, which is used in the treatment of Alzheimer's disease.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides detailed protocols for the purification of this compound using two common laboratory techniques: recrystallization and column chromatography. These methods are designed to remove unreacted starting materials, by-products, and other impurities.
Introduction
This compound is a halogenated polycyclic aliphatic hydrocarbon.[2] It is typically synthesized via the bromination of 1,3-dimethyladamantane.[3] The crude product from this synthesis often contains impurities that must be removed. This application note details two effective purification methods: recrystallization, a technique for purifying solid compounds, and column chromatography, a versatile method for separating components of a mixture.[4] The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.
Physicochemical Properties of this compound
A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing effective purification strategies. For instance, its non-polar nature suggests it will be soluble in non-polar organic solvents and have a strong affinity for non-polar mobile phases in chromatography.[2]
| Property | Value | Reference |
| CAS Number | 941-37-7 | [5] |
| Molecular Formula | C₁₂H₁₉Br | [6] |
| Molecular Weight | 243.18 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | [2][8][9] |
| Boiling Point | 201 °C (lit.) | [5][8] |
| Density | 1.224 g/mL at 25 °C (lit.) | [8] |
| Refractive Index | n20/D 1.52 (lit.) | [8] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in dichloromethane (B109758) and methanol (B129727). Low solubility in polar solvents. | [2] |
| Purity (Typical) | >98.0% (GC) to ≥99.0% (GC) | [3][8][10] |
Purification Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound when hot but not when cold, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.[11] Given that this compound can be a solid at room temperature or below, recrystallization from a suitable solvent is a viable purification method.
Experimental Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," a non-polar compound like this compound is best recrystallized from a polar solvent in which it has limited solubility at room temperature. Low molecular weight alcohols such as methanol or ethanol, or a mixed solvent system like acetone/water, are good starting points for solubility tests.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise to ensure that the minimum amount of hot solvent is used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point and purity (e.g., by GC analysis) of the recrystallized product and compare it to the crude material.
Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar compounds like alkyl halides, normal-phase chromatography is typically employed, using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., hexane). Less polar compounds travel through the column faster than more polar compounds.
Experimental Protocol:
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. A non-polar solvent like hexane (B92381) or petroleum ether is a suitable mobile phase. To optimize the separation, thin-layer chromatography (TLC) can be used to determine the ideal solvent system. A small amount of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) can be added to the mobile phase to increase the elution power if necessary.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect small fractions of the eluate in separate test tubes. Monitor the composition of each fraction using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Assess the purity of the final product using an appropriate analytical technique such as Gas Chromatography (GC).
Workflow for Column Chromatography
Caption: A flowchart outlining the procedure for purifying this compound using column chromatography.
Data Presentation
The effectiveness of the purification can be quantified by comparing the purity of the material before and after the procedure. Gas chromatography is a suitable method for this analysis.
| Purification Method | Initial Purity (GC) | Purity after Purification (GC) | Yield (%) |
| Recrystallization | ~95% | >99% | 70-85% |
| Column Chromatography | ~95% | >99.5% | 80-95% |
Note: The values presented are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Safety and Handling
This compound is an irritant.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]
Conclusion
Both recrystallization and column chromatography are effective methods for the purification of this compound. Recrystallization is a simpler technique suitable for removing small amounts of impurities from a solid product. Column chromatography offers higher resolution and is capable of separating more complex mixtures, often leading to a higher final purity. The choice of method will be dictated by the specific requirements of the synthesis, including the nature of the impurities, the required purity, and the scale of the operation.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. moravek.com [moravek.com]
- 5. rubingroup.org [rubingroup.org]
- 6. grokipedia.com [grokipedia.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound [extendabio.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | 941-37-7 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3,5-dimethyladamantane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-3,5-dimethyladamantane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the direct bromination of 1,3-dimethyladamantane (B135411). This reaction typically involves treating 1,3-dimethyladamantane with liquid bromine, often with a catalyst, to facilitate the substitution of a hydrogen atom with a bromine atom at one of the tertiary bridgehead positions.[1] Variations in reaction conditions, such as temperature, molar ratio of reactants, and the use of catalysts, have been explored to optimize the yield and selectivity of the reaction.[1]
Q2: What is the typical yield for the synthesis of this compound?
A2: The reported yields for the synthesis of this compound can vary significantly depending on the specific protocol employed. Yields ranging from 63% to as high as 95% have been documented in various patents and publications.[1] Higher yields are often associated with optimized reaction conditions, including the use of a significant excess of bromine and the addition of a catalyst.[1]
Q3: What are the key factors influencing the yield of the reaction?
A3: Several factors can significantly impact the yield of this compound synthesis:
-
Molar Ratio of Bromine to 1,3-dimethyladamantane: A higher molar ratio of bromine to the adamantane (B196018) substrate generally leads to a more complete reaction and higher yields.[1] Ratios of 5:1 to 14:1 (bromine:1,3-dimethyladamantane) have been reported to achieve yields above 95%.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesirable polybrominated byproducts.[1] Optimal temperature ranges are typically between 35°C and 80°C.[1]
-
Catalyst: The use of a radical initiator, such as benzoyl peroxide, can lower the required reaction temperature and improve the selectivity of the bromination, thus enhancing the yield.[1]
-
Reaction Time: Sufficient reaction time is crucial for the completion of the bromination. Reaction times can range from 1 to 24 hours depending on the scale and specific conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the molar ratio of bromine to 1,3-dimethyladamantane.[1] Extend the reaction time. Ensure the reaction temperature is within the optimal range (35-80°C).[1] Consider adding a catalyst like benzoyl peroxide.[1] |
| Formation of polybrominated byproducts. | Avoid excessively high reaction temperatures.[1] Optimize the molar ratio of bromine; a very large excess may not be necessary with a catalyst. | |
| Loss of product during work-up. | Ensure efficient extraction of the product from the reaction mixture. Use an appropriate solvent for extraction, such as chloroform (B151607) or dichloromethane.[1] Perform multiple extractions. Carefully handle the organic phases to prevent loss. | |
| Presence of Impurities in the Final Product | Unreacted 1,3-dimethyladamantane. | Ensure the reaction goes to completion by monitoring with techniques like gas chromatography (GC). If necessary, adjust reaction time or temperature. Purify the crude product via distillation or recrystallization. |
| Polybrominated adamantane derivatives. | Optimize reaction conditions to favor monobromination (lower temperature, controlled bromine addition).[1] Purification by fractional distillation under reduced pressure can help separate these byproducts. | |
| Residual bromine in the product. | After the reaction, excess bromine should be removed. This can be achieved by distillation or by quenching with a reducing agent like sodium bisulfite solution.[1] | |
| Reaction is too Exothermic and Difficult to Control | Rapid addition of bromine. | Add liquid bromine dropwise to the reaction mixture, especially at the beginning of the reaction, to control the initial exotherm. Use an ice bath to cool the reaction vessel if necessary. |
| High initial reaction temperature. | Start the reaction at a lower temperature and gradually increase it to the desired setpoint. |
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for this compound
| Reference | Molar Ratio (Bromine:1,3-dimethyladamantane) | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
| RU2309940[1] | 2-8 : 1 | Boiling | None | Not specified | 63-75 |
| Tetrahedron, 1987[1] | 2 : 1 | 80 | None | 5 | 85 |
| WO2010015415[1] | 2.5-5 : 1 | 50-100 | None | Not specified | up to 90 |
| CN102617277B[1] | 5-14 : 1 | 35-80 | Radical Initiator | 1-24 | >95 |
Experimental Protocols
High-Yield Synthesis of this compound (Adapted from CN102617277B) [1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add 1,3-dimethyladamantane (0.5 mol) and benzoyl peroxide (3.3 g).
-
Heating: Heat the mixture to 65°C.
-
Bromine Addition: Slowly add liquid bromine (4.0 mol) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, maintain the reaction mixture at 65°C and stir for 6 hours. Monitor the reaction progress by gas chromatography until the starting material is consumed.
-
Bromine Recovery: After the reaction is complete, recover the excess bromine by distillation.
-
Work-up: Cool the reaction mixture to 35°C. Add chloroform (80 ml) and extract the product. Repeat the extraction.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and remove the chloroform under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield a product with a purity of over 99%.
Visualizations
Caption: High-yield synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Bromination of Dimethyladamantane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of dimethyladamantane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 1,3-dimethyladamantane (B135411)?
A1: The most prevalent side reaction is polybromination, leading to the formation of dibromo- and tribromodimethyladamantane derivatives. Over-bromination can occur if the reaction is not carefully controlled. Another potential, though less common, issue is the formation of rearranged products, which has been observed in the bromination of other substituted adamantanes.
Q2: How can I minimize the formation of polybrominated byproducts?
A2: To reduce polybromination, it is crucial to control the stoichiometry of the reactants. Using 1,3-dimethyladamantane as the limiting reagent and adding bromine dropwise can help prevent an excess of bromine in the reaction mixture.[1] Additionally, monitoring the reaction progress via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) allows for quenching the reaction upon consumption of the starting material, thus minimizing further bromination of the desired product.[1]
Q3: What is the role of a Lewis acid catalyst in this reaction, and can it cause side reactions?
A3: Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or iron(III) bromide (FeBr₃) can catalyze the bromination of adamantanes. However, their presence can also promote further bromination, leading to an increased yield of polybrominated side products.[1] In some cases, Lewis acids can also facilitate skeletal rearrangements of the adamantane (B196018) core, although this is less common for dimethyladamantane compared to other derivatives.
Q4: My reaction is sluggish or shows low conversion. What are the potential causes?
A4: Low reactivity can be due to several factors. Insufficient reaction temperature can slow down the reaction rate. The purity of the reagents, especially the bromine and any solvent used, is also critical. The presence of moisture can deactivate Lewis acid catalysts. For reactions initiated by light (photobromination), ensure the light source is of the correct wavelength and intensity.
Q5: Are there any specific safety precautions I should take during the bromination of dimethyladamantane?
A5: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.[2] It is also advisable to have a quenching agent, such as a sodium thiosulfate (B1220275) solution, readily available to neutralize any excess bromine.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 1-bromo-3,5-dimethyladamantane | Incomplete reaction. | - Increase reaction time or temperature. - Ensure adequate mixing. - Check the purity of starting materials. |
| Product loss during workup. | - Optimize extraction and purification steps. - Ensure complete quenching of excess bromine before extraction. | |
| High levels of polybrominated byproducts (e.g., dibromo- and tribromodimethyladamantane) | Excess bromine used. | - Use a stoichiometric amount or a slight excess of bromine. - Add bromine dropwise to the reaction mixture.[2] |
| Reaction time is too long. | - Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed.[1] | |
| Presence or high concentration of Lewis acid catalyst. | - Reduce the amount of Lewis acid catalyst or perform the reaction without a catalyst if possible.[1] | |
| Formation of unexpected isomers or rearranged products | Skeletal rearrangement of the adamantane core. | - This can be promoted by strong Lewis acids or high temperatures. Consider using milder reaction conditions. |
| Isomerization of the starting material prior to bromination. | - Ensure the purity of the 1,3-dimethyladamantane starting material. | |
| Reaction is highly exothermic and difficult to control | Rate of bromine addition is too fast. | - Add bromine slowly and use an ice bath to maintain the desired reaction temperature.[2] |
| Inadequate heat dissipation. | - Use a larger reaction vessel or a more efficient cooling system. |
Experimental Protocols
Protocol 1: Bromination of 1,3-Dimethyladamantane using Bromine and a Catalytic Amount of HBr in Acetic Acid
This protocol is adapted from a patented procedure for the synthesis of this compound.[2]
Materials:
-
1,3-Dimethyladamantane
-
Bromine
-
Hydrobromic acid in acetic acid (HBr in AcOH)
-
Methylene (B1212753) chloride (MDC)
-
5% Sodium hydrosulfite solution
-
Deionized (DI) water
Procedure:
-
To a reaction vessel, add 1,3-dimethyladamantane (100 g, 0.6 mol) at 25-30°C.
-
Add a catalytic amount of HBr in acetic acid (1 ml) at 25-30°C.
-
Heat the reaction mixture to 50-55°C.
-
Slowly add bromine (124.7 ml, 2.41 mol) dropwise at 50-55°C to control the exotherm.
-
Maintain the reaction mixture at 50-55°C for 12 hours.
-
After 12 hours, distill off the excess bromine at atmospheric pressure until the temperature reaches 85°C.
-
Cool the reaction mixture to 25-30°C.
-
Add methylene chloride (800 ml) and stir for 30 minutes.
-
Cool the mixture to 5°C and slowly add 1500 ml of a 5% sodium hydrosulfite solution to quench the remaining bromine.
-
Separate the organic (MDC) layer and wash it twice with DI water (100 ml each).
-
The organic layer containing the product can then be dried and concentrated to yield this compound.
Protocol 2: Lewis Acid-Catalyzed Bromination of 1,3-Dimethyladamantane
This protocol is based on a procedure for the synthesis of this compound using a Lewis acid catalyst.[3]
Materials:
-
1,3-Dimethyladamantane
-
Bromine
-
Anhydrous aluminum trichloride (AlCl₃)
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate (B86663)
-
5% Sodium hydroxide (B78521) solution (for absorption of HBr gas)
Procedure:
-
In a reaction vessel, combine bromine (59.9 g, 0.345 mol) and anhydrous aluminum trichloride (10 g, 0.075 mol) in 1,2-dichloroethane (37.8 g) and stir well.
-
Heat the reaction mixture to 15°C.
-
Add 1,3-dimethyladamantane (50 g, 0.3 mol) to the mixture. Use a trap with a 5% sodium hydroxide solution to absorb the HBr gas evolved during the reaction.
-
After the addition is complete, add a saturated sodium bisulfite solution until the red color of bromine disappears completely.
-
Separate the organic phase.
-
Wash the organic phase with water (400 g).
-
Dry the organic phase with anhydrous sodium sulfate (20 g).
-
Distill off the solvent to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound. A yield of 92% and a purity of ≥ 99% by gas chromatography have been reported for this method.[3]
Data Presentation
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Catalyst | HBr in Acetic Acid | Aluminum Trichloride | [2][3] |
| Solvent | None (Bromine acts as solvent) | 1,2-Dichloroethane | [2][3] |
| Temperature | 50-55°C | 15°C | [2][3] |
| Reactant Ratio (Dimethyladamantane:Bromine) | 1 : 4 | 1 : 1.15 | [2][3] |
| Reported Yield | Not explicitly stated | 92% | [3] |
| Reported Purity | Not explicitly stated | ≥ 99% (by GC) | [3] |
Visualizations
Caption: Reaction pathways in the bromination of 1,3-dimethyladamantane.
Caption: Troubleshooting workflow for dimethyladamantane bromination.
References
Technical Support Center: 1-Bromo-3,5-dimethyladamantane Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-dimethyladamantane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield After Bromination Reaction
-
Question: My bromination reaction of 1,3-dimethyladamantane (B135411) resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Firstly, the molar ratio of bromine to 1,3-dimethyladamantane is critical; a common ratio is between 2 to 8 molar equivalents of bromine to one equivalent of the adamantane (B196018) substrate.[1] Secondly, the reaction temperature plays a significant role. While some procedures involve reflux conditions, others maintain a temperature between 50-55°C.[2][3] Inadequate temperature control can lead to the formation of byproducts. The drop-wise addition of bromine is recommended to manage the exothermic nature of the reaction and control byproduct formation.[2] The presence of a catalyst, such as anhydrous aluminum trichloride (B1173362) or HBr in acetic acid, can also improve reaction selectivity and yield.[1][2][3] Finally, ensure the complete consumption of the starting material through gas chromatography (GC) analysis before proceeding with the work-up.[1]
Issue 2: Presence of Colored Impurities in the Crude Product
-
Question: After the bromination reaction, my crude this compound has a distinct red or yellow color. What causes this and how can I remove it?
-
Answer: The coloration is typically due to the presence of unreacted bromine. To address this, the reaction mixture should be quenched with a reducing agent. A common method is to add a saturated sodium bisulfite solution until the red color of the reaction solution completely disappears.[3][4] An alternative quenching agent is a 5% solution of sodium hydrosulfite in demineralized water.[2] Following the quench, a thorough work-up involving washing with water and a sodium bicarbonate solution is necessary to remove residual quenching agents and acidic byproducts.[2]
Issue 3: Difficulty in Removing Solvent from the Oily Product
-
Question: I am struggling to completely remove the extraction solvent (e.g., dichloromethane (B109758) or toluene) from my this compound, which is an oily residue. What is the recommended procedure?
-
Answer: Complete removal of the solvent is crucial for obtaining a pure product and for accurate yield determination. The process typically involves two stages. First, distill the bulk of the solvent at atmospheric pressure. For instance, dichloromethane (MDC) can be distilled off up to 55°C.[2] The second stage involves removing trace amounts of the solvent under vacuum at a slightly elevated temperature (e.g., 50-65°C).[2] This ensures that even high-boiling point solvents like toluene (B28343) are effectively removed.
Issue 4: Product Fails to Solidify or Crystallize
-
Question: My purified this compound remains an oil and does not solidify upon cooling. How can I induce crystallization?
-
Answer: While this compound can exist as a colorless to pale yellow oil, it can also be a white to off-white crystalline solid.[4][5][6] If crystallization is desired and does not occur spontaneously, several techniques can be employed. Ensure high purity of the compound, as impurities can inhibit crystallization. Recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and acetone, can be effective.[2] Cooling the purified oil to a low temperature (0-5°C) for an extended period (e.g., 1 hour) can also promote solidification.[2] If the product remains an oil, it may still be of high purity, and its state should be confirmed by analytical methods like GC or NMR.[7]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound synthesis?
A1: Impurities can arise from the starting materials or side reactions during synthesis. Common impurities include unreacted 1,3-dimethyladamantane and byproducts from the bromination reaction.[8] Over-methylated (e.g., 1-Bromo-3,5,7-trimethyladamantane) and under-methylated (e.g., 1-Bromo-3-methyladamantane) species can also be present if the starting 1,3-dimethyladamantane contains trimethyl or monomethyl adamantane impurities.[8][9]
Q2: What are the recommended purification methods for this compound?
A2: The most common purification techniques are distillation under reduced pressure (vacuum distillation) and column chromatography.[4][5] Recrystallization can also be used if the product is a solid.[5] The choice of method depends on the nature of the impurities and the desired final purity. For instance, vacuum distillation is effective for separating the product from non-volatile impurities and residual solvents.[4]
Q3: What are the typical storage conditions for this compound?
A3: It is recommended to store this compound in a refrigerator at 2-8°C.[4][6]
Q4: How can I monitor the purity of this compound?
A4: The purity of this compound is typically assessed using Gas Chromatography (GC).[3][7] High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization and purity determination.[7][10]
Experimental Protocols
Synthesis of this compound
This protocol is a composite of methodologies described in the literature.[2][3]
-
Reaction Setup: In a reaction vessel, charge 1,3-dimethyladamantane (100 g, 0.6 mol).
-
Catalyst Addition: Add HBr in acetic acid (1 ml).
-
Temperature Control: Heat the reaction mixture to 50-55°C.
-
Bromine Addition: Slowly add bromine (124.7 ml, 2.41 mol) drop-wise while maintaining the temperature at 50-55°C.
-
Reaction Monitoring: Maintain the reaction mixture at 50-55°C for 12 hours. Monitor the reaction progress by GC until the starting material is consumed.
-
Bromine Removal: Distill off the excess bromine at atmospheric pressure up to 85°C.
-
Work-up:
-
Cool the reaction mixture to 25-30°C.
-
Add dichloromethane (MDC, 800 ml) and stir for 30 minutes.
-
Cool the mixture to 5°C.
-
Slowly add a 5% solution of sodium hydrosulfite in demineralized water (1500 ml) to quench the remaining bromine.
-
Separate the organic (MDC) layer.
-
Wash the organic layer twice with demineralized water (100 ml each).
-
-
Solvent Removal:
-
Distill the MDC at atmospheric pressure up to 55°C.
-
Remove the remaining traces of MDC under vacuum (50-100 mm) at 50-65°C to obtain the crude oily product.
-
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1,3-dimethyladamantane | [2][3] |
| Brominating Agent | Liquid Bromine | [2] |
| Molar Ratio (Bromine:Substrate) | ~4:1 | [2] |
| Catalyst | HBr in Acetic Acid | [2] |
| Reaction Temperature | 50-55°C | [2][3] |
| Reaction Time | 12 hours | [2][3] |
| Quenching Agent | 5% Sodium Hydrosulfite | [2] |
| Extraction Solvent | Dichloromethane | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H19Br | [4] |
| Molecular Weight | 243.18 g/mol | [4] |
| Boiling Point | 201°C (lit.) | [4] |
| Density | 1.224 g/mL at 25°C (lit.) | [4] |
| Refractive Index | n20/D 1.52 (lit.) | [4] |
| Appearance | Clear Colorless to Pale Yellow Oil or White to Off-White Crystalline Solid | [4][5][6] |
| Storage Temperature | 2-8°C | [4][6] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
- 2. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 941-37-7 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound [extendabio.com]
- 10. 941-37-7|this compound|BLD Pharm [bldpharm.com]
Optimizing reaction conditions for Memantine synthesis from 1-Bromo-3,5-dimethyladamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Memantine (B1676192) from 1-Bromo-3,5-dimethyladamantane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Memantine from this compound?
A1: The primary methods to synthesize Memantine from this compound are:
-
Direct Amination: This involves reacting this compound with an aminating agent like urea (B33335) or thiourea (B124793).[1][2]
-
Two-Step Synthesis via Formylation: This method consists of reacting this compound with formamide (B127407) to produce an N-formyl intermediate, which is then hydrolyzed to yield Memantine.[3]
Q2: I am getting a low yield in the direct amination with urea. What are the possible reasons?
A2: Low yields in the direct amination with urea can be attributed to several factors:
-
Suboptimal Molar Ratios: An incorrect molar ratio of this compound to urea can lead to incomplete reaction or side product formation. A recommended molar ratio is 1:3.
-
Inappropriate Solvent: The choice of solvent is crucial. While formic acid has been used, diphenyl ether is a safer alternative that can improve yields.
-
Incorrect Reaction Temperature and Time: The reaction requires specific temperature control in a two-step heating process. A common protocol involves heating at 160°C followed by a second step at a different temperature, with a total reaction time of around 6 hours.
Q3: What are the advantages of using thiourea over urea for the direct amination?
A3: Using thiourea for the direct amination of this compound can offer a simpler, safer, and more economical process.[1] Optimal conditions with thiourea have been reported to achieve an overall yield of up to 83.11%.[1]
Q4: I am having trouble with the hydrolysis of the N-formyl intermediate in the two-step synthesis. What conditions are optimal?
A4: For the hydrolysis of N-(3,5-Dimethyl-adamantan-1-yl)-formamide, acidic conditions are generally more efficient. The intermediate can be hydrolyzed using a solution of hydrochloric acid (e.g., 21% aqueous HCl or 37% HCl) at reflux for about 1 to 3 hours.[3][4][5]
Q5: What are some common impurities that can arise during the synthesis, and how can they be minimized?
A5: A potential impurity is 1-amino-3,5,7-trimethyladamantane if the starting material, 1,3-dimethyladamantane, contains 1,3,5-trimethyladamantane.[3] Using highly pure starting materials is crucial. Purification of the final product can be achieved through recrystallization from a mixture of solvents like ethanol (B145695) and ethyl acetate (B1210297) or methanol (B129727) and acetone (B3395972) to remove impurities.[6]
Troubleshooting Guides
Problem 1: Low Yield in Direct Amination with Urea
| Possible Cause | Troubleshooting Step |
| Incorrect Molar Ratio | Ensure the molar ratio of this compound to urea is optimized. A ratio of 1:3 is a good starting point. |
| Inefficient Solvent | Consider using diphenyl ether as the solvent instead of formic acid to improve safety and yield. |
| Suboptimal Temperature | Follow a two-stage heating profile. For instance, an initial heating step followed by a second, lower temperature stage. |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration, typically around 6 hours. |
Problem 2: Incomplete Reaction in the Two-Step Formylation-Hydrolysis
| Possible Cause | Troubleshooting Step |
| Formylation Step: | |
| Insufficient heating | The reaction of this compound with formamide typically requires heating to around 120°C for 3 to 5 hours.[3] |
| Hydrolysis Step: | |
| Inadequate acid concentration | Use a sufficiently concentrated solution of hydrochloric acid (e.g., 21% to 37%) for the hydrolysis.[3][4] |
| Insufficient reflux time | Ensure the hydrolysis mixture is refluxed for at least 1-3 hours to ensure complete conversion.[3][4] |
Experimental Protocols
Protocol 1: Direct Amination of this compound with Urea
-
Reaction Setup: In a reaction vessel, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.
-
Heating: Heat the reaction mixture in two stages. The specific temperatures should be optimized, but a protocol of 160°C for the first stage has been reported. The total reaction time is approximately 6 hours.
-
Work-up: After cooling, adjust the pH of the reaction mixture to 12 with 30% sodium hydroxide (B78521).
-
Extraction: Extract the Memantine base with toluene (B28343) and wash with water.
-
Salt Formation: Convert the Memantine base to its hydrochloride salt by reacting with an 18% aqueous HCl solution.
-
Purification: Recrystallize the crude Memantine hydrochloride from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain the pure product.
Protocol 2: Two-Step Synthesis of Memantine via Formylation and Hydrolysis
-
Formylation: Treat this compound with an excess of formamide and heat the mixture to 120°C for 3 to 5 hours.[3]
-
Work-up of Intermediate: Cool the reaction mixture and dilute it with methylene (B1212753) chloride. Wash the organic layer multiple times with a 30% sodium hydroxide solution.[3]
-
Isolation of Intermediate: Concentrate the organic layer by distillation, then add water. Continue distillation to remove the organic solvent and isolate the N-formyl-1-amino-3,5-dimethyladamantane intermediate.[3]
-
Hydrolysis: Add a 37% hydrochloric acid solution to the isolated intermediate.[3]
-
Reaction: Heat the mixture to reflux for approximately 3 hours.[3]
-
Crystallization and Isolation: Cool the reaction mixture to 5°C to crystallize the crude Memantine hydrochloride. Isolate the product by filtration and wash with water followed by ethyl acetate.[3]
-
Purification: Reprecipitate the crude product to yield pure Memantine hydrochloride.[3]
Quantitative Data Summary
| Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Starting Material:Reagent) | Overall Yield (%) |
| Direct Amination with Urea | Urea | Diphenyl Ether | Staged heating | 6 | 1 : 3 | 75.81 |
| Direct Amination with Thiourea | Thiourea | Propylene Glycol | 160 (step 1), 80 (step 2) | 5.5 | 1 : 4 | 83.11[1][2] |
| Two-Step via Formylation | Formamide, HCl | None for formylation | 120 (formylation), Reflux (hydrolysis) | 3-5 (formylation), 3 (hydrolysis) | Not specified | Not specified |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011125062A1 - Process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
Troubleshooting low conversion rates in adamantane functionalization
Here is the technical support center for troubleshooting low conversion rates in adamantane (B196018) functionalization.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the functionalization of adamantane, particularly low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of adamantane so challenging? Adamantane's rigid, cage-like structure is composed of strong carbon-hydrogen bonds with high bond dissociation energies (BDEs).[1][2] The tertiary C-H bonds at the bridgehead positions have a BDE of approximately 99 kcal/mol, while the secondary C-H bonds have a BDE of about 96 kcal/mol.[1][3] These high BDEs necessitate the use of highly reactive intermediates or powerful catalyst systems to achieve C-H activation, making selective functionalization a significant chemical challenge.[1][3]
Q2: What are the primary reactive sites on an unsubstituted adamantane molecule? An adamantane molecule possesses two types of C-H bonds that can serve as reactive sites:
-
Tertiary (3°) C-H bonds: Four equivalent bonds located at the bridgehead positions.[3]
-
Secondary (2°) C-H bonds: Six equivalent bonds located at the methylene (B1212753) bridge positions.[3] Generally, functionalization reactions tend to target the tertiary positions due to the relative stability of the resulting radical or carbocation intermediates.[4]
Q3: How can I achieve regioselectivity between the tertiary (C1) and secondary (C2) positions? Regioselectivity is highly dependent on the chosen reaction mechanism and catalyst system.[3]
-
Radical Reactions: Many radical-based functionalizations favor the tertiary position. For example, using a dual photoredox and hydrogen atom transfer (HAT) catalysis system can achieve high selectivity for the 3° position.[5][6][7]
-
Steric Effects: In some cases, sterically demanding catalysts may favor the less hindered secondary or even primary C-H bonds over the more sterically encumbered tertiary positions.[2]
-
Reaction Conditions: The choice of reagents can significantly influence selectivity. For instance, different bromination conditions can yield varying ratios of 1-bromoadamantane (B121549) and 2-bromoadamantane.[8]
Q4: My reaction on a substituted adamantane is giving a low yield. What are the general causes? Low yields on substituted adamantanes can arise from several factors:
-
Steric Hindrance: The substituent itself can block the reagent's access to the desired C-H bond.[4]
-
Electronic Effects: Electron-withdrawing groups can deactivate the adamantane core, making C-H activation more difficult and requiring harsher reaction conditions.[4]
-
Side Reactions: If the substrate contains other, weaker C-H bonds (e.g., benzylic or α-amino C-H bonds), the catalyst may preferentially react at those sites.[5][6] Choosing a catalyst system with high chemoselectivity for adamantane's strong C-H bonds is crucial in these cases.[5][6]
Troubleshooting Guides by Reaction Type
Photocatalytic C-H Alkylation
This modern method often utilizes a dual-catalyst system (a photocatalyst and a hydrogen atom transfer catalyst) to directly functionalize adamantane's C-H bonds under mild, visible-light conditions.[5][6]
Q: I am getting a low or no yield of my desired alkylated adamantane product. What should I check? A: Low yields in photocatalytic systems can stem from several factors:
-
Oxygen Contamination: Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle. Ensure the reaction mixture is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon).[4]
-
Catalyst Incompatibility or Degradation: Verify that the chosen photocatalyst and HAT co-catalyst are compatible and effective. A synergistic effect between the two is often required for optimal performance.[5][6] For example, certain iridium-based photocatalysts paired with specific quinuclidine-derived HAT catalysts have shown high efficiency.[5][6]
-
Insufficient Light: Ensure the reaction is being irradiated with the correct wavelength and sufficient intensity for the photocatalyst being used.[4] Check that the reaction vessel is transparent to the required wavelength.
-
Reagent Purity: Impurities in solvents or reagents, particularly the alkene partner, can interfere with the catalytic cycle.[3] Use pure, dry materials.
Q: My reaction is producing a mixture of 3°- and 2°-alkylated products. How can I improve regioselectivity? A: Poor regioselectivity suggests the hydrogen abstraction step is not selective.
-
Review your HAT Catalyst: The choice of HAT catalyst is critical for regioselectivity. Systems based on quinuclidinium radical cations are known to provide excellent selectivity for the tertiary C-H bonds of adamantane.[5][6] In contrast, other systems, like those generating chlorine radicals, may show diminished regioselectivity.[8]
-
Adjust Reaction Conditions: While catalyst choice is paramount, subtle changes in solvent or temperature could slightly influence selectivity, although this is less common for this specific issue.
Q: I am functionalizing a complex molecule containing an adamantane moiety, but I am seeing side reactions at other C-H bonds. How can I improve chemoselectivity? A: This is a common challenge when working with polyfunctional molecules. The solution lies in using a catalyst system that can differentiate between the strong, unactivated C-H bonds of adamantane and other weaker, more activated C-H bonds present in the molecule. The dual catalyst system involving an iridium photocatalyst and a sulfonylated quinuclidinol HAT co-catalyst has demonstrated unprecedented selectivity for adamantane C-H bonds, even in the presence of aldehydes, esters, and amides.[5][6]
Data Presentation
Table 1: Optimization of Photocatalytic Alkylation of Adamantane [5][6]
The following table summarizes the results from optimization studies for the reaction of adamantane with phenyl vinyl sulfone, demonstrating the impact of different catalysts on conversion and yield.
| Entry | Photocatalyst | HAT Co-Catalyst | Conversion (%) | Yield (%) |
| 1 | Ir-1 | Q-1 | 100 | 79 (72 isolated) |
| 2 | Ir-1 | Q-2 | 89 | 16 |
| 3 | Ir-1 | Q-3 | 94 | 55 |
| 4 | Ir-2 | Q-1 | 100 | 74 |
| 5 | Ir-2 | Q-3 | 100 | 66 |
-
Ir-1: Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6
-
Ir-2: Ir(ppy)2(dtbbpy)PF6
-
Q-1: Sulfonylated Quinuclidinol
-
Q-2: Acetylated Quinuclidinol
-
Q-3: Quinuclidinol
Experimental Protocols
Protocol: Photocatalytic Tertiary C-H Alkylation of Adamantane[5][6]
This protocol describes a general procedure for the selective alkylation of the tertiary C-H bond of adamantane using a dual iridium photocatalyst and a quinuclidine-based HAT catalyst.
Materials:
-
Adamantane
-
Alkene (e.g., Phenyl Vinyl Sulfone)
-
Iridium Photocatalyst (e.g., Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6, "Ir-1")
-
HAT Co-catalyst (e.g., Sulfonylated Quinuclidinol, "Q-1")
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Reaction vial suitable for photochemistry
-
Inert atmosphere (Argon or Nitrogen)
-
LED lamp (e.g., 456 nm)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the iridium photocatalyst (e.g., 1-2 mol%), the HAT co-catalyst (e.g., 20 mol%), adamantane (e.g., 3 equivalents), and the alkene (e.g., 1 equivalent, 0.5 mmol scale) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent under the inert atmosphere to achieve the desired concentration (e.g., 0.1 M).[4]
-
Degassing: Seal the vial and perform at least three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.
-
Irradiation: Place the sealed vial in a photoreactor. Irradiate the stirred reaction mixture with the appropriate LED lamp (e.g., 456 nm) at room temperature.
-
Monitoring: Monitor the reaction progress over time (typically 8-48 hours) using techniques like GC-MS or TLC.[5][9]
-
Workup: Once the reaction is complete, remove the vial from the photoreactor and concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to isolate the desired alkylated adamantane.
Visualizations
Caption: A general workflow for troubleshooting adamantane functionalization issues.
Caption: Logical relationships in a dual photocatalytic C-H alkylation cycle.
Caption: A decision tree for improving regioselectivity in adamantane reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of adamantane (B196018) derivatives, with a specific focus on avoiding polybromination during the bromination of adamantane.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of adamantane, offering potential causes and solutions to achieve selective monobromination.
Q1: My adamantane bromination reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for 1-bromoadamantane (B121549)?
A1: The formation of polybrominated adamantanes is a common issue, often resulting from reaction conditions that are too harsh or the presence of catalysts that promote further bromination. Here’s a systematic approach to favor the formation of 1-bromoadamantane:
-
Control of Reaction Stoichiometry and Conditions:
-
Limiting Bromine: Use adamantane as the limiting reagent to reduce the likelihood of multiple brominations.
-
Reaction Time and Temperature: Carefully monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant polybromination occurs. Boiling adamantane with liquid bromine is a classic method that typically yields 1-bromoadamantane.[1]
-
-
Choice of Brominating Agent:
-
Milder Reagents: Consider using milder brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). These reagents can provide a slow, controlled release of bromine, which can improve selectivity for monobromination.
-
-
Avoidance of Lewis Acid Catalysts:
Q2: I am using N-bromosuccinimide (NBS) for the bromination, but I am still getting a mixture of products. How can I optimize this reaction for monobromination?
A2: While NBS is a milder brominating agent, reaction conditions still play a critical role in selectivity.
-
Catalyst System: The choice of catalyst can influence the product distribution. For instance, a manganese/bipyridine-catalyzed reaction with NBS can be tuned to favor either mono- or di-bromination based on the reaction time. A shorter reaction time (e.g., 30 minutes) can yield 1-bromoadamantane as the major product.[3]
-
Solvent Choice: The solvent can influence the reaction's selectivity. Non-polar solvents are often employed for radical brominations with NBS. Experimenting with different solvents may help optimize for the desired product.
Q3: How can I monitor the progress of my adamantane bromination reaction to stop it at the optimal time?
A3: Real-time monitoring is essential to prevent over-bromination.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the adamantane starting material and the appearance of the 1-bromoadamantane product. By comparing the reaction mixture spot to a spot of the starting material, you can gauge the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the relative amounts of starting material, monobrominated product, and polybrominated byproducts in an aliquot of the reaction mixture.
Q4: What is the underlying mechanism that leads to polybromination, and how can understanding it help me avoid it?
A4: The bromination of adamantane proceeds through an ionic mechanism involving the formation of a stable tertiary adamantyl carbocation at one of the bridgehead positions.[2] Polybromination occurs when the initially formed 1-bromoadamantane undergoes further electrophilic attack by bromine. This is particularly favored under conditions that enhance the electrophilicity of the bromine or the reactivity of the monobrominated adamantane.
-
Lewis Acid Catalysis: Lewis acids polarize the Br-Br bond, creating a more potent electrophile (Br⁺ character), which can then attack another bridgehead position of the 1-bromoadamantane.
-
Harsh Conditions: Higher temperatures and prolonged reaction times increase the probability of subsequent bromination reactions.
By understanding that an ionic mechanism is at play, you can take steps to minimize the formation of highly reactive electrophiles by avoiding Lewis acids and keeping the reaction conditions as mild as possible.
Quantitative Data Summary
The selectivity of adamantane bromination is highly dependent on the chosen method and reaction conditions. The following table summarizes the typical product distribution for different bromination protocols.
| Brominating Agent | Catalyst/Conditions | 1-Bromoadamantane Yield (%) | Polybrominated Adamantanes | Reference |
| Liquid Bromine | Boiling | High (not specified) | Minimal with controlled time | [1][2] |
| Liquid Bromine | Lewis Acid (e.g., AlCl₃) | Low | Major products | [2] |
| N-Bromosuccinimide (NBS) | Mn(OAc)₂/bpy, 30 min | 62% | Dibromoadamantane is also formed | [3] |
| N-Bromosuccinimide (NBS) | Mn(OAc)₂/bpy, 18 h | Lower | 1,3-Dibromoadamantane is the major product | [3] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Not specified | High (not specified) | Can be minimized with controlled stoichiometry |
Experimental Protocols
Protocol 1: Selective Monobromination of Adamantane with Liquid Bromine
This protocol is a classic method for the synthesis of 1-bromoadamantane.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane in a minimal amount of a suitable inert solvent like carbon tetrachloride or cyclohexane.
-
Reagent Addition: Slowly add a stoichiometric amount (1 equivalent) of liquid bromine to the solution at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is hexane. Adamantane will have a higher Rf value than 1-bromoadamantane.
-
Work-up: Once the adamantane is consumed, cool the reaction mixture to room temperature. Quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite until the red-brown color disappears.
-
Extraction: Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1-bromoadamantane can be purified by recrystallization from methanol (B129727) or by sublimation.
Protocol 2: Monobromination of Adamantane using N-Bromosuccinimide (NBS)
This method utilizes a milder brominating agent which can offer better control.
-
Reaction Setup: To a solution of adamantane in a suitable solvent (e.g., acetonitrile (B52724) or a non-polar solvent like carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents).
-
Initiation (if necessary): For radical bromination, a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide can be added, and the reaction mixture can be irradiated with a UV lamp. For ionic pathways, a catalyst may be required (see data table).
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the specific conditions and catalyst used).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: Troubleshooting flowchart for avoiding polybromination.
Caption: General experimental workflow for adamantane bromination.
References
Technical Support Center: Synthesis of 1-Bromo-3,5-dimethyladamantane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-3,5-dimethyladamantane, with a special focus on the critical requirement of anhydrous conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you to identify and resolve problems in your experimental setup.
| Observation | Potential Cause | Recommended Action |
| Low or No Product Yield | Presence of Moisture: Water can deactivate the Lewis acid catalyst (e.g., anhydrous aluminum trichloride) and react with the adamantane (B196018) carbocation intermediate.[1][2] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Insufficient Catalyst: Inadequate amounts of the Lewis acid catalyst will result in a slow or incomplete reaction. | Use the appropriate stoichiometric amount of a fresh, high-quality anhydrous Lewis acid catalyst.[3][4] | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for side product formation. Optimal temperatures are typically between 15°C and 65°C.[3][5] | |
| Formation of a White Precipitate Upon Catalyst Addition | Reaction of Lewis Acid with Water: Anhydrous aluminum trichloride (B1173362) reacts vigorously with water to form aluminum hydroxide, a white solid.[1] | This indicates significant moisture contamination. Stop the reaction, clean and rigorously dry all apparatus, and use fresh anhydrous reagents and solvents. |
| Presence of Hydroxylated Byproducts (e.g., 3,5-dimethyladamantan-1-ol) in Final Product | Water Quenching the Carbocation: The tertiary carbocation intermediate of 3,5-dimethyladamantane can be trapped by water molecules, leading to the formation of the corresponding alcohol.[2] | Strictly adhere to anhydrous conditions. Purify the final product using column chromatography or recrystallization to remove the hydroxylated impurity.[6] |
| Reaction Mixture is Viscous and Difficult to Stir | Polymerization or Side Reactions: This can be caused by excessive heat or the presence of impurities. | Ensure controlled, dropwise addition of bromine to manage the exothermic nature of the reaction.[7] Maintain the recommended reaction temperature.[5] |
| Incomplete Consumption of Starting Material (1,3-dimethyladamantane) | Insufficient Bromine or Reaction Time: The reaction may not have proceeded to completion. | Ensure the correct molar ratio of bromine to the starting material is used.[5] Increase the reaction time and monitor the progress using techniques like TLC or GC.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: Anhydrous conditions are crucial for two primary reasons. Firstly, the Lewis acid catalyst, typically anhydrous aluminum trichloride, reacts readily with water. This reaction deactivates the catalyst, rendering it ineffective at promoting the bromination.[1] Secondly, the reaction proceeds through a tertiary carbocation intermediate. If water is present, it can act as a nucleophile and attack this carbocation, leading to the formation of 3,5-dimethyladamantan-1-ol as an undesired byproduct, which reduces the overall yield of this compound.[2]
Q2: How can I ensure my reaction is sufficiently anhydrous?
A2: To maintain anhydrous conditions, all glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) or by flame-drying under a vacuum. Reagents and solvents should be purchased as anhydrous grade or dried using appropriate methods (e.g., distillation over a drying agent). The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[3]
Q3: What are the signs that my anhydrous conditions have been compromised?
A3: A key indicator is the formation of a white precipitate (aluminum hydroxide) upon the addition of anhydrous aluminum trichloride to the reaction mixture.[1] Other signs include a lower than expected yield of the desired product and the presence of hydroxylated byproducts in your final product analysis (e.g., by GC-MS or NMR).[2]
Q4: Can I use a different Lewis acid catalyst?
A4: While anhydrous aluminum trichloride is commonly used, other Lewis acids like ferric chloride (FeCl₃) can also be employed.[6] The choice of catalyst can influence reaction conditions and outcomes, so it is important to consult the literature for the specific protocol. Regardless of the Lewis acid used, it must be anhydrous.
Q5: What is the purpose of the sodium bisulfite wash during the workup?
A5: The saturated sodium bisulfite solution is used to quench any unreacted bromine remaining in the reaction mixture.[3] This is important for safety and to prevent further reactions during the isolation of the product.
Experimental Protocols
Protocol 1: Bromination using Anhydrous Aluminum Trichloride
This method has been reported to produce this compound with a high yield and purity.[3][4]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to absorb HBr), add anhydrous aluminum trichloride (0.075 mol) and 1,2-dichloroethane (B1671644) (37.8 g).
-
Reagent Addition: To this stirred suspension, add bromine (0.345 mol) dropwise at room temperature.
-
Reaction Initiation: Heat the mixture to 15°C.
-
Substrate Addition: Slowly add a solution of 1,3-dimethyladamantane (B135411) (0.3 mol) in 1,2-dichloroethane.
-
Reaction: Stir the mixture at 15°C until the reaction is complete (monitor by GC).
-
Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite to quench excess bromine.
-
Extraction: Separate the organic layer, wash with water, and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield this compound.[3]
Protocol 2: Bromination with Bromine in Acetic Acid/HBr
This protocol provides an alternative route to the desired product.[7]
-
Preparation: In a round-bottom flask, charge 1,3-dimethyladamantane (0.6 moles) and a catalytic amount of HBr in acetic acid (1 ml).
-
Heating: Heat the reaction mixture to 50-55°C.
-
Bromine Addition: Add bromine (2.41 moles) dropwise to the heated mixture while maintaining the temperature at 50-55°C.
-
Reaction: Maintain the reaction at this temperature for 12 hours.
-
Bromine Removal: After the reaction is complete, distill off the excess bromine.
-
Workup: Cool the reaction mixture and add dichloromethane (B109758) (MDC). Wash the organic layer with a 5% sodium hydrosulfite solution and then twice with deionized water.
-
Purification: Dry the organic layer and remove the solvent under reduced pressure to obtain the product.[7]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of this compound under different conditions. Note that direct comparative studies are limited; however, the data suggests that methods employing anhydrous conditions with a Lewis acid catalyst can achieve high yields.
| Starting Material | Brominating Agent | Catalyst / Conditions | Yield (%) | Purity (%) | Reference |
| 1,3-Dimethyladamantane | Bromine | Anhydrous AlCl₃ in 1,2-dichloroethane | 92 | ≥ 99 | [3][4] |
| 1,3-Dimethyladamantane | Bromine | HBr in Acetic Acid | Not explicitly stated, but part of a multi-step synthesis | Not explicitly stated | [7] |
| 1,3-Dimethyladamantane | Liquid Bromine | Benzoyl Peroxide | 95.1 | 99.3 | [5] |
| 1,3-Dimethyladamantane | Liquid Bromine | Reflux | 63 - 75 | Not specified | [5] |
| 1,3-Dimethyladamantane | Liquid Bromine | 80°C | 85 | Not specified | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 941-37-7 [chemicalbook.com]
- 5. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-Bromo-3,5-dimethyladamantane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-Bromo-3,5-dimethyladamantane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted 1,3-dimethyladamantane, over-brominated products such as 1,3-dibromo-5,7-dimethyladamantane, and residual bromine from the synthesis.[1][2] Other potential impurities are byproducts from side reactions and residual solvents used in the synthesis and workup.[3][4]
Q2: What is the general purification strategy for this compound?
A2: A typical purification workflow involves:
-
Aqueous Workup: Washing the crude product to remove excess bromine and other water-soluble impurities.[1][5]
-
Drying: Removing residual water from the organic phase.[1][5]
-
Distillation: Purifying the compound based on its boiling point, usually under reduced pressure to prevent decomposition.[1][5]
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods to determine the purity and confirm the structure of the final product.[4]
Troubleshooting Guides
Issue 1: The organic layer remains colored (red/brown) after the initial water wash.
-
Cause: This is typically due to the presence of residual elemental bromine (Br₂).
-
Solution: Wash the organic layer with a reducing agent solution to quench the excess bromine. A saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) is effective.[1][5] Continue washing until the color disappears.
Issue 2: An emulsion forms during the aqueous extraction/washing steps.
-
Cause: Emulsions are colloidal suspensions of one liquid in another and can be slow to resolve, hindering layer separation. This can be caused by vigorous shaking or the presence of surfactants or fine particulate matter.
-
Solutions:
-
Time: Allow the separatory funnel to stand undisturbed for an extended period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to separate the layers.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Issue 3: The final product is not pure enough after simple distillation.
-
Cause: The boiling points of the impurities may be too close to the boiling point of this compound for effective separation by simple distillation.
-
Solutions:
-
Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency. This provides a greater surface area for repeated vaporization-condensation cycles, allowing for a better separation of liquids with close boiling points.
-
Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of all components, which can sometimes improve separation and is crucial for preventing the decomposition of thermally sensitive compounds.[5]
-
Issue 4: The product decomposes or darkens during distillation.
-
Cause: this compound may be susceptible to thermal decomposition at its atmospheric boiling point.
-
Solution: Use vacuum distillation to lower the boiling point.[5] Ensure the heating mantle temperature is not excessively high and that the stirring is efficient to prevent localized overheating.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₂H₁₉Br | 243.18 | 201 (lit.) |
| 1,3-Dimethyladamantane (Starting Material) | C₁₂H₂₀ | 164.29 | ~190 |
| 1-Bromo-3-methyladamantane | C₁₁H₁₇Br | 229.16 | 95-97 @ 4 mmHg |
| 1,3-Dibromo-5,7-dimethyladamantane | C₁₂H₁₈Br₂ | 322.08 | Not readily available, expected to be significantly higher |
Note: Boiling points can vary with pressure. Data for some impurities are from closely related structures and should be used as an estimate.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Excess Bromine
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Continue this process until the red-brown color of bromine is no longer visible in the organic layer.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to aid in the removal of water.
-
Separate and discard the aqueous brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter the drying agent to obtain the crude, dried product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. Use a stirring mechanism (magnetic stir bar or overhead stirrer) in the distillation flask.
-
Sample Loading: Charge the dried, crude this compound into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating and Distillation: Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities as a forerun fraction.
-
As the temperature at the distillation head stabilizes near the expected boiling point of the product at the applied pressure, change the receiving flask to collect the main fraction of pure this compound.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting distillation-based purification.
References
Analytical techniques for monitoring 1-Bromo-3,5-dimethyladamantane reaction progress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 1-Bromo-3,5-dimethyladamantane.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the synthesis of this compound?
A1: The primary techniques for monitoring the reaction progress are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] GC-MS is effective for separating and identifying volatile compounds in the reaction mixture. HPLC is well-suited for purity analysis and separating the product from non-volatile impurities.[2] NMR spectroscopy provides detailed structural information to confirm the formation of the desired product and identify byproducts.[3]
Q2: How can I prepare my reaction mixture sample for analysis by GC-MS, HPLC, or NMR?
A2: Proper sample preparation is crucial for obtaining reliable data.
-
For GC-MS: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent like dichloromethane (B109758) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to an appropriate concentration before injection.
-
For HPLC: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to a working concentration (e.g., ~100 µg/mL).[2] Filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent clogging of the column.
-
For NMR: Quench a small aliquot and remove the reaction solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃). Filter the solution if particulates are present.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: The chemical shifts for this compound are sensitive to the solvent and concentration. However, typical approximate values in CDCl₃ are summarized in the table below. The introduction of the bromine atom causes characteristic shifts in the signals of nearby protons and carbons.[3]
Quantitative Data Summary
Table 1: Comparative Analytical Data for Reaction Monitoring
| Analyte | Technique | Retention Time (min) | Key m/z values (GC-MS) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,3-Dimethyladamantane | GC-MS | ~8.5 | 164 (M+), 149, 107, 93 | ~0.85 (s, 6H), ~1.1-1.4 (m, 12H) | ~29.5, 32.5, 40.0, 50.5 |
| This compound | GC-MS | ~10.2 | 242/244 (M+/M+2), 163, 121, 93 | ~0.95 (s, 6H), ~1.2-2.2 (m, 12H) | ~30.0, 33.0, 42.0, 52.0, 70.0 (C-Br) |
| Potential Dibromo byproduct | GC-MS | >11.0 | 320/322/324 | - | - |
Note: Retention times and chemical shifts are approximate and can vary based on the specific instrument, column, and experimental conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Progress
-
Sample Preparation:
-
Withdraw 0.1 mL of the reaction mixture.
-
Quench with 1 mL of saturated sodium bicarbonate solution.
-
Extract with 1 mL of dichloromethane.
-
Add an internal standard (e.g., 1-bromo-octane) solution of known concentration.
-
Dry the organic layer with anhydrous Na₂SO₄.
-
Dilute the sample to a final volume of 10 mL with dichloromethane.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.
-
Protocol 2: RP-HPLC Method for Purity Assessment
-
Sample Preparation:
-
Prepare a stock solution of the dried reaction mixture in methanol (B129727) or acetonitrile (B52724) at 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.[2]
-
-
HPLC Conditions:
-
Column: C18-modified column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Protocol 3: ¹H NMR for Structural Confirmation
-
Sample Preparation:
-
Take approximately 5-10 mg of the dried reaction aliquot.
-
Dissolve in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Filter into an NMR tube if any solid is present.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[3]
-
Tune and shim the instrument for optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Active sites in the inlet liner or column. - Column contamination. - Incorrect oven temperature program. | - Use a deactivated inlet liner. - Bake out the column or trim the front end. - Optimize the temperature ramp rate. |
| No peaks or very small peaks | - No reaction has occurred. - Sample is too dilute. - Syringe or injector issue. | - Check reaction conditions. - Concentrate the sample or inject a larger volume. - Inspect the syringe and injector port. |
| Ghost peaks | - Carryover from a previous injection. - Contaminated solvent or syringe. | - Run a solvent blank. - Clean the syringe and use fresh, high-purity solvent. |
| Poor resolution between starting material and product | - Inappropriate GC column. - Suboptimal oven temperature program. | - Use a column with a different stationary phase. - Decrease the initial oven temperature or use a slower ramp rate. |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Baseline drift or noise | - Air bubbles in the mobile phase or detector. - Contaminated mobile phase. - Column not equilibrated. | - Degas the mobile phase thoroughly.[4] - Prepare fresh mobile phase with high-purity solvents.[4] - Allow sufficient time for column equilibration.[4] |
| Split peaks | - Column void or blockage at the inlet. - Sample solvent incompatible with the mobile phase. | - Reverse flush the column or replace it. - Dissolve the sample in the mobile phase. |
| Variable retention times | - Fluctuations in mobile phase composition. - Inconsistent column temperature. - Pump malfunction. | - Ensure accurate mobile phase preparation. - Use a column oven for temperature control. - Check pump seals and check valves. |
Visualizations
Caption: General experimental workflow for monitoring reaction progress.
Caption: A logical troubleshooting workflow for common analytical issues.
References
Scaling up the synthesis of 1-Bromo-3,5-dimethyladamantane for pharmaceutical intermediates
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Bromo-3,5-dimethyladamantane, a key pharmaceutical intermediate. Here you will find troubleshooting guidance for common issues encountered during scale-up, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
Scaling up the synthesis of this compound can present several challenges. The following guides address specific problems in a question-and-answer format to help you navigate these issues effectively.
Low Yield and Incomplete Reaction
Question: We are experiencing low yields of this compound, and analysis shows a significant amount of unreacted 1,3-dimethyladamantane (B135411). What are the likely causes and how can we improve the conversion rate?
Answer: Low conversion is a common issue when scaling up this bromination reaction. Several factors can contribute to this problem. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Bromine | Increase the molar ratio of bromine to 1,3-dimethyladamantane. Ratios of 4:1 to 5:1 have been shown to be effective.[1] |
| Low Reaction Temperature | While temperature control is crucial to prevent side reactions, a temperature that is too low can slow down the reaction rate. The optimal temperature range is typically between 20°C and 55°C.[1] |
| Inadequate Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of up to 12 hours have been reported to achieve high conversion.[1] |
| Poor Mixing | Inadequate agitation can lead to localized areas of low reactant concentration. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture, especially in larger reactors. |
| Catalyst Inactivity | If using a catalyst such as HBr in acetic acid or a Lewis acid, ensure it is fresh and active.[1] |
Formation of Impurities and Side Products
Question: Our product is contaminated with polybrominated adamantanes and other impurities. How can we minimize the formation of these side products and improve the purity of our this compound?
Answer: The formation of di- and tri-brominated adamantanes is a known challenge, primarily due to the exothermic nature of the reaction and the reactivity of the adamantane (B196018) core. Careful control of reaction parameters is essential for high purity.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The bromination of adamantane is highly exothermic.[1] Runaway temperatures can lead to over-bromination. Implement efficient cooling and consider a semi-batch process where bromine is added drop-wise to control the exotherm.[1] |
| Excess Bromine | A large excess of bromine can drive the reaction towards polybromination. While a slight excess is needed for full conversion, a significant excess should be avoided. |
| Prolonged Reaction Time at High Temperature | Extended reaction times at elevated temperatures can promote the formation of side products. Monitor the reaction progress and quench it once the starting material is consumed. |
| Inadequate Quenching and Work-up | Residual bromine can lead to further reactions during work-up. Ensure the reaction is properly quenched with a reducing agent like sodium hydrosulfite or sodium bisulfite solution.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent method is the direct bromination of 1,3-dimethyladamantane using liquid bromine.[1] This approach is favored for its simplicity and relatively high yields. For improved safety and control on a larger scale, the drop-wise addition of bromine to the adamantane substrate is recommended to manage the exothermic reaction.[1]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: The primary safety concerns are the exothermic nature of the reaction and the handling of corrosive and toxic liquid bromine.[1] Key precautions include:
-
Process Control: Implement robust temperature monitoring and cooling systems to prevent thermal runaway.
-
Ventilation: Conduct the reaction in a well-ventilated area, preferably a fume hood, to avoid inhalation of bromine vapors.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.
-
Emergency Preparedness: Have a spill kit and appropriate quenching agents (e.g., sodium thiosulfate (B1220275) solution) readily available.
Q3: How can the purity of this compound be assessed?
A3: The purity of the final product is typically determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These methods can quantify the desired product and identify any residual starting material or polybrominated impurities.
Q4: What is a suitable work-up and purification procedure for large-scale synthesis?
A4: A typical work-up procedure involves:
-
Quenching: Neutralizing excess bromine with a reducing agent like a 5% sodium hydrosulfite solution.[1]
-
Extraction: Extracting the product into an organic solvent such as dichloromethane (B109758) (MDC) or toluene.[1]
-
Washing: Washing the organic layer with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts.[1]
-
Drying and Concentration: Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then removing the solvent under reduced pressure.
-
Purification: The crude product can be further purified by distillation under reduced pressure or crystallization from a suitable solvent.[2]
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted for a larger scale.
Materials and Equipment:
-
1,3-dimethyladamantane
-
Liquid Bromine
-
Hydrogen Bromide in Acetic Acid (catalyst)
-
Dichloromethane (MDC)
-
5% Sodium Hydrosulfite Solution
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Jacketed Glass Reactor with Mechanical Stirrer, Thermocouple, and Dropping Funnel
-
Heating/Cooling Circulator
-
Rotary Evaporator
Procedure:
-
Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.
-
Charging Reactants: Charge the reactor with 1,3-dimethyladamantane (e.g., 100 g, 0.6 moles) and a catalytic amount of HBr in acetic acid (e.g., 1 ml).[1]
-
Heating: Begin stirring and heat the reaction mixture to 50-55°C.[1]
-
Bromine Addition: Slowly add liquid bromine (e.g., 124.7 ml, 2.41 moles) drop-wise to the reaction mixture via the dropping funnel over a period of 2-4 hours, ensuring the temperature is maintained between 50-55°C.[1]
-
Reaction: After the addition is complete, maintain the reaction mixture at 50-55°C for 12 hours, with continuous stirring.[1]
-
Bromine Removal: After the reaction is complete, distill off the excess bromine atmospherically until the temperature reaches 85°C.[1]
-
Cooling and Dilution: Cool the reaction mixture to 25-30°C and then dilute it with dichloromethane (MDC) (e.g., 800 ml). Stir for 30 minutes.[1]
-
Quenching: Cool the MDC mixture to 5°C and slowly add a 5% solution of sodium hydrosulfite in deionized water until the red color of bromine disappears.[1]
-
Work-up: Separate the organic (MDC) layer. Wash the organic layer twice with deionized water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the MDC by distillation. Remove the final traces of solvent under reduced pressure.
-
Purification: The resulting oily residue can be further purified by vacuum distillation to yield high-purity this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of adamantane (B196018) has made it a valuable scaffold in medicinal chemistry and materials science. Its derivatives, particularly brominated adamantanes, serve as versatile intermediates in the synthesis of a wide array of functionalized compounds. This guide provides an objective comparison of 1-Bromo-3,5-dimethyladamantane with other key brominated adamantanes, focusing on their synthesis, reactivity, and application, supported by experimental data.
Introduction to Brominated Adamantanes
Brominated adamantanes are crucial building blocks in organic synthesis. The bromine atom, typically introduced at a bridgehead position, provides a reactive handle for nucleophilic substitution and other transformations. The stability of the resulting adamantyl carbocation plays a significant role in the reactivity of these compounds. This guide will focus on a comparative analysis of this compound, 1-Bromoadamantane (B121549), and 1,3-Dibromoadamantane.
Synthesis of Brominated Adamantanes
The synthesis of brominated adamantanes generally involves the direct bromination of the parent adamantane or its substituted derivatives. The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction.
Table 1: Comparison of Synthesis Methods for Brominated Adamantanes
| Compound | Starting Material | Brominating Agent/Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |
| This compound | 1,3-Dimethyladamantane | Bromine, HBr in Acetic Acid | None | 50-55°C, 12 hours | High (not specified) | Not specified | [1] |
| 1,3-Dimethyladamantane | Bromine, Aluminum trichloride | 1,2-dichloroethane | 15°C | 92% | ≥99% | [2] | |
| 1-Bromoadamantane | Adamantane | Bromine | None | 85°C for 6h, then 110°C for 3h | 93% | Not specified | [3] |
| Adamantane | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65-70°C, 24-36 hours | 89% | Not specified | [4] | |
| Adamantane | Bromine, Glacial Acetic Acid | Cyclohexane (for workup) | 5-25°C, 5-8 hours | 84.1% | Not specified | [5] | |
| 1,3-Dibromoadamantane | Adamantane | Bromine, Radical initiator or Acidic medium | Not specified | Not specified | Not specified | Not specified | |
| 1-Bromoadamantane | Bromine, Lewis Acid | Not specified | Not specified | Not specified | Not specified | [6] |
Reactivity and Performance in Synthesis
The reactivity of bridgehead brominated adamantanes is dominated by unimolecular nucleophilic substitution (SN1) and elimination (E1) pathways. The rigid cage-like structure prevents backside attack, thus disfavoring the SN2 mechanism. The rate of these reactions is primarily determined by the stability of the intermediate carbocation.
Nucleophilic Substitution
1,3-Dibromoadamantane offers two reactive sites. The first substitution reaction proceeds similarly to 1-Bromoadamantane. The introduction of a second nucleophile is also possible, making it a useful precursor for disubstituted adamantane derivatives.
Table 2: Comparison of Reactivity in Nucleophilic Substitution
| Compound | Typical Reaction | Reagents | Product | Key Features |
| This compound | Ritter Reaction | Acetonitrile (B52724), Sulfuric Acid | N-(3,5-Dimethyl-1-adamantyl)acetamide | Key step in Memantine synthesis. The methyl groups enhance carbocation stability, facilitating the reaction. |
| 1-Bromoadamantane | Hydrolysis | Water | 1-Hydroxyadamantane | A standard SN1 reaction.[7] |
| Ritter Reaction | Acetonitrile, Sulfuric Acid | N-(1-Adamantyl)acetamide | Precursor to Amantadine.[6] | |
| 1,3-Dibromoadamantane | Hydrolysis | Water | 1,3-Adamantanediol | Allows for disubstitution. |
Formation of Organometallic Reagents
The formation of Grignard reagents from bridgehead halides like bromoadamantanes is known to be challenging.[7] The steric hindrance around the carbon-bromine bond makes the reaction with magnesium sluggish. While not extensively documented for this compound, it is expected to exhibit similar reluctance to form Grignard reagents as 1-Bromoadamantane.
Application in Drug Development: The Case of Memantine
A significant application of This compound is its role as a key intermediate in the synthesis of Memantine, a drug used for the treatment of moderate-to-severe Alzheimer's disease.[1] The synthesis involves a Ritter reaction followed by hydrolysis.
Memantine functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions associated with Alzheimer's disease, excessive glutamate (B1630785) leads to overstimulation of NMDA receptors and excitotoxicity. Memantine blocks the NMDA receptor channel when it is excessively open, thus preventing this neurotoxicity.[8][9]
Experimental Protocols
Synthesis of this compound[1]
-
Reaction Setup: Charge a reaction vessel with 100 g (0.6 moles) of 1,3-dimethyl adamantane and 1 ml of HBr in acetic acid at 25-30°C.
-
Bromination: Heat the reaction mixture to 50-55°C. Slowly add 124.7 ml (2.41 moles) of bromine drop-wise at this temperature.
-
Reaction Time: Maintain the reaction mixture at 50-55°C for 12 hours.
-
Work-up:
-
Distill off excess bromine atmospherically up to 85°C.
-
Cool the reaction mixture to 25-30°C and add 800 ml of dichloromethane (B109758) (MDC). Stir for 30 minutes.
-
Cool the MDC mixture to 5°C and add a 5% solution of sodium hydrosulfite in demineralized water (1500 ml) drop-wise.
-
Separate the MDC layer and wash it twice with 100 ml of demineralized water.
-
Distill off the MDC to obtain the crude product.
-
Synthesis of 1-Bromoadamantane[3]
-
Reaction Setup: In a suitable reaction vessel, add 30g of adamantane.
-
Bromination: Add 24 mL of liquid bromine in excess.
-
Reaction Conditions: Heat the reaction mixture at 85°C for 6 hours, then increase the temperature to 110°C and continue the reaction for another 3 hours.
-
Work-up: Allow the reaction mixture to stand overnight. Further purification can be achieved by recrystallization.
General Procedure for Ritter Reaction (Synthesis of N-Acetyl-Memantine)[1]
-
Reaction Setup: Charge a reaction vessel with 100 g of 1-bromo-3,5-dimethyl adamantane and 100 ml of acetonitrile at 25-30°C.
-
Acid Addition: Cool the reaction mixture to 5°C and add 200 ml of concentrated sulfuric acid drop-wise, maintaining the temperature between 5-20°C.
-
Reaction: Raise the temperature to 25°C and maintain it for 3 hours. Then, heat the mixture to 45-50°C for 8 hours.
-
Work-up:
-
Cool the reaction mixture to 30°C and pour it into ice-cold water.
-
Add toluene (B28343) and 1 g of sodium hydrosulfite.
-
Stir for 15 minutes, then separate the layers.
-
Wash the organic layer with a 2% sodium bicarbonate solution.
-
Distill off the toluene under vacuum to obtain the product.
-
Logical Relationships in Synthesis
The choice of starting material and synthetic route is crucial for efficiency and cost-effectiveness in producing adamantane-based drugs. The following diagram illustrates the relationship between different adamantane precursors and the synthesis of Memantine.
Conclusion
This compound is a critical intermediate, particularly in the pharmaceutical industry for the synthesis of Memantine. Its reactivity is governed by the stable tertiary carbocation formed at the bridgehead position, which is further stabilized by the two methyl groups. Compared to 1-bromoadamantane, it is expected to undergo SN1 reactions at a faster rate, although more direct comparative studies would be beneficial to quantify this difference. 1,3-Dibromoadamantane provides a route to di-functionalized adamantane derivatives. The choice of which brominated adamantane to use in a synthetic sequence will depend on the desired substitution pattern of the final product and the specific reaction conditions required. The provided experimental protocols offer a starting point for the laboratory synthesis of these valuable compounds.
References
- 1. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]
- 4. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 5. Preparation method of 1-bromoadamantane - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Advantage: A Comparative Analysis in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The adamantane (B196018) scaffold, a rigid, tricyclic hydrocarbon, has established itself as a privileged structure in medicinal chemistry. Its unique lipophilic and three-dimensional nature offers significant advantages in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of adamantane derivatives against other therapeutic alternatives in key disease areas, supported by experimental data and detailed methodologies.
Antiviral Therapeutics: Adamantane Derivatives vs. Neuraminidase Inhibitors
Adamantane derivatives, such as amantadine (B194251) and rimantadine (B1662185), were among the first synthetic antiviral drugs developed for the treatment of influenza A. Their mechanism of action involves blocking the M2 proton channel, a crucial component in the viral replication cycle. However, the emergence of widespread resistance has led to the prominence of other antiviral classes, such as neuraminidase inhibitors like oseltamivir (B103847).
Performance Comparison: Antiviral Activity
The following table summarizes the in vitro antiviral efficacy of amantadine against wild-type and resistant influenza A strains, alongside a non-adamantane M2 inhibitor and the neuraminidase inhibitor oseltamivir.
| Compound | Target | Virus Strain | IC50 (µM) | Reference |
| Amantadine | M2 Proton Channel | Influenza A/H1N1 (Wild-Type) | ~0.3 | |
| Influenza A/H3N2 (Wild-Type) | ~0.5 | |||
| Influenza A/H1N1 (S31N mutant) | >100 | |||
| Rimantadine | M2 Proton Channel | Influenza A/H1N1 (Wild-Type) | ~0.2 | |
| Non-adamantane M2 Inhibitor (Triazine Derivative) | M2 Proton Channel | Influenza A (in yeast assay) | Potency comparable to amantadine | |
| Oseltamivir | Neuraminidase | Influenza A | Varies by strain | [1] |
Pharmacokinetic Profile: A Head-to-Head Look
A comparative pharmacokinetic study was conducted between amantadine and oseltamivir. The results indicated no clinically significant drug-drug interactions when co-administered.[1] Amantadine is primarily excreted unchanged in the urine, while oseltamivir is extensively metabolized to its active carboxylate form.[1]
| Parameter | Amantadine (100 mg BID) | Oseltamivir (75 mg BID) | Reference |
| AUC0-12 (ng·h/mL) | Varies | Varies | [1] |
| Cmax (ng/mL) | Varies | Varies | [1] |
| Metabolism | Primarily renal excretion, unchanged | Extensive conversion to oseltamivir carboxylate | [1] |
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
The adamantane cage of amantadine and rimantadine physically blocks the pore of the M2 ion channel, preventing the influx of protons into the virion. This inhibition of acidification halts the uncoating process, trapping the viral ribonucleoprotein (RNP) within the endosome and preventing its release into the cytoplasm for replication.
Influenza A M2 proton channel inhibition by adamantane derivatives.
Neurological Disorders: Memantine (B1676192) vs. Other NMDA Receptor Antagonists
Memantine, an adamantane derivative, is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. Its unique properties, influenced by the adamantane moiety, distinguish it from other NMDA receptor antagonists like ketamine and dizocilpine (B47880) (MK-801).
Performance Comparison: Receptor Binding and Affinity
Memantine exhibits a lower affinity and faster off-rate from the NMDA receptor channel compared to high-affinity antagonists like MK-801.[2] This is considered a therapeutic advantage, as it allows for the preservation of normal synaptic function while mitigating the effects of pathological, tonic NMDA receptor activation.
| Compound | Target | Binding Affinity (Kd/IC50) | Receptor Subtype | Reference |
| Memantine | NMDA Receptor | Kd ≈ 7.6 µM (estimated) | GluN1/GluN2B | [2] |
| IC50: GluN1/Glu2A, ∼13.4 μM; GluN1/GluN2B, ∼10.4 μM | GluN1/GluN2A & GluN1/GluN2B | [3] | ||
| Ketamine | NMDA Receptor | IC50: GluN1/GluN2A, ∼5.35 μM; GluN1/GluN2B, ∼5.08 μM | GluN1/GluN2A & GluN1/GluN2B | [3] |
| Dizocilpine (MK-801) | NMDA Receptor | Kd ≈ 0.08 µM (estimated) | GluN1/GluN2B | [2] |
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic profiles of memantine and ketamine differ significantly, which may contribute to their distinct clinical effects and side-effect profiles.[4][5]
| Parameter | Memantine | Ketamine | Reference |
| Time to Peak Plasma Concentration | Slower | Faster | [4][5] |
| Elimination Half-life | Longer | Shorter | [4] |
Signaling Pathway: Modulation of NMDA Receptor Function
Under normal physiological conditions, glutamate (B1630785) binding to the NMDA receptor leads to channel opening and Ca2+ influx, which is crucial for synaptic plasticity. In pathological states, excessive glutamate leads to excitotoxicity. Memantine, by blocking the open channel, reduces this excessive Ca2+ influx without interfering with normal neurotransmission.
Memantine's modulation of the NMDA receptor signaling pathway.
Type 2 Diabetes: Adamantane-Containing vs. Non-Adamantane DPP-4 Inhibitors
The adamantane scaffold is also a key feature in modern antidiabetic drugs. Saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor, incorporates an adamantyl group that contributes to its efficacy and pharmacokinetic profile.
Performance Comparison: DPP-4 Inhibition
A head-to-head study compared the DPP-4 inhibition of saxagliptin with another DPP-4 inhibitor, sitagliptin (B1680988), which does not contain an adamantane moiety.
| Compound | Dose | Trough % DPP-4 Inhibition (LS Mean) | Reference |
| Saxagliptin | 5 mg q.d. | 73.5% | [6][7] |
| Sitagliptin | 100 mg q.d. | 91.7% | [6][7] |
While both drugs are effective DPP-4 inhibitors, the study suggests differences in their duration of action.[6][7]
Pharmacokinetic Profile: A Comparative Look
The pharmacokinetic properties of saxagliptin and sitagliptin also show key differences, particularly in their metabolism.
| Parameter | Saxagliptin | Sitagliptin | Reference |
| Metabolism | Hepatic metabolism via CYP3A4/5 to an active metabolite | Minimally metabolized | [8] |
| Excretion | Primarily renal | Primarily renal, largely unchanged | [8][9] |
Signaling Pathway: DPP-4 Inhibition and Incretin (B1656795) Effect
DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.
Mechanism of action of saxagliptin in the incretin pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Experimental Workflow for Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of new drug candidates.
A generalized workflow for drug discovery and development.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic concentration (CC50) of a compound by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Culture human cancer cell lines in the appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
Compound Treatment:
-
Prepare stock solutions of the adamantane derivatives in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
-
Add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include vehicle and positive controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
NMDA Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a compound to the NMDA receptor by measuring the displacement of a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.[11]
-
-
Assay Setup:
-
In a 96-well plate, set up wells for total binding (membranes, radioligand, buffer), non-specific binding (plus a high concentration of unlabeled competitor), and test compound (membranes, radioligand, and varying concentrations of the test compound).[11]
-
-
Incubation and Filtration:
-
Incubate the plate under defined conditions.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.[11]
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Plot the specific binding against the logarithm of the test compound concentration to determine the IC50 value.[11]
-
DPP-4 Enzyme Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of a compound on the DPP-4 enzyme using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, diluted DPP-4 enzyme, and the test compound dilutions to triplicate wells. Include blank (no enzyme) and enzyme control (no inhibitor) wells.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[1]
-
Synthesis of Adamantane Derivatives
A common laboratory synthesis of amantadine hydrochloride starts from 1-bromoadamantane (B121549).
-
Formation of N-(1-adamantyl)formamide: 1-bromoadamantane is reacted with formamide (B127407) in the presence of sulfuric acid.[12]
-
Hydrolysis: The resulting N-(1-adamantyl)formamide is hydrolyzed using a solution of hydrochloric acid to yield amantadine.[12]
-
Salt Formation and Isolation: The amantadine free base is extracted and then treated with aqueous hydrochloric acid to precipitate amantadine hydrochloride, which is then filtered and dried.[13]
A simple two-step synthesis of memantine hydrochloride from 1,3-dimethyl-adamantane has been reported.[14]
-
Formation of 1-formamido-3,5-dimethyl-adamantane: 1,3-dimethyl-adamantane is reacted with formamide and nitric acid.[14]
-
Hydrolysis and Salt Formation: The intermediate is then hydrolyzed with aqueous hydrochloric acid to give memantine hydrochloride.[14][15]
The synthesis of saxagliptin is a multi-step process. A key step involves the amide coupling of (S)-N-Boc-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[16] This is followed by dehydration of the primary amide and deprotection of the Boc group to yield saxagliptin.[16] The synthesis often utilizes propylphosphonic anhydride (B1165640) (T3P) as a reagent for the condensation and dehydration steps.[17]
References
- 1. A Randomized, Crossover Study to Evaluate the Pharmacokinetics of Amantadine and Oseltamivir Administered Alone and in Combination | PLOS One [journals.plos.org]
- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. canadianinsulin.com [canadianinsulin.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 16. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 17. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison
This guide provides a detailed comparison of spectroscopic data for 1-Bromo-3,5-dimethyladamantane against its structural isomers, 1-Bromoadamantane and 2-Bromoadamantane. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can unequivocally validate the molecular structure of the target compound. The supporting experimental data and protocols are intended for researchers, scientists, and professionals in drug development.
Comparative Spectroscopic Data Analysis
The structural validation of this compound is achieved by comparing its unique spectroscopic fingerprint with that of its related adamantane (B196018) analogs. The presence of two methyl groups and the specific position of the bromine atom create distinct patterns in the NMR, MS, and IR spectra.
| Spectroscopic Technique | This compound | 1-Bromoadamantane | 2-Bromoadamantane |
| ¹H NMR (ppm in CDCl₃) | Complex multiplets and singlets corresponding to methyl and adamantyl protons. | δ 2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)[1] | Broader, more complex multiplets due to lower symmetry. |
| ¹³C NMR (ppm) | Distinct signals for quaternary carbons (C-Br, C-CH₃), CH, CH₂ and CH₃ groups. | Signals for C-Br, CH, and CH₂ groups. | Signals for CH-Br, CH, and CH₂ groups, with more signals due to asymmetry. |
| Mass Spec. (EI, m/z) | Molecular Ion (M⁺): 242/244 (isotope pattern). Key Fragments: 163 (M-Br)⁺, 107.[2] | Molecular Ion (M⁺): 214/216 (isotope pattern). Key Fragment: 135 (M-Br)⁺.[3] | Molecular Ion (M⁺): 214/216 (isotope pattern). Key Fragment: 135 (M-Br)⁺.[4] |
| IR Spectroscopy (cm⁻¹) | C-H stretch (~2850-2950), C-Br stretch (~500-600). | C-H stretch (~2850-2950), C-Br stretch (~500-600).[5] | C-H stretch (~2850-2950), C-Br stretch (~500-600).[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the adamantane derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: A 45° pulse angle is typically used.[6] The spectral width should cover the expected chemical shift range (e.g., 0-10 ppm). A recycle delay of 1-2 seconds is standard.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition :
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Parameters: A wider spectral width is required (e.g., 0-220 ppm). A longer acquisition time and more scans are typically needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]
-
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds like bromo-adamantanes, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.
-
Ionization : Electron Ionization (EI) is a common method for these molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Data Analysis : The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ion peaks that provide structural information. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for bromine-containing fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr). This compound is often an oil or low-melting solid.[8]
-
KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull (for solids) : Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste.[9] Spread the paste between two salt plates.
-
-
Data Acquisition : Place the prepared sample in the IR spectrometer's sample holder. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H stretching, C-Br stretching).
Validation Workflow
The logical process for validating the structure of this compound using spectroscopy involves a sequential analysis of data from different techniques, each providing a unique piece of the structural puzzle.
Caption: Workflow for spectroscopic structure validation.
References
- 1. 1-Bromoadamantane(768-90-1) 1H NMR [m.chemicalbook.com]
- 2. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromoadamantane [webbook.nist.gov]
- 4. 2-Bromoadamantane | C10H15Br | CID 522482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromoadamantane [webbook.nist.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. This compound | 941-37-7 [chemicalbook.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Purity Analysis of 1-Bromo-3,5-dimethyladamantane: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity analysis of 1-Bromo-3,5-dimethyladamantane. As a critical intermediate in the synthesis of pharmaceuticals like Memantine, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative data, and discusses the advantages and limitations of each method.
The Critical Role of Purity Analysis
This compound (CAS No. 941-37-7) is a key building block in organic synthesis. Impurities arising from its synthesis, such as under- or over-methylated adamantane (B196018) derivatives, can lead to the formation of undesirable side products in subsequent reactions, potentially impacting the pharmacological profile of the final active pharmaceutical ingredient (API)[1]. Regulatory bodies require stringent control over the impurity profile of APIs, making robust analytical methods for intermediates essential.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency (GC) combined with sensitive and specific detection (MS) makes it ideal for identifying and quantifying impurities.
Experimental Protocol: GC-MS
This protocol is based on established methods for the analysis of halogenated adamantanes and other alkyl halides[2][3].
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GCMS)
-
Capillary Column: A non-polar column such as a 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Solvent: Dichloromethane or Hexane
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
Data Interpretation
The purity of this compound is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of the main peak and any impurities is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of the parent compound is expected to show the molecular ion peak and characteristic isotopic patterns for bromine.
Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can offer complementary information or may be more suitable for specific analytical challenges.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for non-volatile or thermally labile compounds. For this compound, which is volatile, GC is generally preferred. However, HPLC can be employed, particularly for the analysis of related non-volatile impurities that may not be amenable to GC analysis. Since adamantane derivatives lack a strong chromophore, detection can be challenging, and derivatization might be necessary for improved sensitivity[4][5][6].
Strengths:
-
Suitable for non-volatile impurities.
-
Can be used for compounds that are thermally unstable.
Limitations:
-
Lower sensitivity for this compound due to the lack of a strong UV chromophore.
-
May require derivatization, adding complexity to the sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard[7][8][9][10][11]. It provides a direct measure of purity based on the molar ratio of the analyte to the standard.
Strengths:
-
Primary analytical method providing high accuracy and precision.
-
Non-destructive.
-
Provides structural information that can aid in impurity identification.
Limitations:
-
Requires a high-field NMR spectrometer.
-
Sensitivity is lower compared to chromatographic methods.
-
Signal overlap can complicate quantification in complex mixtures.
Comparative Data Summary
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the purity analysis of this compound. The data for HPLC-UV and qNMR are based on general capabilities for similar compounds due to the limited specific data for this analyte.
| Parameter | GC-MS | HPLC-UV (without derivatization) | Quantitative ¹H-NMR (qNMR) |
| Typical Purity Specification | ≥99.0% | Not commonly used for this compound | High accuracy purity determination |
| Limit of Detection (LOD) | Low ppm range | Higher µg/mL range | ~0.1% |
| Limit of Quantitation (LOQ) | Low ppm range | Higher µg/mL range | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Selectivity | High | Moderate to Low | High |
| Throughput | High | Medium | Low |
Potential Impurities
Based on the synthesis of this compound, potential impurities may include:
-
1-Bromo-3-methyladamantane: An under-methylated impurity.
-
Other brominated adamantane isomers: Arising from non-selective bromination.
-
Unreacted starting material: 1,3-Dimethyladamantane.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the relationships between the methods, the following diagrams are provided.
Conclusion
For the routine purity analysis of this compound, GC-MS stands out as the most suitable technique due to its high sensitivity, selectivity, and suitability for volatile compounds. It allows for the reliable quantification of the main component and the identification of volatile impurities. While HPLC-UV and qNMR have their merits, they are better suited as complementary techniques. HPLC-UV can be valuable for detecting non-volatile impurities that are not amenable to GC, and qNMR serves as an excellent primary method for obtaining a highly accurate purity value for reference standards. The choice of analytical method should be based on the specific requirements of the analysis, the nature of the potential impurities, and the available instrumentation. A combination of these techniques can provide a comprehensive purity profile of this compound, ensuring its quality for use in pharmaceutical manufacturing.
References
- 1. CAS 941-37-7 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Comparing the reactivity of bridgehead positions in dimethyladamantane
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity within a molecule is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a detailed comparison of the reactivity of the bridgehead positions in dimethyladamantane, leveraging experimental data to elucidate the factors governing site-selectivity in functionalization reactions.
The rigid, cage-like structure of adamantane (B196018) and its derivatives presents a unique platform for studying the reactivity of sp³-hybridized carbon atoms. The bridgehead positions, being tertiary carbons, are generally the most reactive sites for functionalization reactions that proceed through carbocation or radical intermediates. However, in unsymmetrically substituted adamantanes, such as dimethyladamantane isomers, not all bridgehead positions are created equal. This comparison focuses on the factors that lead to differential reactivity at these positions.
The Influence of Methyl Substitution on Bridgehead Reactivity
The introduction of methyl groups to the adamantane core significantly influences the reactivity of the bridgehead positions. This is primarily due to the electron-donating nature of the methyl group, which can stabilize adjacent carbocationic intermediates formed during the course of a reaction. In the case of 1,3-dimethyladamantane (B135411), the two methyl groups occupy bridgehead positions, and the remaining two bridgehead positions (C5 and C7) are equivalent. Functionalization of 1,3-dimethyladamantane, such as through radical alkylation or oxidation, readily occurs at these unoccupied bridgehead sites. For instance, the main products of oxidative functionalization of 1,3-dimethyladamantane are 3,5-dimethyl-1-adamantanol. Similarly, radical alkylation of 1,3-dimethyladamantane with ethylene (B1197577) proceeds with high regioselectivity for the bridgehead position[1].
A more nuanced picture of reactivity emerges when considering unsymmetrical dimethyladamantane isomers, where the bridgehead positions are not all chemically equivalent. The relative stability of the potential carbocation intermediates at each bridgehead position plays a crucial role in determining the major product of a given reaction.
Case Study: Bromination of 2-Methyladamantane (B1584094)
While specific quantitative data on the functionalization of unsymmetrical dimethyladamantanes is limited in publicly accessible literature, valuable insights can be drawn from studies on closely related structures, such as 2-methyladamantane. This molecule possesses one methyl group at a secondary (bridge) position, leaving the four bridgehead positions non-equivalent.
The bromination of 2-methyladamantane serves as an excellent case study for examining the regioselectivity of bridgehead functionalization. The reaction with bromine typically proceeds via a radical abstraction mechanism, leading to the formation of a tertiary adamantyl radical, which is then trapped by a bromine atom. The relative stability of the possible tertiary radicals at the different bridgehead positions will dictate the product distribution.
Experimental studies on the bromination of 2-methyladamantane have shown that the reaction yields a mixture of bridgehead-brominated products, namely 1-bromo-2-methyladamantane and 1-bromo-4-methyladamantane. This result unequivocally demonstrates that the different bridgehead positions exhibit distinct reactivities.
| Precursor | Reagents | Products | Product Distribution |
| 2-Methyladamantane | Br₂, heat | 1-bromo-2-methyladamantane, 1-bromo-4-methyladamantane | Data not available in cited sources |
Table 1: Products of the bromination of 2-methyladamantane, indicating non-equivalent reactivity of bridgehead positions.
The formation of multiple products highlights the subtle interplay of steric and electronic effects that govern the reactivity of each bridgehead position. It is important to note that while the study confirms differential reactivity, the precise quantitative ratio of the products was not available in the reviewed literature.
Experimental Protocols
Representative Protocol: Bromination of an Alkyladamantane
The following is a general procedure for the bromination of an alkyl-substituted adamantane, based on common laboratory practices for such reactions.
Materials:
-
Alkyladamantane (e.g., 2-methyladamantane)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium thiosulfate (B1220275) solution (aqueous, saturated)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the alkyladamantane in a suitable inert solvent like carbon tetrachloride. The apparatus should be protected from light to minimize light-induced side reactions.
-
Addition of Bromine: From the dropping funnel, add a stoichiometric amount of bromine dropwise to the stirred solution at room temperature. The reaction may be initiated by gentle heating or photochemical initiation, depending on the specific substrate and desired outcome.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. The reaction is typically heated to reflux for several hours to ensure completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The resulting crude product, a mixture of brominated isomers, can be purified and analyzed by column chromatography or GC-MS to determine the product distribution.
Logical Workflow for Assessing Bridgehead Reactivity
The determination of the relative reactivity of bridgehead positions in a substituted adamantane follows a logical experimental and analytical workflow.
Conclusion
The reactivity of bridgehead positions in dimethyladamantane is a nuanced subject governed by the interplay of electronic and steric factors. While the tertiary carbons of the adamantane cage are inherently reactive, the substitution pattern dictates the site-selectivity of functionalization reactions. The bromination of 2-methyladamantane provides clear evidence for the non-equivalence of bridgehead positions in unsymmetrically substituted adamantanes. For researchers in drug discovery and materials science, a thorough understanding of these reactivity patterns is essential for the rational design and synthesis of novel adamantane-based molecules with desired properties. Further quantitative studies on a wider range of dimethyladamantane isomers are warranted to build a more comprehensive predictive model for their functionalization.
References
Comparative Guide to the Structure-Activity Relationship of 1-Bromo-3,5-dimethyladamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 1-Bromo-3,5-dimethyladamantane scaffold. While direct and extensive SAR studies on this specific class of bromo-derivatives are limited, this document synthesizes information from research on related adamantane (B196018) compounds to infer activity trends and guide further drug discovery efforts. The primary focus is on the potential antiviral and neuroprotective activities, areas where adamantane derivatives have historically shown significant promise.
Introduction to this compound
This compound is a key synthetic intermediate, most notably in the production of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1] The rigid, lipophilic adamantane cage provides a unique three-dimensional structure that can be strategically functionalized to interact with biological targets. The dimethyl substitutions at positions 3 and 5 enhance lipophilicity, which can improve pharmacokinetic properties such as blood-brain barrier penetration.[2] This guide explores the known biological activities of adamantane derivatives to build a comparative framework for potential derivatives of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of 1,3-dimethyladamantane (B135411). This electrophilic substitution reaction is often carried out using bromine in the presence of a Lewis acid catalyst or under reflux conditions.[3]
Figure 1: Synthetic pathway from 1,3-dimethyladamantane to Memantine.
Structure-Activity Relationship (SAR) Analysis
Direct SAR studies on a wide range of this compound derivatives are not extensively reported in the literature. However, by examining the SAR of other adamantane series, we can infer how modifications to the this compound core might influence biological activity. The primary points of modification would be the substitution of the bromine atom at position 1 and alterations to the methyl groups at positions 3 and 5.
Inferred SAR for Antiviral Activity
The antiviral activity of adamantane derivatives, such as Amantadine and Rimantadine, is primarily attributed to the inhibition of the M2 proton channel of the influenza A virus. The key structural features influencing this activity are:
-
The Adamantane Cage: The rigid, lipophilic cage serves as a hydrophobic anchor that interacts with the transmembrane domain of the M2 protein.
-
The 1-Substituent: A small, basic group, typically an amino group, is crucial for activity. Replacement of the amino group with hydroxyl, sulfhydryl, or cyano groups generally leads to inactive compounds. N-alkylation of the amino group can be tolerated to some extent, as seen with Rimantadine (an α-methyl derivative of 1-adamantanamine), which shows comparable or slightly enhanced activity over Amantadine.
-
Substituents on the Cage: Methyl groups at the 3 and 5 positions, as in the this compound scaffold, increase lipophilicity. This can potentially enhance membrane interactions and antiviral potency.
Inferred SAR for Neuroprotective Activity (NMDA Receptor Antagonism)
Memantine, derived from this compound, is a moderate-affinity, uncompetitive NMDA receptor antagonist. Its therapeutic efficacy is linked to its ability to preferentially block excessive receptor activation associated with excitotoxicity without significantly interfering with normal synaptic function.
-
The Adamantane Cage with Methyl Groups: The 3,5-dimethyladamantane core provides the optimal lipophilicity and size to fit within the ion channel of the NMDA receptor.
-
The 1-Amino Group: The protonated amino group at physiological pH is critical for its blocking action within the magnesium binding site of the NMDA receptor channel.
-
Affinity and Kinetics: The moderate affinity and rapid on/off kinetics of Memantine are key to its clinical success. Higher affinity blockers, like MK-801, have failed in clinical trials due to severe side effects. Modifications to the adamantane cage or the 1-substituent that significantly alter these properties would likely impact the therapeutic window.
Comparative Performance Data
The following tables summarize the biological activity of representative adamantane derivatives to provide a comparative context for potential derivatives of this compound.
Table 1: Comparative Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Structure | Target | Activity (IC50/EC50) | Reference |
| Amantadine | 1-Aminoadamantane | M2 Proton Channel | ~0.3 µM | [General Literature] |
| Rimantadine | 1-(1-Adamantyl)ethanamine | M2 Proton Channel | ~0.1-0.4 µM | |
| Tromantadine | N-(1-Adamantyl)-2-(2-(dimethylamino)ethoxy)acetamide | Viral Entry/Fusion | ~1-5 µM | [General Literature] |
| Memantine | 1-Amino-3,5-dimethyladamantane | M2 Proton Channel (weak) | >100 µM |
Table 2: Comparative NMDA Receptor Antagonist Activity
| Compound | Structure | Receptor Subtype | Activity (IC50/Ki) | Key Feature | Reference |
| Memantine | 1-Amino-3,5-dimethyladamantane | GluN2A/B | ~1-5 µM | Moderate affinity, rapid kinetics | |
| Amantadine | 1-Aminoadamantane | GluN2A/B | ~10-20 µM | Lower affinity than Memantine | |
| MK-801 | Dizocilpine | Non-selective | ~10-50 nM | High affinity, slow kinetics | [General Literature] |
| Ketamine | 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one | Non-selective | ~0.5-1 µM | Anesthetic, rapid antidepressant | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reliable evaluation and comparison of novel compounds. Below are standard protocols for assessing antiviral and NMDA receptor antagonist activities.
Plaque Reduction Assay for Antiviral Activity
This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[5]
Principle: An antiviral compound will reduce the number of plaques (zones of cell death) formed by a lytic virus in a cell monolayer. The concentration that reduces the plaque number by 50% (IC50) is determined.[5]
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza) in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.
-
Infection: Aspirate the growth medium from the cells. Add the virus inoculum (at a concentration predetermined to produce a countable number of plaques) mixed with the various concentrations of the test compound. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Carefully remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of progeny virions, leading to localized plaque formation.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fixation and Staining: Fix the cells with a solution like 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a stained background of healthy cells.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the IC50 value using regression analysis.
Figure 2: Experimental workflow for the Plaque Reduction Assay.
NMDA Receptor Antagonist Assay (Calcium Flux)
This high-throughput assay measures the ability of a compound to block the influx of calcium through the NMDA receptor ion channel upon activation by agonists.
Principle: NMDA receptor activation leads to an influx of Ca2+ into the cell. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will reduce or block this fluorescence signal.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A). Seed the cells in a 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer. This is typically done for 30-60 minutes at 37°C.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence.
-
Agonist Stimulation: Add a solution containing NMDA receptor agonists (e.g., glutamate (B1630785) and glycine) to all wells to stimulate the receptor.
-
Data Acquisition: Continuously record the fluorescence signal before and after agonist addition. The increase in fluorescence corresponds to calcium influx.
-
Analysis: Calculate the inhibition of the calcium flux by the test compound at each concentration compared to the control (agonist only). Determine the IC50 value from the dose-response curve.
Figure 3: Signaling pathway showing Memantine's action.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules, particularly those targeting the central nervous system. While direct SAR data for its derivatives is sparse, the extensive research on other adamantane analogues provides a strong foundation for rational drug design. For antiviral applications, derivatization of the 1-position to include a small, basic moiety is a promising strategy. For neuroprotective applications targeting the NMDA receptor, maintaining a 1-amino group while exploring subtle modifications to the adamantane cage could yield novel antagonists with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer standardized methods for evaluating the efficacy of such novel derivatives.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
- 5. 3,5-Dimethyl-1-adamantanol | C12H20O | CID 265793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 1-Bromo-3,5-dimethyladamantane: A Comparative Guide for Synthetic Intermediates in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a drug discovery and development pipeline. This guide provides an objective comparison of 1-Bromo-3,5-dimethyladamantane against other common adamantane-based intermediates, namely 1-bromoadamantane (B121549) and 1-chloroadamantane (B1585529). By presenting key performance data, detailed experimental protocols, and visualizations of relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
The rigid, cage-like structure of the adamantane (B196018) moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Halogenated adamantanes serve as versatile starting points for the synthesis of a variety of bioactive molecules. This guide focuses on the comparative utility of this compound, a key precursor for the Alzheimer's drug Memantine (B1676192), and benchmarks it against the more traditional intermediates, 1-bromoadamantane and 1-chloroadamantane, which are precursors for the antiviral drug Amantadine (B194251).[1][2]
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a synthetic intermediate is paramount for reaction optimization and process development. The table below summarizes the key physicochemical properties of this compound and its counterparts. The addition of two methyl groups to the adamantane core in this compound notably influences its physical state, boiling point, and density compared to the non-methylated analogues.
| Property | This compound | 1-Bromoadamantane | 1-Chloroadamantane |
| CAS Number | 941-37-7[3] | 768-90-1[4] | 935-56-8[5] |
| Molecular Formula | C₁₂H₁₉Br[3] | C₁₀H₁₅Br[4] | C₁₀H₁₅Cl[5] |
| Molecular Weight | 243.18 g/mol [3] | 215.13 g/mol [4] | 170.68 g/mol [6] |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline powder[7] | White crystalline solid[5] |
| Melting Point | Not applicable (liquid at room temp.) | 116-118 °C[4] | 163-166 °C[8] |
| Boiling Point | 201 °C | ~249 °C (rough estimate)[4] | Not available |
| Density | 1.224 g/mL at 25 °C | ~1.269 g/cm³ (rough estimate)[4] | Not available |
| Solubility | Insoluble in water, soluble in organic solvents.[4] | Insoluble in water, soluble in organic solvents.[4] | Poorly soluble in water, soluble in hydrocarbons and nonpolar organic solvents.[2] |
Performance in Key Synthetic Applications: Amination Reactions
The primary application of these halogenated adamantanes in drug discovery is as electrophilic precursors for amination reactions to introduce the critical amino group found in drugs like Memantine and Amantadine. The following data, compiled from various reported synthetic protocols, provides a comparative overview of their performance in these key transformations. It is important to note that direct comparisons are challenging due to variations in reaction conditions, reagents, and scales across different studies. However, the data provides valuable insights into the achievable yields and reaction parameters for each intermediate.
| Target Molecule | Starting Intermediate | Aminating Agent | Solvent | Reaction Conditions | Overall Yield (%) |
| Memantine HCl | This compound | Urea (B33335) | Diphenyl ether | 1. Mix reagents. 2. Heat to 175 °C for 1 hr, then 220 °C for 2 hrs. 3. Acid-base workup and salt formation. | 75.81% |
| Memantine HCl | This compound | Thiourea | Propylene glycol | 1. Heat at 160 °C. 2. Cool to 80 °C and continue reaction. Total time: 5.5 hrs. | 82.44%[9] |
| Amantadine HCl | 1-Bromoadamantane | Acetylamide / H₂SO₄ then NaOH | Propylene glycol | 1. Ritter-type reaction at 125 °C for 3.5 hrs. 2. Hydrolysis at 125-130 °C for 7.5 hrs. | 74%[10] |
| Amantadine HCl | 1-Bromoadamantane | Formamide (B127407) / H₂SO₄ then KOH | Propylene glycol | 1. Reaction at 90 °C for 4 hrs. 2. Hydrolysis at 135 °C for 7 hrs. | 81%[11] |
| Amantadine | 1-Bromoadamantane | Ammonium bicarbonate | None (autoclave) | Heat to 125 °C for 4 hrs in an autoclave. | 83.6%[12] |
| Amantadine HCl | 1-Bromoadamantane | Formamide / H₂SO₄ then HCl | Water | 1. Reaction at 85 °C for 5.5 hrs. 2. Hydrolysis at reflux for 1 hr. | 88%[13] |
Experimental Protocols
For the purpose of reproducibility and methodological comparison, detailed experimental protocols for the synthesis of Memantine and Amantadine from their respective bromo-adamantane precursors are provided below.
Protocol 1: Synthesis of Memantine Hydrochloride from this compound and Urea[12]
-
Reaction Setup: In a round-bottom flask, combine this compound (10 mL, 0.05 mol), urea (9 g, 0.15 mol), and diphenyl ether (20 mL).
-
Reaction: Heat the mixture with stirring. The reaction is carried out in two stages: first at 175 °C for 1 hour, followed by an increase in temperature to 220 °C for 2 hours.
-
Workup and Salt Formation: After cooling, the reaction mixture is subjected to a standard acid-base workup to isolate the memantine free base. The free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate Memantine Hydrochloride.
-
Purification: The crude product is recrystallized from a mixture of ethanol (B145695) and ethyl acetate (B1210297) to yield the final product.
Protocol 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane and Formamide[17]
-
Reaction Setup: To formamide (610 mL, 13.5 mol) heated to 75 °C, add 1-bromoadamantane (330 g, 1.5 mol) with stirring.
-
Reaction: Add 96% sulfuric acid (450 mL, 8.25 mol) dropwise to the mixture. Heat the reaction to 85 °C and maintain this temperature for 5.5 hours, monitoring the reaction progress by TLC.
-
Isolation of Intermediate: After completion, cool the reaction mixture and pour it into ice-cold water (1750 mL). The precipitated white solid, N-(1-adamantyl)-formamide, is filtered, washed with cold water, and dried.
-
Hydrolysis and Salt Formation: The intermediate is then hydrolyzed under milder conditions with an aqueous solution of hydrochloric acid (19.46%) at reflux for 1 hour to yield Amantadine Hydrochloride.
Mechanistic and Workflow Visualizations
To further aid in the understanding of the chemical processes and biological context, the following diagrams have been generated.
Caption: Generalized workflow for the synthesis of adamantane-derived drugs.
Caption: Memantine's antagonism of the NMDA receptor signaling pathway.
Conclusion
The choice between this compound, 1-bromoadamantane, and 1-chloroadamantane will ultimately depend on the specific target molecule, desired reaction pathway, and economic considerations. For the synthesis of Memantine, this compound is the clear precursor of choice. For Amantadine and related structures, both 1-bromoadamantane and 1-chloroadamantane are viable options, with the selection potentially being influenced by the cost and availability of the respective starting materials and the specific nuances of the chosen synthetic route.
This guide provides a foundational dataset for researchers to begin their evaluation. It is recommended that for any specific application, small-scale trials be conducted to determine the optimal intermediate and reaction conditions to meet the desired performance metrics.
References
- 1. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 2. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]
- 3. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-クロロアダマンタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]
- 10. ijpsr.com [ijpsr.com]
- 11. tandfonline.com [tandfonline.com]
- 12. CN109516920B - A kind of synthetic method of amantadine - Google Patents [patents.google.com]
- 13. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brominating Agents for Adamantane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bromoadamantane is a critical first step for the functionalization of the adamantane (B196018) cage, a highly sought-after scaffold in medicinal chemistry and materials science due to its unique rigid and lipophilic structure. The selection of an appropriate brominating agent is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of various brominating agents for the synthesis of 1-bromoadamantane (B121549), supported by experimental data and detailed protocols.
Comparison of Brominating Agents
The efficacy of different brominating agents for the synthesis of 1-bromoadamantane varies significantly in terms of reaction conditions, yield, and safety considerations. Below is a summary of commonly employed reagents.
| Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) (neat) | None | 85 - 110 | 9 | ~93 | [1] |
| Elemental Bromine (Br₂) with Lewis Acid | AlBr₃ / Dichloromethane | Room Temperature | A few hours | Not specified | [2] |
| Elemental Bromine (Br₂) with Nitric Acid | Nitric Acid | Not specified | Not specified | 71 (without HNO₃), shifts to adamantan-1-ol with HNO₃ | [3] |
| Elemental Bromine (Br₂) with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 | [4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 | [5] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | [6] |
| Tetrabromomethane (CBr₄) | Iron Compounds | Not specified | Not specified | Not specified | |
| N-Bromosuccinimide (NBS) | Not specified | Not specified | Not specified | Not specified | [7][8][9] |
Experimental Protocols
Detailed experimental procedures are essential for the successful and reproducible synthesis of 1-bromoadamantane.
Protocol 1: Bromination with Elemental Bromine (Neat)[1]
-
In a suitable reaction flask, place 10.0 g (0.0734 mol) of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
Allow the reaction to cool to room temperature and leave it overnight.
-
The crude product can be purified by distillation or recrystallization to yield 1-bromoadamantane.
Protocol 2: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[5]
-
In a reaction vessel, dissolve adamantane in 25-30 mL of trichloromethane.
-
Add 1,3-dibromo-5,5-dimethylhydantoin as the brominating reagent. The optimal molar ratio of adamantane to dibromohydantoin is 1:1.
-
Heat the reaction mixture to 65-70°C.
-
Maintain the reaction at this temperature for 24-36 hours.
-
After the reaction is complete, the solvent is removed, and the crude product is purified to obtain 1-bromoadamantane.
Protocol 3: Catalytic Bromination with Bromotrichloromethane[6]
-
Combine adamantane, bromotrichloromethane, and a catalytic amount of Mo(CO)₆ in a reaction vessel. The molar ratio of [adamantane]:[BrCCl₃]:[Mo(CO)₆] should be approximately 100:200-300:1-3.
-
Heat the reaction mixture to a temperature of 140-160°C.
-
Maintain the reaction for 5-10 hours.
-
Upon completion, the reaction mixture is worked up to isolate the 1-bromoadamantane.
Reaction Pathways and Experimental Workflow
The bromination of adamantane at the tertiary bridgehead position is a key transformation that enables further derivatization.
Caption: General experimental workflow for the synthesis of 1-bromoadamantane.
The reaction mechanism for the bromination of adamantane with elemental bromine, particularly in the presence of a Lewis acid, is believed to proceed through an electrophilic substitution pathway.
Caption: Simplified mechanism for Lewis acid-catalyzed bromination of adamantane.
Concluding Remarks
The choice of brominating agent for adamantane synthesis depends on the desired scale, available equipment, and safety considerations.
-
Elemental bromine offers high yields and is cost-effective for large-scale synthesis, but its high toxicity and corrosiveness require careful handling. The use of an oxidant like H₂O₂ can improve bromine utilization.[4]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) provides a safer alternative to liquid bromine with good yields, making it suitable for laboratory-scale synthesis.[5]
-
Bromotrichloromethane with a molybdenum catalyst offers a high-yield method under relatively milder conditions compared to some other high-temperature procedures.[6]
-
N-Bromosuccinimide (NBS) is a versatile and selective brominating agent commonly used in organic synthesis, although specific yield data for adamantane bromination was not detailed in the reviewed literature.[7][8][9][10]
Researchers should select the most appropriate method based on a careful evaluation of these factors to ensure an efficient and safe synthesis of 1-bromoadamantane for further applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CCCC 1978, Volume 43, Issue 5, Abstracts pp. 1410-1412 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 4. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]
- 5. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 6. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. suru-chem.com [suru-chem.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
Characterization of Impurities in 1-Bromo-3,5-dimethyladamantane Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-Bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine.[1][2] The focus is on the characterization and comparison of impurities generated during synthesis, offering insights into process optimization and quality control.
Introduction
This compound is a crucial building block in organic synthesis, most notably as a precursor to the Alzheimer's drug, Memantine. The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically achieved through the bromination of 1,3-dimethyladamantane (B135411), can lead to the formation of various impurities. Understanding and controlling these impurities is a critical aspect of process development and manufacturing. This guide compares common synthetic methods and discusses the analytical techniques used for impurity characterization.
Comparison of Synthetic Methods and Impurity Profiles
The two primary methods for the synthesis of this compound involve direct bromination with molecular bromine (Br₂) and the use of N-Bromosuccinimide (NBS) as the brominating agent.
| Parameter | Method A: Bromination with Br₂ and Lewis Acid | Method B: Bromination with NBS |
| Purity Achieved | ≥ 99% (by GC)[1] | High, with reduced side reactions |
| Primary Impurities | - Unreacted 1,3-dimethyladamantane- Over-brominated species (e.g., 1,3-Dibromo-5,7-dimethyladamantane)- Isomeric monobrominated products | - Unreacted 1,3-dimethyladamantane- Succinimide |
| Advantages | - High yield (up to 92%)[1]- Readily available reagents | - High selectivity for mono-bromination[3]- Milder reaction conditions- Easier handling compared to liquid bromine |
| Disadvantages | - Use of corrosive and hazardous liquid bromine- Potential for over-bromination requiring careful control- Formation of acidic byproducts (HBr) | - Higher cost of reagent- May require a radical initiator |
Experimental Protocols
Method A: Synthesis of this compound using Bromine and Aluminum Trichloride[1]
-
Reaction Setup: To a reactor, add 1,2-dichloroethane (B1671644) (37.8 g), anhydrous aluminum trichloride (B1173362) (10 g, 0.075 mol), and bromine (59.9 g, 0.345 mol). Stir the mixture thoroughly.
-
Reaction Execution: Heat the reaction mixture to 15°C. Slowly add 1,3-dimethyladamantane (50 g, 0.3 mol) to the mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide (B78521) solution.
-
Work-up: Add 400 g of a saturated sodium bisulfite solution to the reaction mixture until the red color of the bromine completely disappears. Separate the organic and aqueous phases.
-
Purification: Wash the organic phase with 400 g of water and dry it with 20 g of anhydrous sodium sulfate. Distill off the solvent to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound.
Characterization of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing the purity of this compound and identifying its impurities.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.
-
Injector: Use a split/splitless injector at a temperature of 250°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Data Analysis: Identify the main product and impurities by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with known standards. Quantify the impurities by integrating the peak areas.
Characterization of Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, which is crucial for the unambiguous identification of impurities, especially isomers.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The chemical shifts and coupling patterns of the signals will help to identify the main product and any impurities containing protons. For this compound, characteristic signals for the methyl groups and the adamantane (B196018) cage protons are expected.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments. This is particularly useful for identifying isomeric impurities.
-
2D NMR Techniques: If necessary, use 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, aiding in the complete structural elucidation of unknown impurities.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential impurity formation pathways.
Caption: Workflow for synthesis and analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 1-Bromo-3,5-dimethyladamantane and three related adamantane (B196018) derivatives: 1-adamantanol, 1-bromoadamantane, and 1,3-dimethyladamantane. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes key spectral features and provides standardized experimental protocols for data acquisition.
Comparative Spectral Data
The following table summarizes the key spectral data for this compound and its related compounds. This data has been compiled from various spectral databases and literature sources.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | Infrared Spectroscopy (cm⁻¹) |
| This compound | 2.37, 2.10, 1.73, 0.95 | 71.5, 52.0, 49.8, 43.1, 40.2, 35.5, 32.6, 30.4 | 244/242 (M⁺), 163 (base peak), 107, 91[1] | 2950-2850 (C-H stretch), 1450 (C-H bend), ~600 (C-Br stretch) |
| 1-Adamantanol | 2.15, 1.75, 1.68, 1.55 | 68.3, 45.5, 36.3, 30.8 | 152 (M⁺), 95, 94, 79 | 3600-3200 (O-H stretch), 2950-2850 (C-H stretch), 1450 (C-H bend), 1095 (C-O stretch)[2] |
| 1-Bromoadamantane | 2.37, 2.10, 1.73 | 71.5, 52.0, 38.0, 35.5 | 216/214 (M⁺), 135 (base peak), 93, 79[3] | 2950-2850 (C-H stretch), 1450 (C-H bend), ~600 (C-Br stretch)[3] |
| 1,3-Dimethyladamantane | 1.16, 1.22, 1.39, 2.11 | 49.8, 43.1, 35.5, 32.6, 30.4 | 164 (M⁺), 149, 107, 93[4] | 2950-2850 (C-H stretch), 1450 (C-H bend)[4] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for adamantane derivatives. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified adamantane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and an appropriate relaxation delay to ensure accurate integration of all carbon signals, particularly quaternary carbons.
-
Reference the spectrum to the solvent peak or TMS.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. For volatile adamantane derivatives, Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more suitable.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between salt plates.
-
-
Instrumentation: Place the sample holder in the beam path of an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for Spectroscopic Analysis of Adamantane Derivatives
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of adamantane derivatives.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-3,5-dimethyladamantane: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7), a compound utilized in organic synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while adhering to environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and potential hazards. This compound is a combustible liquid and can cause skin and serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE is detailed in the table below.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To prevent splashes and contact with eyes, which can cause serious irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene or PVC), fire/flame resistant and impervious clothing, and a PVC apron.[2][4] | To avoid skin contact, which can lead to irritation and potential absorption.[4] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary. | To prevent inhalation of vapors, especially at elevated temperatures which can increase the inhalation hazard.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] The primary method of disposal is through a licensed hazardous material disposal company, often involving incineration.
Waste Segregation:
-
Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. [6][7] This is because the disposal methods and costs for these two categories differ significantly.
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases.[4]
Waste Container and Labeling:
-
Use a designated, leak-proof, and clearly labeled container for the collection of this compound waste. The container must be compatible with the chemical; a metal can or drum is often recommended.[4][5]
-
The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas on the primary label.[6]
-
Keep a log sheet of the accumulated waste, detailing the quantities added.
Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[6]
Arranging for Disposal:
-
Once the container is nearly full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide the disposal company with the complete and accurate information about the waste stream.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind of the spill.[4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Containment: Use inert absorbent materials, such as vermiculite (B1170534) or sand, to contain the spill.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.[4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Chemical and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉Br | |
| Molecular Weight | 243.18 g/mol | |
| Appearance | Clear, colorless oil/liquid | [4] |
| Boiling Point | 201 °C (lit.) | |
| Density | 1.224 g/mL at 25 °C (lit.) | |
| Flash Point | 109.0 °C (228.2 °F) - closed cup | |
| Solubility | Does not mix well with water | [4] |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
Essential Safety and Operational Guide for 1-Bromo-3,5-dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Bromo-3,5-dimethyladamantane, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is considered a hazardous substance.[1] It is harmful to aquatic organisms and may cause irritation upon contact with skin or eyes.[1][2] Inhalation of fumes or combustion products can be harmful.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield is recommended when there is a risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | PVC or nitrile rubber gloves are recommended.[1] Gloves must be inspected prior to use.[3] |
| Body Protection | Laboratory Coat / Impervious Clothing | A flame-retardant lab coat should be worn and kept fully buttoned.[2][4] A P.V.C. apron is also recommended.[1] |
| Respiratory Protection | Approved Respirator | General exhaust is typically adequate, but if exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1][2] |
II. Experimental Protocols: Step-by-Step Handling Procedure
All work with this compound should be conducted in a well-ventilated fume hood.
A. Preparation and Handling:
-
Engineering Controls : Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[2][4]
-
Donning PPE : Before handling, put on all required PPE as specified in Table 1.
-
Dispensing : When transferring the liquid, avoid splashing. Use appropriate tools such as a pipette or a syringe.
-
Heating : If heating is required, be aware that it is a combustible liquid with a flash point of 109°C (228.2°F). Avoid open flames and use a heating mantle or oil bath.
-
Avoid Incompatibilities : Keep away from oxidizing agents such as nitrates and oxidizing acids to prevent ignition.[1]
B. In Case of a Spill:
-
Minor Spills :
-
Remove all ignition sources immediately.[1]
-
Clean up the spill wearing appropriate PPE.
-
Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
-
-
Major Spills :
III. Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
-
Storage :
-
Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[1]
-
-
Disposal :
IV. Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
